molecular formula CoH4O5S B7798952 Cobalt (II) sulfate hydrate

Cobalt (II) sulfate hydrate

Cat. No.: B7798952
M. Wt: 175.03 g/mol
InChI Key: XFARGKULINXGRY-UHFFFAOYSA-N
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Description

Cobalt (II) sulfate hydrate is a useful research compound. Its molecular formula is CoH4O5S and its molecular weight is 175.03 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

cobalt;sulfuric acid;hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/Co.H2O4S.H2O/c;1-5(2,3)4;/h;(H2,1,2,3,4);1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFARGKULINXGRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

O.OS(=O)(=O)O.[Co]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CoH4O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

13455-34-0
Details Compound: Sulfuric acid, cobalt(2+) salt (1:1), monohydrate
Record name Sulfuric acid, cobalt(2+) salt (1:1), monohydrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13455-34-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Molecular Weight

175.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10026-24-1
Record name Cobalt sulfate (CoSO4) heptahydrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10026-24-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Foundational & Exploratory

In-Depth Technical Guide to the Crystal Structure of Cobalt (II) Sulfate Hexahydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of cobalt (II) sulfate (B86663) hexahydrate (CoSO₄·6H₂O). It details the crystallographic parameters, experimental protocols for its determination, and the intricate network of its atomic arrangement. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry, materials science, and drug development who require a thorough understanding of this compound's solid-state structure.

Introduction

Cobalt (II) sulfate and its various hydrated forms are of significant interest due to their applications in pigments, catalysts, and as a precursor in the synthesis of other cobalt-containing materials. The hexahydrate, in particular, presents a fascinating case study in coordination chemistry and hydrogen bonding. A precise understanding of its crystal structure is fundamental to elucidating its physical and chemical properties and for its potential use in various applications, including as a reference material or in the development of novel compounds.

Crystal Structure and Crystallographic Data

Cobalt (II) sulfate hexahydrate crystallizes in the monoclinic system with the space group C2/c. The crystal structure is characterized by the presence of octahedral [Co(H₂O)₆]²⁺ cations and tetrahedral SO₄²⁻ anions. These ionic units are interconnected through an extensive three-dimensional network of hydrogen bonds.[1]

The cobalt cation is coordinated by six water molecules, forming a metal aquo complex.[1] These octahedral complexes and the sulfate tetrahedra are the fundamental building blocks of the crystal lattice. The arrangement of these units and the intricate hydrogen bonding network dictate the overall stability and properties of the crystal.

Table 1: Crystallographic Data for Cobalt (II) Sulfate Hexahydrate

ParameterValueReference
Crystal SystemMonoclinic[1]
Space GroupC2/c[1]
a (Å)10.032[1]
b (Å)7.233[1]
c (Å)24.261[1]
β (°)98.37[1]
Volume (ų)1740.7Calculated
Z8[1]
Density (calculated) (g/cm³)2.006[1]

Table 2: Selected Bond Distances and Angles

BondAverage Distance (Å)Reference
Co-O (water)2.11[1]
S-O (sulfate)1.46[1]
O-H···O (hydrogen bond)2.8[1]

Experimental Protocols

The determination of the crystal structure of cobalt (II) sulfate hexahydrate is primarily achieved through single-crystal X-ray diffraction. The following sections outline the detailed methodologies for the synthesis of suitable single crystals and the subsequent crystallographic analysis.

Synthesis of Cobalt (II) Sulfate Hexahydrate Single Crystals

High-quality single crystals suitable for X-ray diffraction can be grown from an aqueous solution by slow evaporation.

Materials:

  • Cobalt (II) sulfate heptahydrate (CoSO₄·7H₂O)

  • Distilled water

  • Beaker

  • Hot plate with magnetic stirrer

  • Filter paper

  • Crystallization dish

  • Parafilm

Procedure:

  • Preparation of a Saturated Solution: Prepare a saturated aqueous solution of cobalt (II) sulfate by dissolving cobalt (II) sulfate heptahydrate in distilled water at a slightly elevated temperature (e.g., 40-50 °C) with continuous stirring until no more solid dissolves.

  • Hot Filtration: Filter the hot, saturated solution through a pre-warmed filter paper to remove any undissolved impurities.

  • Crystallization: Transfer the clear filtrate to a clean crystallization dish. Cover the dish with Parafilm and puncture a few small holes in the film to allow for slow evaporation of the solvent.

  • Crystal Growth: Place the crystallization dish in a location with a stable temperature and minimal vibrations. Over a period of several days to weeks, as the water slowly evaporates, well-formed, pink, monoclinic crystals of cobalt (II) sulfate hexahydrate will form.

  • Crystal Harvesting: Once the crystals have reached a suitable size (typically 0.1-0.3 mm in each dimension), carefully remove them from the mother liquor using forceps and dry them on a filter paper.

Synthesis_Workflow Synthesis of Cobalt (II) Sulfate Hexahydrate Crystals A Dissolve CoSO4·7H2O in H2O (40-50 °C) B Hot Filtration A->B Saturated Solution C Transfer to Crystallization Dish B->C Clear Filtrate D Slow Evaporation C->D Cover with Parafilm E Crystal Formation D->E Days to Weeks F Harvest and Dry Crystals E->F

Synthesis Workflow
Single-Crystal X-ray Diffraction Analysis

The following protocol describes the general workflow for determining the crystal structure of a small inorganic compound like cobalt (II) sulfate hexahydrate using a single-crystal X-ray diffractometer.

Instrumentation:

  • Single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector (e.g., CCD or CMOS).

  • Goniometer head

  • Microscope for crystal mounting

Procedure:

  • Crystal Mounting: Select a high-quality, single crystal with well-defined faces and dimensions of approximately 0.1-0.3 mm. Mount the crystal on a goniometer head using a suitable adhesive or oil.

  • Data Collection:

    • Mount the goniometer head on the diffractometer.

    • Center the crystal in the X-ray beam.

    • Perform an initial screening to determine the crystal quality and unit cell parameters.

    • Collect a full sphere of diffraction data by rotating the crystal through a series of angles (omega and phi scans). Data is typically collected at a controlled temperature (e.g., room temperature or 100 K) to minimize thermal vibrations.

  • Data Reduction and Processing:

    • Integrate the raw diffraction images to obtain the intensities and positions of the Bragg reflections.

    • Apply corrections for Lorentz and polarization effects, as well as absorption.

    • Merge the symmetry-equivalent reflections to generate a unique set of reflection data.

  • Structure Solution and Refinement:

    • Determine the space group from the systematic absences in the diffraction data.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

    • Refine the structural model against the experimental data using least-squares methods. This iterative process involves adjusting atomic coordinates, displacement parameters (isotropic or anisotropic), and occupancy factors to minimize the difference between the observed and calculated structure factors.

    • Locate and refine the positions of the hydrogen atoms, often from the difference Fourier map.

  • Structure Validation:

    • Assess the quality of the final structural model using crystallographic R-factors (R1, wR2) and the goodness-of-fit (GooF).

    • Analyze the final atomic coordinates, bond lengths, bond angles, and torsion angles for chemical reasonableness.

    • Generate a final crystallographic information file (CIF) and graphical representations of the structure.

XRD_Workflow Single-Crystal X-ray Diffraction Workflow cluster_exp Experimental cluster_comp Computational A Crystal Mounting B Data Collection A->B C Data Reduction B->C Raw Diffraction Data D Structure Solution C->D E Structure Refinement D->E F Structure Validation E->F G CIF and Structural Analysis F->G Final Crystal Structure

X-ray Diffraction Workflow

Concluding Remarks

This technical guide has provided a detailed examination of the crystal structure of cobalt (II) sulfate hexahydrate. The quantitative data presented in the tables and the experimental protocols offer a comprehensive resource for researchers. The intricate three-dimensional network of [Co(H₂O)₆]²⁺ octahedra and SO₄²⁻ tetrahedra, held together by a robust hydrogen-bonding framework, is key to understanding the properties of this compound. The provided methodologies for synthesis and single-crystal X-ray diffraction analysis serve as a practical guide for the experimental determination and characterization of this and similar crystalline materials.

References

A Technical Guide to the Magnetic Properties of Anhydrous Cobalt(II) Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the magnetic properties of anhydrous cobalt(II) sulfate (B86663) (CoSO₄). Anhydrous CoSO₄ is a paramagnetic material, a property conferred by the electronic structure of the cobalt(II) ion. This document details the theoretical basis for its magnetism, presents available quantitative magnetic data, and outlines the experimental protocols for its synthesis and characterization. While room-temperature paramagnetic behavior is well-documented, this guide also discusses the anticipated low-temperature magnetic ordering based on analogous cobalt compounds, highlighting an area for further investigation.

Theoretical Framework for Magnetism in CoSO₄

The magnetic properties of a material are determined by the behavior of its electrons' magnetic moments in the presence of a magnetic field. In most materials, these moments are randomly oriented or paired, resulting in no net magnetism. However, in materials with unpaired electrons, such as anhydrous cobalt(II) sulfate, the application of an external magnetic field can cause alignment of these moments, leading to a net magnetic attraction known as paramagnetism.[1]

1.1. Origin of Paramagnetism in Cobalt(II) Sulfate

The paramagnetic nature of anhydrous CoSO₄ originates from the electronic configuration of the cobalt(II) ion (Co²⁺).[1] Cobalt is in the +2 oxidation state, meaning it has lost two electrons from its neutral state. A neutral cobalt atom has the electron configuration [Ar] 3d⁷ 4s². The Co²⁺ ion therefore has the configuration [Ar] 3d⁷.

In the crystal structure of CoSO₄, the Co²⁺ ion is typically surrounded by oxygen atoms from the sulfate groups in an octahedral or distorted octahedral geometry. This crystal field splits the d-orbitals into two energy levels: a lower t₂g set and a higher e_g set. For a d⁷ ion in a high-spin octahedral complex (a common state for Co²⁺), the electron configuration is (t₂g)⁵(e_g)², resulting in three unpaired electrons . These unpaired electrons possess a net magnetic moment, making the compound inherently paramagnetic.

1.2. Governing Principles: The Curie-Weiss Law

In the paramagnetic state, the magnetic susceptibility (χ) of a material is inversely proportional to temperature (T), as thermal energy counteracts the alignment of electron spins with the external field. This relationship is described by the Curie-Weiss law:

χ = C / (T - θ)

Where:

  • χ is the molar magnetic susceptibility.

  • C is the material-specific Curie constant, which is related to the effective magnetic moment (μ_eff) of the ions.

  • T is the absolute temperature in Kelvin.

  • θ is the Weiss constant, which provides information about the magnetic interactions between adjacent ions. A negative θ indicates antiferromagnetic interactions, while a positive θ suggests ferromagnetic interactions.[2]

The effective magnetic moment (μ_eff) can be calculated from the Curie constant and is often estimated using the spin-only formula, which for n unpaired electrons is:

μ_eff ≈ √[n(n+2)] (in units of Bohr magnetons, μB)

For Co²⁺ with 3 unpaired electrons, the spin-only magnetic moment is approximately 3.87 μB. Experimentally observed moments for octahedral Co²⁺ complexes are typically higher (in the range of 4.1–5.2 μB) due to a significant orbital contribution to the magnetic moment.

G cluster_ion Ionic Properties cluster_crystal Solid-State Environment cluster_magnetic Resulting Magnetic Properties Co_ion Co²⁺ Ion e_config Electron Configuration [Ar] 3d⁷ Co_ion->e_config crystal_field Octahedral Crystal Field (from SO₄²⁻ ligands) e_config->crystal_field Placed in crystal lattice unpaired_e Three Unpaired Electrons crystal_field->unpaired_e d-orbital splitting moment Permanent Magnetic Moment unpaired_e->moment Leads to paramagnetism Paramagnetism (χ > 0) moment->paramagnetism Results in

Caption: Logical flow from Co²⁺ electronic structure to paramagnetism.

Quantitative Magnetic Data

The magnetic properties of anhydrous cobalt(II) sulfate have been characterized, confirming its paramagnetic behavior at room temperature. The key quantitative parameter available is the molar magnetic susceptibility.

Magnetic ParameterSymbolValueUnitsNotes
Molar Magnetic Susceptibilityχ_m+10,000 x 10⁻⁶cm³/molAt room temperature (285-300 K).[3] A positive value confirms paramagnetism.[4][5]
Néel TemperatureT_NNot ReportedKThe transition temperature to an antiferromagnetic state, expected at low temperatures.
Weiss ConstantθNot ReportedKExpected to be negative, indicating antiferromagnetic interactions between Co²⁺ ions.
Effective Magnetic Momentμ_effNot ReportedμBExpected to be in the range of 4.1-5.2 μB based on typical octahedral Co²⁺ complexes.

Note on Low-Temperature Behavior: While specific data for the Néel temperature and Weiss constant of anhydrous CoSO₄ are not readily found in surveyed literature, many simple cobalt(II) compounds exhibit antiferromagnetic ordering at low temperatures.[5] For example, cobalt(II) oxide (CoO) becomes antiferromagnetic below its Néel temperature of 291 K.[5] It is therefore highly probable that anhydrous CoSO₄ also transitions from a paramagnetic to an antiferromagnetic state at a characteristic, albeit currently unreported, low temperature. This transition would be marked by a peak in the magnetic susceptibility at the Néel temperature.[6]

Experimental Methodologies

The characterization of the magnetic properties of anhydrous CoSO₄ involves two primary stages: the synthesis of a pure anhydrous sample and the measurement of its magnetic susceptibility.

3.1. Protocol 1: Synthesis of Anhydrous Cobalt(II) Sulfate

Anhydrous CoSO₄ is typically prepared by the thermal dehydration of one of its hydrated forms, most commonly cobalt(II) sulfate heptahydrate (CoSO₄·7H₂O) or hexahydrate (CoSO₄·6H₂O).

Materials and Equipment:

  • Cobalt(II) sulfate hydrate (B1144303) (e.g., CoSO₄·7H₂O)

  • Porcelain crucible

  • Muffle furnace or tube furnace

  • Desiccator with a strong desiccant (e.g., P₂O₅ or anhydrous CaCl₂)

  • Laboratory balance

Procedure:

  • Sample Preparation: Weigh a clean, dry porcelain crucible. Add a known quantity of cobalt(II) sulfate hydrate to the crucible.

  • Dehydration: Place the crucible in a muffle furnace.

  • Heating Program: Gradually heat the sample to 250 °C.[7][8] The various hydrated forms lose water at different temperatures; the final conversion to the anhydrous state occurs around 250 °C.[7][8] Maintain this temperature for several hours to ensure complete removal of water. The color of the salt will change from pink/red (hydrated) to a reddish crystalline solid (anhydrous).[4]

  • Cooling and Storage: Turn off the furnace and allow the sample to cool to room temperature in a dry atmosphere. Immediately transfer the crucible containing the anhydrous CoSO₄ to a desiccator for cooling and storage, as the anhydrous form is hygroscopic.[4]

  • Verification: Weigh the crucible again to confirm the mass loss corresponds to the complete removal of water molecules.

3.2. Protocol 2: Measurement of Magnetic Susceptibility (Gouy Method)

The Gouy method is a classic and effective technique for determining the magnetic susceptibility of a solid powder sample.[9][10] It measures the apparent change in the mass of the sample when it is subjected to a strong, inhomogeneous magnetic field.[6]

Materials and Equipment:

  • Gouy balance (a sensitive analytical balance)

  • Electromagnet with a power supply

  • Gaussmeter for field calibration

  • Gouy tube (a long, cylindrical glass tube of uniform diameter)

  • Anhydrous CoSO₄ powder

  • A known calibration standard (e.g., HgCo(SCN)₄)

Procedure:

  • Setup: Suspend the empty Gouy tube from the balance so that its bottom end is positioned in the center of the magnetic field between the pole pieces of the electromagnet, while the top end remains outside the field.

  • Initial Weighing: Measure the mass of the empty tube with the magnetic field off (m_tube).

  • Field-On Weighing (Empty): Turn on the electromagnet to a specific, calibrated field strength (H). Measure the apparent mass of the empty tube with the field on (m'_tube).

  • Sample Loading: Fill the Gouy tube with the anhydrous CoSO₄ powder to a predetermined height, ensuring uniform packing.

  • Sample Weighing (Field-Off): Measure the mass of the filled tube with the magnetic field off (m_sample).

  • Sample Weighing (Field-On): Apply the same magnetic field strength (H) as before. Measure the apparent mass of the filled tube with the field on (m'_sample).

  • Calculation: The change in mass due to the magnetic force (Δm) on the sample is calculated as: Δm = (m'_sample - m_sample) - (m'_tube - m_tube)

  • Susceptibility Determination: The volume susceptibility (κ) can be determined from the force (F = Δm * g) and the magnetic field strength. The molar susceptibility (χ_m) is then calculated using the sample's density and molar mass. This process is typically simplified by first running a known calibrant to determine a system constant.

G synthesis Sample Synthesis hydrate CoSO₄·xH₂O (Hydrated Salt) dehydrate Thermal Dehydration (250°C) hydrate->dehydrate anhydrous Anhydrous CoSO₄ dehydrate->anhydrous characterization Structural Characterization (e.g., XRD) anhydrous->characterization Verify Purity measurement Magnetic Measurement (e.g., Gouy Balance) characterization->measurement analysis Data Analysis measurement->analysis curie_weiss Plot χ⁻¹ vs. T (Curie-Weiss Law) analysis->curie_weiss results Determine χ, θ, μ_eff curie_weiss->results

Caption: General experimental workflow for magnetic characterization.

Conclusion

Anhydrous cobalt(II) sulfate is a classic example of a paramagnetic compound, a property derived directly from the three unpaired 3d electrons of the Co²⁺ ion. Its behavior in the paramagnetic regime is governed by the Curie-Weiss law. While its room-temperature magnetic susceptibility is well-established, a significant opportunity for further research exists in characterizing its low-temperature magnetic behavior, where a transition to an antiferromagnetically ordered state is anticipated. The experimental protocols for synthesis and measurement are straightforward, making CoSO₄ an excellent model system for studying transition metal magnetism.

References

Solubility of Cobalt (II) Sulfate Hydrate in Ethanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of cobalt (II) sulfate (B86663) and its hydrated forms in ethanol (B145695). Due to the limited availability of direct solubility data in peer-reviewed literature, this document synthesizes existing information and presents a detailed experimental protocol for the accurate determination of these values. This guide is intended to be a valuable resource for researchers in materials science, inorganic chemistry, and pharmaceutical development where cobalt compounds are utilized.

Quantitative Solubility Data

The solubility of cobalt (II) sulfate in ethanol is generally low. Scientific literature explicitly stating quantitative solubility values is scarce, with most sources describing it qualitatively as "slightly soluble" or having "moderate solubility". One study went as far as to state that "The scientific literature contains no data on the solubility of cobalt sulfate in ethanol" before proceeding to experimentally determine the solubility product constant.

A summary of the available quantitative data is presented in Table 1. It is important to note the ambiguity in some historical data, where the solvent is specified only as "alcohol".

CompoundTemperature (°C)SolventSolubilityCitation
Cobalt (II) Sulfate Heptahydrate3Alcohol2.5 g / 100 cc
Cobalt (II) SulfateRoom TemperatureEthanolKsp ≈ 1.15 x 10⁻⁵

Note on Data: The value reported in "alcohol" is included for completeness but should be used with caution as the exact solvent is not specified. The solubility product constant (Ksp) indicates low solubility.

Factors Influencing Solubility

The dissolution of cobalt (II) sulfate in ethanol is influenced by several factors, primarily the degree of hydration of the salt and the temperature of the system. The presence of water in the ethanol can also significantly affect solubility, as cobalt (II) sulfate is readily soluble in water.

  • Hydration: The various hydrated forms of cobalt (II) sulfate (e.g., heptahydrate, hexahydrate, monohydrate, and anhydrous) exhibit different crystal lattice energies. These differences will influence the energy required to solvate the ions in ethanol, and thus affect their solubility.

  • Temperature: While specific data for the cobalt (II) sulfate-ethanol system is not widely available, the solubility of most salts exhibits a positive correlation with temperature.

  • Water Content: Ethanol is hygroscopic and the presence of even small amounts of water can increase the solubility of inorganic salts. For precise measurements, the use of absolute ethanol is crucial.

The logical relationship of these influencing factors is depicted in the diagram below.

G cluster_factors Factors Influencing Solubility cluster_outcome Outcome Hydration Degree of Hydration (e.g., Heptahydrate, Anhydrous) Solubility Observed Solubility of Cobalt (II) Sulfate Hydration->Solubility Temperature System Temperature Temperature->Solubility Solvent Solvent Composition (Ethanol/Water Ratio) Solvent->Solubility

Figure 1: Key factors affecting the solubility of cobalt (II) sulfate in ethanol.

Experimental Protocol for Solubility Determination

The following is a detailed gravimetric method for the experimental determination of the solubility of cobalt (II) sulfate hydrate (B1144303) in ethanol. This method is adapted from standard procedures for measuring the solubility of inorganic salts in organic solvents.

Materials and Equipment
  • Cobalt (II) sulfate hydrate (specify the hydrate form, e.g., heptahydrate)

  • Absolute ethanol

  • Thermostatic water bath or heating mantle with a stirrer

  • Conical flasks with stoppers

  • Analytical balance (accurate to 0.0001 g)

  • Evaporating dishes (pre-weighed)

  • Drying oven

  • Filtration apparatus (e.g., syringe filters with PTFE membrane, 0.2 µm)

  • Calibrated thermometer

Procedure
  • Preparation of Saturated Solution:

    • Add a known volume of absolute ethanol (e.g., 50 mL) to a conical flask.

    • Place the flask in a thermostatic water bath set to the desired temperature. Allow the solvent to equilibrate.

    • Add an excess amount of this compound to the ethanol with continuous stirring. An excess of the solid should be visible at the bottom of the flask to ensure saturation.

    • Stopper the flask to prevent solvent evaporation and continue stirring for a sufficient time to reach equilibrium. A period of 24 hours is recommended, but preliminary tests should be conducted to confirm the time required to reach a constant concentration.

  • Sample Collection and Analysis:

    • Once equilibrium is reached, stop the stirring and allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant (e.g., 10 mL) using a pre-heated pipette to prevent precipitation upon cooling.

    • Filter the withdrawn sample immediately using a syringe filter to remove any suspended microcrystals.

    • Dispense the clear, saturated filtrate into a pre-weighed evaporating dish.

    • Record the exact weight of the evaporating dish with the filtrate.

  • Gravimetric Determination:

    • Place the evaporating dish in a drying oven set to a temperature sufficient to evaporate the ethanol without decomposing the this compound (e.g., 60-70 °C).

    • Evaporate the ethanol to dryness.

    • Once dry, continue to heat the dish at a temperature just below the dehydration temperature of the specific hydrate to ensure all solvent is removed.

    • Cool the evaporating dish in a desiccator to room temperature and weigh it on the analytical balance.

    • Repeat the drying and weighing process until a constant mass is obtained.

Calculation of Solubility

The solubility can be calculated using the following formulas:

  • Mass of solute (g): (Mass of dish + dry residue) - (Mass of empty dish)

  • Mass of solvent (g): (Mass of dish + filtrate) - (Mass of dish + dry residue)

  • Solubility (g / 100 g ethanol): (Mass of solute / Mass of solvent) x 100

The experimental workflow is illustrated in the diagram below.

G cluster_prep Preparation of Saturated Solution cluster_sampling Sampling and Filtration cluster_analysis Gravimetric Analysis cluster_calc Calculation A Add absolute ethanol to flask B Equilibrate at target temperature A->B C Add excess CoSO4 hydrate with stirring B->C D Stir for 24h to reach equilibrium C->D E Stop stirring, allow solid to settle D->E F Withdraw known volume of supernatant E->F G Filter immediately (0.2 µm PTFE) F->G H Dispense into pre-weighed evaporating dish G->H I Weigh dish with filtrate H->I J Evaporate ethanol in drying oven I->J K Dry to constant weight J->K L Weigh dish with dry residue K->L M Calculate mass of solute and solvent L->M N Determine solubility (g / 100 g ethanol) M->N

Figure 2: Experimental workflow for the gravimetric determination of solubility.

Conclusion

While quantitative data on the solubility of this compound in ethanol is not extensively documented, it is understood to be sparingly soluble. For applications requiring precise solubility values, experimental determination is necessary. The gravimetric method outlined in this guide provides a robust and reliable protocol for obtaining this data. Accurate determination of solubility is critical for processes such as crystallization, formulation, and synthesis involving cobalt (II) sulfate in ethanolic systems. Researchers are advised to use high-purity, anhydrous ethanol and to carefully control the temperature to ensure the accuracy of their results.

An In-depth Technical Guide to the Dehydration of Cobalt (II) Sulfate Heptahydrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the dehydration process of cobalt (II) sulfate (B86663) heptahydrate (CoSO₄·7H₂O), tailored for researchers, scientists, and professionals in drug development. This document details the thermal decomposition pathway, intermediate hydrates, and relevant experimental protocols, presenting quantitative data in a structured format for clarity and comparative analysis.

Introduction

Cobalt (II) sulfate and its hydrates are inorganic compounds with significant applications in various industries, including the manufacturing of pigments, battery cathodes, and as a precursor in the synthesis of other cobalt salts.[1] The most common form, cobalt (II) sulfate heptahydrate (CoSO₄·7H₂O), is a red crystalline solid.[1][2] Understanding its dehydration process is critical for material characterization, process optimization, and ensuring the stability and purity of cobalt-containing compounds. The dehydration is a multi-step process involving the sequential loss of water molecules, leading to the formation of lower hydrates and ultimately the anhydrous form.

The Dehydration Pathway of Cobalt (II) Sulfate Heptahydrate

The thermal decomposition of cobalt (II) sulfate heptahydrate is not a single-step event but rather a sequence of transitions through various lower hydrates. The exact temperatures and intermediate forms can vary depending on experimental conditions such as heating rate, atmospheric pressure, and humidity.

Cobalt (II) sulfate heptahydrate is stable at room temperature only at a relative humidity greater than 70%; otherwise, it effloresces to the hexahydrate form (CoSO₄·6H₂O).[1] Upon heating, the dehydration proceeds in several steps. One proposed pathway suggests the transformation of the heptahydrate to the hexahydrate, which then converts to a monohydrate at 100°C, and finally to the anhydrous form at 250°C.[1]

Another detailed study using thermogravimetric and differential thermal analysis (TG-DTA) identified a more complex sequence of dehydration. This study reports the dehydration of CoSO₄·7H₂O to CoSO₄·6H₂O at approximately 120°C. Further heating leads to the formation of CoSO₄·3H₂O at 162°C and then CoSO₄·H₂O at 185°C. The final dehydration to anhydrous CoSO₄ occurs at around 295°C. A separate TG-DTA analysis showed four distinct dehydration steps occurring at 101°C, 112°C, 246°C, and 295°C.

The stability of the hydrates is also highly dependent on ambient temperature. For instance, at a drying temperature of 23°C, cobalt (II) sulfate heptahydrate transforms and stabilizes as the hexahydrate.[3][4][5][6][7] However, at higher drying temperatures of 40°C and 60°C, the stable form is the monohydrate.[3][4][5][6][7]

The following diagram illustrates the generally accepted multi-step dehydration pathway of cobalt (II) sulfate heptahydrate.

G CoSO4_7H2O CoSO₄·7H₂O (Heptahydrate) CoSO4_6H2O CoSO₄·6H₂O (Hexahydrate) CoSO4_7H2O->CoSO4_6H2O -H₂O CoSO4_H2O CoSO₄·H₂O (Monohydrate) CoSO4_6H2O->CoSO4_H2O -5H₂O CoSO4 CoSO₄ (Anhydrous) CoSO4_H2O->CoSO4 -H₂O

A simplified dehydration pathway of CoSO₄·7H₂O.

Quantitative Dehydration Data

The quantitative data from thermal analysis provides precise information on the temperature ranges and mass loss associated with each dehydration step. The following table summarizes the findings from various studies.

Dehydration StepTemperature Range (°C)Theoretical Mass Loss (%)Observed Mass Loss (%)Analytical Method
CoSO₄·7H₂O → CoSO₄·6H₂O~1206.41-TG-DTA
CoSO₄·6H₂O → CoSO₄·H₂O10032.05-Gravimetric
CoSO₄·H₂O → CoSO₄2506.41-Gravimetric
Multi-step Dehydration (Sinha et al.)
CoSO₄·7H₂O → CoSO₄·6H₂O~1206.41-TG-DTA
CoSO₄·6H₂O → CoSO₄·3H₂O16219.23-TG-DTA
CoSO₄·3H₂O → CoSO₄·H₂O18512.82-TG-DTA
CoSO₄·H₂O → CoSO₄~2956.41-TG-DTA
Multi-step Dehydration (Zhang et al.)
Step 1101--TG-DTA
Step 2112--TG-DTA
Step 3246--TG-DTA
Step 4295--TG-DTA
Total Dehydration
CoSO₄·7H₂O → CoSO₄up to ~30045.2641.4TG-DTA

Note: Theoretical mass loss is calculated based on the molar masses of the respective hydrates.

Experimental Protocols

The characterization of the dehydration process of cobalt (II) sulfate heptahydrate relies on several key analytical techniques. Detailed experimental protocols are crucial for obtaining reproducible and accurate data.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

TGA and DSC are powerful techniques to study the thermal stability and phase transitions of materials.

Objective: To determine the temperature and mass loss of each dehydration step and the associated thermal events (endothermic or exothermic processes).

Methodology:

  • Sample Preparation: A small amount of finely ground cobalt (II) sulfate heptahydrate (typically 5-10 mg) is accurately weighed and placed in an inert sample pan (e.g., alumina (B75360) or platinum).

  • Instrumentation: A simultaneous TGA/DSC instrument is used.

  • Experimental Conditions:

    • Temperature Program: The sample is heated from ambient temperature (e.g., 25°C) to a final temperature sufficient to ensure complete dehydration (e.g., 400°C).

    • Heating Rate: A constant heating rate is applied, typically in the range of 5-20°C/min. Slower heating rates can provide better resolution of closely occurring thermal events.

    • Atmosphere: The experiment is conducted under a controlled atmosphere, usually an inert gas such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent any side reactions.

  • Data Analysis: The TGA curve plots the percentage of mass loss versus temperature, from which the stoichiometry of the dehydration steps can be determined. The DSC curve plots the heat flow versus temperature, with endothermic peaks indicating the energy absorbed during the removal of water molecules.

X-ray Diffraction (XRD)

XRD is used to identify the crystalline phases of the material at different stages of dehydration.

Objective: To confirm the crystal structure of the initial heptahydrate, the intermediate hydrates, and the final anhydrous form.

Methodology:

  • Sample Preparation: Samples are prepared by heating cobalt (II) sulfate heptahydrate to specific temperatures corresponding to the formation of different hydrates, as determined by TGA/DSC. The samples are then cooled in a desiccator to prevent rehydration before analysis.

  • Instrumentation: A powder X-ray diffractometer is used.

  • Experimental Conditions:

    • X-ray Source: Commonly Cu Kα radiation (λ = 1.5406 Å) is used.

    • Scan Range: The diffraction pattern is typically recorded over a 2θ range of 10-80°.

    • Scan Speed: A slow scan speed (e.g., 1-2°/min) is used to obtain high-resolution data.

  • Data Analysis: The resulting diffraction patterns are compared with standard diffraction patterns from databases (e.g., the International Centre for Diffraction Data - ICDD) to identify the crystalline phases present in the sample.

The following diagram illustrates a typical experimental workflow for the analysis of cobalt (II) sulfate heptahydrate dehydration.

G cluster_0 Sample Preparation cluster_1 Thermal Analysis cluster_2 Structural Analysis cluster_3 Data Interpretation Start CoSO₄·7H₂O Sample Grinding Grinding Start->Grinding TGA_DSC TGA / DSC Analysis Grinding->TGA_DSC Heating Isothermal Heating to Intermediate Stages Grinding->Heating Data_Analysis Data Analysis & Interpretation TGA_DSC->Data_Analysis XRD XRD Analysis Heating->XRD XRD->Data_Analysis

Experimental workflow for dehydration analysis.

Conclusion

The dehydration of cobalt (II) sulfate heptahydrate is a complex, multi-step process that is highly sensitive to experimental conditions. A thorough understanding of this process, facilitated by techniques such as TGA, DSC, and XRD, is essential for the effective utilization of this compound in scientific and industrial applications. This guide provides a foundational understanding of the dehydration pathway, quantitative data from various studies, and detailed experimental protocols to aid researchers in their work with this important inorganic salt. The presented data and methodologies offer a robust framework for further investigation and application development.

References

An In-depth Technical Guide to the Chemical Reactions of Cobalt(II) Sulfate in Aqueous Solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principal chemical reactions of cobalt(II) sulfate (B86663) in aqueous solutions. The content herein details precipitation, complexation, redox, and acid-base reactions, presenting quantitative data, detailed experimental protocols, and visual representations of the chemical processes. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development who utilize cobalt compounds in their work.

Introduction to Cobalt(II) Sulfate in Aqueous Solution

Cobalt(II) sulfate, CoSO₄, is a readily available and water-soluble salt of cobalt. In aqueous solution, it dissociates to form the hexaaquacobalt(II) ion, [Co(H₂O)₆]²⁺, which imparts a characteristic pink color to the solution. The chemistry of aqueous cobalt(II) is rich and varied, encompassing a range of reactions that are fundamental to its application in catalysis, pigment production, and, increasingly, in the design of coordination complexes for therapeutic purposes. The hexaaquacobalt(II) ion is a labile, high-spin d⁷ complex, meaning its water ligands are readily substituted by other ligands, leading to a diverse array of chemical transformations.

Precipitation Reactions

The addition of anionic species to an aqueous solution of cobalt(II) sulfate can lead to the formation of insoluble precipitates. These reactions are governed by the solubility product (Ksp) of the resulting cobalt salt.

Reaction with Hydroxide (B78521) Ions

The addition of a strong base, such as sodium hydroxide (NaOH), to a solution of cobalt(II) sulfate results in the precipitation of cobalt(II) hydroxide, Co(OH)₂. Initially, a blue, gelatinous precipitate is often observed, which can transform into a more stable pink form upon standing or heating.[1][2]

Reaction: CoSO₄(aq) + 2NaOH(aq) → Co(OH)₂(s) + Na₂SO₄(aq)

Ionic Equation: Co²⁺(aq) + 2OH⁻(aq) → Co(OH)₂(s)

Reaction with Carbonate Ions

The reaction of cobalt(II) sulfate with a solution of sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃) yields a precipitate of cobalt(II) carbonate, CoCO₃.[3][4] This reaction is a common method for the preparation of this pink-to-reddish solid.

Reaction with Sodium Carbonate: CoSO₄(aq) + Na₂CO₃(aq) → CoCO₃(s) + Na₂SO₄(aq)

Reaction with Sodium Bicarbonate: CoSO₄(aq) + 2NaHCO₃(aq) → CoCO₃(s) + Na₂SO₄(aq) + H₂O(l) + CO₂(g)[3][4]

Quantitative Data for Precipitation Reactions
CompoundFormulaMolar Mass ( g/mol )Ksp ValueAppearance of Precipitate
Cobalt(II) HydroxideCo(OH)₂92.955.92 x 10⁻¹⁵[5][6]Blue, converting to pink
Cobalt(II) CarbonateCoCO₃118.941.0 x 10⁻¹⁰[3][5]Pink to reddish
Experimental Protocols for Precipitation Reactions

Protocol 2.1: Precipitation of Cobalt(II) Hydroxide

  • Preparation of Solutions: Prepare a 0.5 M solution of cobalt(II) sulfate heptahydrate (CoSO₄·7H₂O) by dissolving 14.05 g in 100 mL of deionized water. Prepare a 1.0 M solution of sodium hydroxide by dissolving 4.00 g of NaOH pellets in 100 mL of deionized water.

  • Precipitation: While stirring the cobalt(II) sulfate solution, slowly add the sodium hydroxide solution dropwise.

  • Observation: A blue precipitate of cobalt(II) hydroxide will form immediately.

  • Transformation (Optional): Gently heat the suspension to approximately 60-80°C. The blue precipitate will gradually convert to the more stable pink form.

  • Isolation: Allow the precipitate to settle. Decant the supernatant liquid and wash the precipitate several times with deionized water to remove soluble impurities. The product can be collected by filtration and dried in a desiccator.

Protocol 2.2: Precipitation of Cobalt(II) Carbonate

  • Preparation of Solutions: Prepare a 0.5 M solution of cobalt(II) sulfate heptahydrate as described above. Prepare a 0.5 M solution of sodium carbonate by dissolving 5.30 g of anhydrous Na₂CO₃ in 100 mL of deionized water.

  • Precipitation: While stirring the cobalt(II) sulfate solution at room temperature, slowly add the sodium carbonate solution.

  • Observation: A pink to reddish precipitate of cobalt(II) carbonate will form.

  • Digestion: Gently heat the mixture to about 50°C and stir for 30 minutes to encourage the formation of larger, more easily filterable crystals.

  • Isolation: Allow the precipitate to cool and settle. Filter the solid, wash it with deionized water, and then with a small amount of ethanol (B145695) to facilitate drying. Dry the product in a low-temperature oven or a desiccator.

Precipitation_Workflow cluster_CoSO4 Aqueous Cobalt(II) Sulfate cluster_reagents Precipitating Agents cluster_products Precipitates CoSO4_aq [Co(H₂O)₆]²⁺(aq) + SO₄²⁻(aq) CoOH2 Co(OH)₂(s) CoSO4_aq->CoOH2 Addition of OH⁻ CoCO3 CoCO₃(s) CoSO4_aq->CoCO3 Addition of CO₃²⁻ NaOH NaOH(aq) Na2CO3 Na₂CO₃(aq)

Caption: Workflow for the precipitation of cobalt(II) hydroxide and cobalt(II) carbonate from aqueous cobalt(II) sulfate.

Complexation Reactions

The [Co(H₂O)₆]²⁺ ion readily undergoes ligand substitution reactions, where the water molecules are replaced by other ligands to form coordination complexes with distinct colors and properties.

Reaction with Ammonia (B1221849)

In the presence of aqueous ammonia, the water ligands in the hexaaquacobalt(II) ion are replaced by ammonia molecules to form the hexaamminecobalt(II) ion, [Co(NH₃)₆]²⁺. Initially, the addition of a small amount of ammonia will precipitate cobalt(II) hydroxide due to the basic nature of ammonia. However, in the presence of excess ammonia, this precipitate dissolves to form the stable hexaamminecobalt(II) complex.[7][8]

Initial Precipitation: Co²⁺(aq) + 2NH₃(aq) + 2H₂O(l) → Co(OH)₂(s) + 2NH₄⁺(aq)

Complex Formation (in excess ammonia): Co(OH)₂(s) + 6NH₃(aq) → [Co(NH₃)₆]²⁺(aq) + 2OH⁻(aq)

Overall Reaction: [Co(H₂O)₆]²⁺(aq) + 6NH₃(aq) ⇌ [Co(NH₃)₆]²⁺(aq) + 6H₂O(l)

Reaction with Thiocyanate (B1210189) Ions

The addition of a concentrated solution of a thiocyanate salt, such as ammonium (B1175870) thiocyanate (NH₄SCN), to a cobalt(II) sulfate solution results in the formation of the intensely blue tetrathiocyanatocobaltate(II) complex ion, [Co(SCN)₄]²⁻.[1] This reaction is often used for the qualitative and quantitative determination of cobalt.

Reaction: [Co(H₂O)₆]²⁺(aq) + 4SCN⁻(aq) ⇌ [Co(SCN)₄]²⁻(aq) + 6H₂O(l)

Quantitative Data for Complexation Reactions
Complex IonFormulaFormation Constant (Kf)Color of Complex
Hexaamminecobalt(II)[Co(NH₃)₆]²⁺7.7 x 10⁴[9]Brownish-yellow
Tetrathiocyanatocobaltate(II)[Co(SCN)₄]²⁻Not explicitly foundDeep blue
Experimental Protocols for Complexation Reactions

Protocol 3.1: Formation of Hexaamminecobalt(II) Ion

  • Preparation of Solution: Prepare a 0.5 M solution of cobalt(II) sulfate heptahydrate.

  • Initial Reaction: To 10 mL of the cobalt(II) sulfate solution, add 2 M aqueous ammonia dropwise. A blue precipitate of Co(OH)₂ will form initially.

  • Complexation: Continue adding concentrated aqueous ammonia (e.g., 15 M) dropwise with constant stirring. The precipitate will dissolve, and the solution will turn a brownish-yellow color, indicating the formation of the [Co(NH₃)₆]²⁺ complex.

Protocol 3.2: Formation of Tetrathiocyanatocobaltate(II) Ion

  • Preparation of Solutions: Prepare a 0.1 M solution of cobalt(II) sulfate heptahydrate. Prepare a saturated solution of ammonium thiocyanate by dissolving an excess of NH₄SCN in a small amount of water.

  • Reaction: To 5 mL of the cobalt(II) sulfate solution, add the saturated ammonium thiocyanate solution dropwise.

  • Observation: The solution will turn a deep blue color due to the formation of the [Co(SCN)₄]²⁻ complex. The addition of an equal volume of acetone (B3395972) can enhance and stabilize the blue color.[1]

Complexation_Reactions cluster_ligands Ligands Co_aqua [Co(H₂O)₆]²⁺ (Pink) Co_ammine [Co(NH₃)₆]²⁺ (Brown-Yellow) Co_aqua->Co_ammine Ligand Substitution Co_thio [Co(SCN)₄]²⁻ (Blue) Co_aqua->Co_thio Ligand Substitution NH3 NH₃ (excess) SCN SCN⁻

Caption: Ligand substitution reactions of the hexaaquacobalt(II) ion.

Redox Reactions

Cobalt can exist in multiple oxidation states, with +2 and +3 being the most common in aqueous solution. The relative stability of these oxidation states is significantly influenced by the coordination environment.

Oxidation of Cobalt(II) to Cobalt(III)

In aqueous solution, the simple Co³⁺(aq) ion is a very strong oxidizing agent and is unstable. However, the +3 oxidation state can be stabilized by the presence of certain ligands, most notably ammonia. The hexaamminecobalt(II) complex, [Co(NH₃)₆]²⁺, is readily oxidized to the more stable hexaamminecobalt(III) complex, [Co(NH₃)₆]³⁺, by oxidizing agents such as hydrogen peroxide (H₂O₂) or even atmospheric oxygen.[7][8]

Reaction with Hydrogen Peroxide: 2[Co(NH₃)₆]²⁺(aq) + H₂O₂(aq) + 2H⁺(aq) → 2[Co(NH₃)₆]³⁺(aq) + 2H₂O(l)

Reaction with Oxygen: 4[Co(NH₃)₆]²⁺(aq) + O₂(g) + 4H⁺(aq) → 4[Co(NH₃)₆]³⁺(aq) + 2H₂O(l)

Another method for the oxidation of Co(II) in a sulfate solution involves the use of sodium persulfate (Na₂S₂O₈), which results in the precipitation of cobalt(III) oxyhydroxide (CoOOH).[7]

Quantitative Data for Redox Reactions
Redox CoupleStandard Reduction Potential (E°) (V)
Co³⁺(aq) + e⁻ → Co²⁺(aq)+1.92[10]
[Co(NH₃)₆]³⁺(aq) + e⁻ → [Co(NH₃)₆]²⁺(aq)+0.1[11]
O₂(g) + 4H⁺(aq) + 4e⁻ → 2H₂O(l)+1.23[11]
Experimental Protocol for Redox Reaction

Protocol 4.1: Oxidation of Hexaamminecobalt(II) to Hexaamminecobalt(III)

  • Preparation of Hexaamminecobalt(II) solution: Following Protocol 3.1, prepare a solution containing the [Co(NH₃)₆]²⁺ complex from cobalt(II) sulfate.

  • Oxidation: To the brownish-yellow solution of hexaamminecobalt(II), slowly add 3% hydrogen peroxide solution dropwise while stirring.

  • Observation: The color of the solution will change to a deep red-brown, indicating the formation of the hexaamminecobalt(III) complex.

  • Completion: Gently warm the solution to approximately 60°C for about 20 minutes to ensure the reaction goes to completion and to decompose any excess hydrogen peroxide.[2]

  • Isolation (as chloride salt): To isolate the complex, the solution can be acidified with hydrochloric acid and cooled in an ice bath to precipitate hexaamminecobalt(III) chloride, [Co(NH₃)₆]Cl₃, as orange crystals.[2]

Redox_Pathway Co_aqua [Co(H₂O)₆]²⁺ (Pink) Co_ammine_II [Co(NH₃)₆]²⁺ (Brown-Yellow) Co_aqua->Co_ammine_II + 6NH₃ - 6H₂O Co_ammine_III [Co(NH₃)₆]³⁺ (Red-Brown) Co_ammine_II->Co_ammine_III Oxidation (-e⁻) Oxidant H₂O₂ or O₂ Oxidant->Co_ammine_II

Caption: Pathway for the formation and oxidation of the hexaamminecobalt(II) complex.

Acid-Base Reactions: Hydrolysis

In aqueous solution, the hexaaquacobalt(II) ion, [Co(H₂O)₆]²⁺, acts as a weak Brønsted-Lowry acid, undergoing hydrolysis to produce hydronium ions (H₃O⁺) and lower the pH of the solution. This occurs through the donation of a proton from a coordinated water molecule to a free water molecule.

Hydrolysis Equilibrium: [Co(H₂O)₆]²⁺(aq) + H₂O(l) ⇌ [Co(H₂O)₅(OH)]⁺(aq) + H₃O⁺(aq)

The extent of hydrolysis is described by the acid dissociation constant, Ka, or its negative logarithm, pKa.

Quantitative Data for Hydrolysis
Equilibriumlog K value
Co²⁺ + H₂O ⇌ CoOH⁺ + H⁺-9.65[12][13]
Co²⁺ + 2H₂O ⇌ Co(OH)₂(aq) + 2H⁺-18.8[13]
Experimental Protocol for Demonstrating Hydrolysis

Protocol 5.1: pH Measurement of Cobalt(II) Sulfate Solution

  • Preparation of Solution: Prepare a 0.1 M solution of cobalt(II) sulfate heptahydrate by dissolving 2.81 g in 100 mL of deionized water.

  • pH Measurement: Calibrate a pH meter using standard buffer solutions. Measure the pH of the prepared cobalt(II) sulfate solution.

  • Observation: The measured pH will be less than 7, confirming the acidic nature of the solution due to the hydrolysis of the [Co(H₂O)₆]²⁺ ion.

  • Comparison: For comparison, measure the pH of the deionized water used to prepare the solution.

Hydrolysis_Equilibrium Co_aqua [Co(H₂O)₆]²⁺ Equilibrium Co_aqua->Equilibrium H2O + H₂O Co_hydroxo [Co(H₂O)₅(OH)]⁺ Equilibrium->Co_hydroxo H3O + H₃O⁺

Caption: Hydrolysis equilibrium of the hexaaquacobalt(II) ion.

Conclusion

The aqueous chemistry of cobalt(II) sulfate is characterized by a rich variety of reactions, including precipitation, complex formation, redox transformations, and hydrolysis. The lability of the hexaaquacobalt(II) ion allows for facile ligand substitution, leading to a diverse range of coordination complexes with distinct spectroscopic and electrochemical properties. The accessibility of the +3 oxidation state, particularly when stabilized by appropriate ligands, is a key feature of cobalt's redox chemistry. A thorough understanding of these fundamental reactions is essential for professionals in research and drug development who seek to harness the unique properties of cobalt compounds for a wide range of applications. The quantitative data and detailed experimental protocols provided in this guide serve as a practical resource for the synthesis, manipulation, and characterization of cobalt(II) sulfate and its derivatives in aqueous media.

References

Spectroscopic Analysis of Cobalt (II) Sulfate Hydrate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of cobalt (II) sulfate (B86663) hydrate, a compound of significant interest in various scientific and industrial fields, including as a precursor in catalyst and battery material synthesis. This document details the theoretical underpinnings and practical application of key spectroscopic techniques—Ultraviolet-Visible (UV-Vis), Fourier-Transform Infrared (FTIR), and Raman spectroscopy—for the characterization of this inorganic hydrate.

Introduction to the Spectroscopic Properties of Cobalt (II) Sulfate Hydrate

Cobalt (II) sulfate most commonly exists as the heptahydrate (CoSO₄·7H₂O), a red crystalline solid. In aqueous solutions, the cobalt (II) ion forms the hexaaquacobalt(II) complex, [Co(H₂O)₆]²⁺, which imparts a characteristic pink or red color to the solution. This octahedral complex is responsible for the compound's distinct UV-Visible absorption properties. The sulfate anion and the water of hydration give rise to characteristic vibrational modes that can be probed by FTIR and Raman spectroscopy. Spectroscopic analysis is crucial for confirming the identity, purity, and hydration state of cobalt (II) sulfate.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy of aqueous cobalt (II) sulfate solutions provides insights into the electronic transitions of the hexaaquacobalt(II) ion. The characteristic pink color of the solution is due to the absorption of light in the green region of the visible spectrum.

Quantitative Data

The primary absorption band of an aqueous solution of cobalt (II) sulfate is attributed to the d-d electronic transition of the [Co(H₂O)₆]²⁺ complex.

Spectroscopic ParameterValueReference
λmax (Wavelength of Maximum Absorbance)~540 nm[1]

Table 1: UV-Vis Spectroscopic Data for Aqueous Cobalt (II) Sulfate Solution.

Experimental Protocol

Objective: To determine the wavelength of maximum absorbance (λmax) of an aqueous cobalt (II) sulfate solution.

Materials:

  • Cobalt (II) sulfate heptahydrate (CoSO₄·7H₂O)

  • Distilled or deionized water

  • Volumetric flasks

  • Pipettes

  • UV-Vis spectrophotometer

  • Quartz cuvettes

Procedure:

  • Preparation of a Stock Solution: Accurately weigh a known mass of cobalt (II) sulfate heptahydrate and dissolve it in a specific volume of distilled water in a volumetric flask to prepare a stock solution of known concentration (e.g., 0.1 M).[2]

  • Preparation of Dilutions: Prepare a series of dilutions from the stock solution to obtain a range of concentrations (e.g., 0.02 M, 0.04 M, 0.06 M, 0.08 M).

  • Instrument Setup: Turn on the UV-Vis spectrophotometer and allow it to warm up for the manufacturer-recommended time.

  • Blank Measurement: Fill a quartz cuvette with distilled water (the solvent) to serve as the blank. Place the cuvette in the spectrophotometer and record a baseline spectrum.[2]

  • Sample Measurement: Rinse the cuvette with a small amount of the most dilute cobalt (II) sulfate solution, then fill the cuvette with the solution. Place it in the spectrophotometer and record the absorbance spectrum over a specified wavelength range (e.g., 400-700 nm).

  • Repeat for all concentrations: Repeat the measurement for all prepared dilutions, moving from the least concentrated to the most concentrated.

  • Data Analysis: Identify the wavelength at which the maximum absorbance occurs (λmax) from the recorded spectra.

Experimental Workflow

UV_Vis_Workflow cluster_prep Sample Preparation cluster_measurement Spectroscopic Measurement cluster_analysis Data Analysis A Weigh CoSO4·7H2O B Dissolve in Distilled Water A->B C Prepare Stock Solution B->C D Perform Serial Dilutions C->D G Measure Sample Absorbance D->G E Set up Spectrophotometer F Measure Blank (Water) E->F F->G H Record Spectra G->H I Identify λmax H->I J Plot Absorbance vs. Concentration I->J FTIR_Workflow cluster_prep Sample Preparation cluster_measurement Spectroscopic Measurement cluster_analysis Data Analysis A Grind CoSO4·7H2O with KBr B Transfer to Pellet Die A->B C Press into a Pellet B->C D Place Pellet in Spectrometer C->D E Record Background Spectrum D->E F Record Sample Spectrum E->F G Identify Peak Wavenumbers F->G H Assign Vibrational Modes G->H Raman_Workflow cluster_prep Sample Preparation cluster_measurement Spectroscopic Measurement cluster_analysis Data Analysis A Place CoSO4·7H2O in Holder B Position Sample in Spectrometer A->B C Focus Laser on Sample B->C D Acquire Raman Spectrum C->D E Identify Raman Shifts D->E F Assign Vibrational Modes E->F

References

A Comprehensive Technical Guide to Cobalt (II) Sulfate Hydrate: CAS Numbers and Safety Data

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth overview of Cobalt (II) Sulfate (B86663) Hydrate (B1144303), focusing on its chemical identity, associated CAS numbers, and critical safety information. The content is intended for researchers, scientists, and professionals in drug development who handle this compound.

Chemical Identification and Properties

Cobalt (II) sulfate can exist in various states of hydration, each with a specific CAS number. The term "Cobalt (II) sulfate hydrate" often refers to the heptahydrate, but it can also be used for other hydrated forms or mixtures. The anhydrous form has a CAS number of 10124-43-3.[1] The most commonly referenced hydrated forms are the heptahydrate and the general hydrate.

Table 1: Chemical Identifiers for Cobalt (II) Sulfate Hydrates

Compound Name CAS Number Molecular Formula Molecular Weight
This compound 60459-08-7[2][3][4] CoSO₄·xH₂O 155.00 g/mol (anhydrous basis)

| Cobalt (II) sulfate heptahydrate | 10026-24-1[5][6] | CoSO₄·7H₂O | 281.10 g/mol [1][5] |

Table 2: Physical and Chemical Properties

Property Value Notes
Appearance Red to rust-brown granules or chunks.[2] The heptahydrate is a red solid.[1]
Density 2.03 g/mL at 25 °C.[2][7] The heptahydrate has a density of 1.948 g/cm³.[1]
Solubility Soluble in water and methanol.[1] Anhydrous form has a solubility of 36.2 g/100 mL in water at 20°C.[1]

| Other | Hygroscopic (absorbs moisture from the air).[8] | Can form combustible dust concentrations in air.[8] |

Safety and Hazard Information

This compound is classified as a hazardous substance. Appropriate precautions must be taken during handling, storage, and disposal.

Table 3: GHS Hazard Classification

Hazard Class Category Hazard Statement
Acute Toxicity, Oral Category 4 H302: Harmful if swallowed.[7][8]
Respiratory Sensitization Category 1 H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled.[4][7][8]
Skin Sensitization Category 1 H317: May cause an allergic skin reaction.[4][7][8]
Germ Cell Mutagenicity Category 2 H341: Suspected of causing genetic defects.[4][7][8]
Carcinogenicity Category 1B H350i: May cause cancer by inhalation.[4][7][8]
Reproductive Toxicity Category 1B H360F: May damage fertility.[4][7][8]

| Hazardous to the Aquatic Environment, Chronic | Category 1 | H410: Very toxic to aquatic life with long lasting effects.[7][8] |

Signal Word: Danger[4][8]

Hazard Pictograms:

  • Health Hazard

  • Exclamation Mark

  • Environment

Standard Operating and Emergency Protocols

The following protocols are derived from safety data sheets and are intended as a guide for trained personnel.

Methodology for Safe Handling:

  • Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[6]

  • Precautionary Measures: Obtain special instructions before use and do not handle until all safety precautions have been read and understood.[8] Avoid breathing dust, fumes, or spray.[8]

  • Hygiene: Wash hands and any exposed skin thoroughly after handling.[8] Do not eat, drink, or smoke in the work area. Contaminated work clothing should not be allowed out of the workplace.[8]

  • Storage: Store in a dry, well-ventilated place. Keep containers tightly closed.

Table 4: Recommended Personal Protective Equipment (PPE)

Protection Type Specification Purpose
Eye/Face Protection Wear chemical splash goggles or a face shield. To prevent contact with eyes.
Skin Protection Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat or protective suit. To prevent skin contact and allergic reactions.

| Respiratory Protection | In case of inadequate ventilation, wear respiratory protection (e.g., a P3 filter-equipped respirator for particles).[8] | To prevent inhalation, which can cause sensitization and cancer.[8] |

Experimental Protocol for Exposure Response:

  • Inhalation: If inhaled, remove the person to fresh air and keep them comfortable for breathing.[4] If experiencing respiratory symptoms such as allergy or asthma, or if breathing is difficult, call a POISON CENTER or doctor immediately.[4][8]

  • Skin Contact: If on skin, wash with plenty of soap and water.[4][6] If skin irritation or a rash occurs, seek medical advice. Take off contaminated clothing.[6]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[4]

  • Ingestion: If swallowed, call a POISON CENTER or doctor if you feel unwell.[8] Rinse mouth.[8] Do NOT induce vomiting.[8]

  • Spill Response: Avoid dust generation. Use personal protective equipment. Sweep up the material, place it in a suitable container for disposal, and avoid dispersal of dust into the air. Do not allow the substance to enter drains or water courses.[6]

  • Disposal: This material and its container must be disposed of as hazardous waste in accordance with local, regional, and national regulations. Avoid release to the environment.[7]

Visualized Workflows and Relationships

The following diagrams illustrate key logical workflows for handling and responding to hazards associated with this compound.

G Hazard Identification and Response Workflow cluster_ID Hazard Identification cluster_Controls Control Measures cluster_Response Emergency Response H302 H302: Harmful if Swallowed Eng Engineering Controls (Fume Hood) H302->Eng PPE Personal Protective Equipment (Gloves, Goggles, Respirator) H302->PPE Admin Administrative Controls (SOPs, Training) H302->Admin H317 H317: Skin Sensitizer H317->Eng H317->PPE H317->Admin H334 H334: Respiratory Sensitizer H334->Eng H334->PPE H334->Admin H350i H350i: Carcinogenic (Inhalation) H350i->Eng H350i->PPE H350i->Admin H360F H360F: May Damage Fertility H360F->Eng H360F->PPE H360F->Admin H410 H410: Toxic to Aquatic Life H410->Eng H410->PPE H410->Admin Spill Spill Containment Admin->Spill FirstAid First Aid Admin->FirstAid Disposal Hazardous Waste Disposal Admin->Disposal

Caption: Logical flow from hazard identification to control and response.

G Safe Handling Experimental Workflow cluster_exp Experimental Procedure start Start: Obtain Chemical prep Preparation: Review SDS & SOPs start->prep ppe Don PPE: Goggles, Gloves, Lab Coat, Respirator prep->ppe weigh Weighing (in fume hood) ppe->weigh handle Handling/Reaction (in fume hood) weigh->handle decon Decontamination: Clean work area handle->decon doff Doff PPE decon->doff dispose Waste Disposal: Collect in hazardous waste container doff->dispose end End dispose->end

Caption: Step-by-step workflow for the safe handling of the chemical.

References

A Technical Guide to the Natural Occurrence of Cobalt(II) Sulfate Minerals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the naturally occurring minerals composed of cobalt(II) sulfate (B86663). These minerals are secondary in nature, typically forming in the oxidation zones of primary cobalt ore deposits. An understanding of their formation, structure, and chemical properties is crucial for researchers in geology, materials science, and drug development, where cobalt compounds are of significant interest.

Overview of Cobalt(II) Sulfate Minerals

Cobalt(II) sulfate minerals are hydrated crystalline compounds that are relatively rare.[1] Their formation is a result of the chemical weathering of primary cobalt-bearing minerals, such as cobaltite (B72492) (CoAsS) and skutterudite (B1172440) ((Co,Ni,Fe)As₃).[1][2] The exposure of these primary ores to atmospheric oxygen and water leads to the oxidation of sulfide (B99878) and arsenide components, releasing cobalt ions which then combine with sulfate ions present in the groundwater. The primary naturally occurring cobalt(II) sulfate minerals include bieberite, moorhouseite, aplowite, and cobaltkieserite.[1][3]

Physicochemical and Crystallographic Data

The key quantitative data for the identified cobalt(II) sulfate minerals are summarized in the tables below for ease of comparison. These properties are essential for mineral identification and for understanding their behavior in various environmental and laboratory settings.

Table 1: Chemical and Physical Properties of Cobalt(II) Sulfate Minerals

Mineral NameChemical FormulaCrystal SystemMohs HardnessSpecific Gravity (g/cm³)
Bieberite CoSO₄·7H₂O[1]Monoclinic[1]2[1]1.90 - 1.96[4]
Moorhouseite (Co,Ni,Mn)SO₄·6H₂O[2]Monoclinic[2]2.5[5]2.00[2]
Aplowite (Co,Mn,Ni)SO₄·4H₂O[6]Monoclinic[7]3[7]2.33[6][7]
Cobaltkieserite CoSO₄·H₂O[8]Monoclinic[8]2 - 3[8]3.27 (calculated)[9]

Table 2: Crystallographic Data of Cobalt(II) Sulfate Minerals

Mineral NameSpace GroupUnit Cell Parameters
Bieberite P2₁/c[4]a = 14.13 Å, b = 6.55 Å, c = 11.0 Å, β = 105.083°[4]
Moorhouseite C2/c[2]a = 10.04 Å, b = 7.234 Å, c = 24.3 Å, β = 98.34°[2]
Aplowite P2₁/n[10]a = 5.94 Å, b = 13.56 Å, c = 7.90 Å, β = 90.51°[10]
Cobaltkieserite C2/c[9]a = 6.98 Å, b = 7.588 Å, c = 7.639 Å, β = 118.65°[9]

Formation and Geological Context

The formation of cobalt(II) sulfate minerals is intrinsically linked to the oxidative weathering of primary cobalt ores. This process can be visualized as a simplified signaling pathway.

A Primary Cobalt Minerals (e.g., Cobaltite, Skutterudite) B Oxidation Zone of Ore Deposit A->B D Oxidative Weathering B->D C Atmospheric Oxygen (O₂) and Water (H₂O) C->D E Release of Co²⁺ ions D->E F Formation of Sulfate ions (SO₄²⁻) from sulfide oxidation D->F G Precipitation of Hydrated Cobalt(II) Sulfate Minerals E->G F->G H Bieberite (CoSO₄·7H₂O) G->H Varying hydration states I Moorhouseite ((Co,Ni,Mn)SO₄·6H₂O) G->I Varying hydration states J Aplowite ((Co,Mn,Ni)SO₄·4H₂O) G->J Varying hydration states K Cobaltkieserite (CoSO₄·H₂O) G->K Varying hydration states

Formation pathway of secondary cobalt(II) sulfate minerals.

These minerals are often found as efflorescences, crusts, or stalactites in mine workings and on the surface of weathered ore bodies.[1][5] Their presence can serve as an indicator for underlying primary cobalt mineralization.

Experimental Protocols for Characterization

The identification and detailed characterization of cobalt(II) sulfate minerals rely on a suite of analytical techniques. While specific instrumental parameters may vary, the general workflow for mineralogical analysis is outlined below.

cluster_0 Sample Collection & Preparation cluster_1 Primary Characterization cluster_2 Detailed Analysis A Field Sampling of Mineral Specimen B Optical Microscopy for preliminary identification A->B C Sample Preparation (e.g., powdering, thin section) B->C D Powder X-ray Diffraction (XRD) C->D F Scanning Electron Microscopy (SEM) C->F E Phase Identification & Crystal Structure D->E I Elemental Composition E->I Corroboration G Morphological Analysis F->G H Energy-Dispersive X-ray Spectroscopy (EDS) F->H H->I

General experimental workflow for mineral characterization.

a) X-ray Diffraction (XRD):

Powder XRD is a fundamental technique for the identification of crystalline phases.

  • Sample Preparation: A small, representative portion of the mineral is ground to a fine powder (typically <10 µm) to ensure random crystallite orientation.

  • Instrumentation: A powder diffractometer equipped with a copper (Cu) Kα radiation source is commonly used.

  • Data Collection: The sample is scanned over a range of 2θ angles (e.g., 5-70°), and the diffraction pattern is recorded.

  • Analysis: The resulting diffractogram, a plot of intensity versus 2θ, is compared to a database of known mineral patterns (e.g., the Powder Diffraction File™ from the International Centre for Diffraction Data) for phase identification. Rietveld refinement can be used for quantitative phase analysis and to refine crystal structure parameters.

b) Scanning Electron Microscopy (SEM) with Energy-Dispersive X-ray Spectroscopy (EDS):

SEM-EDS provides high-resolution imaging and elemental analysis.

  • Sample Preparation: Samples can be mounted as small fragments or in polished thin sections and are often coated with a conductive material (e.g., carbon) to prevent charging under the electron beam.

  • SEM Imaging: A focused beam of electrons is scanned across the sample surface to generate images that reveal the mineral's morphology, texture, and relationships with other minerals.

  • EDS Analysis: The electron beam excites atoms in the sample, causing them to emit characteristic X-rays. An EDS detector measures the energy of these X-rays to identify the elements present and their relative abundances. This is particularly useful for minerals like moorhouseite and aplowite, which can have variable compositions of cobalt, nickel, and manganese.[2][6]

Logical Relationships in Mineral Hydration States

The different cobalt(II) sulfate minerals are primarily distinguished by their degree of hydration. This relationship can be represented logically.

cluster_hydrates Hydrated Cobalt(II) Sulfate Minerals CoSO4 Anhydrous CoSO₄ Cobaltkieserite Cobaltkieserite (CoSO₄·H₂O) CoSO4->Cobaltkieserite +H₂O / -H₂O H2O + H₂O Dehydration - H₂O Aplowite Aplowite (CoSO₄·4H₂O) Cobaltkieserite->Aplowite +3H₂O / -3H₂O Moorhouseite Moorhouseite (CoSO₄·6H₂O) Aplowite->Moorhouseite +2H₂O / -2H₂O Bieberite Bieberite (CoSO₄·7H₂O) Moorhouseite->Bieberite +H₂O / -H₂O

Hydration state relationships of cobalt(II) sulfate minerals.

The stability of these hydrated phases is dependent on environmental conditions such as temperature and humidity. For instance, bieberite can dehydrate to form moorhouseite.[1]

Conclusion

The naturally occurring cobalt(II) sulfate minerals—bieberite, moorhouseite, aplowite, and cobaltkieserite—are important secondary minerals that provide insights into the geochemical processes occurring in cobalt-rich ore deposits. Their characterization through standard mineralogical techniques such as XRD and SEM-EDS is essential for accurate identification and for understanding their formation and stability. For researchers in drug development and materials science, these natural cobalt compounds can serve as models for synthetic analogues with potential applications.

References

Stability of Cobalt(II) Sulfate Hydrates: A Technical Guide to Humidity-Induced Phase Transitions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the stability of various cobalt(II) sulfate (B86663) hydrates at different humidity levels. Understanding the hydration and dehydration behavior of this compound is critical in pharmaceutical development, materials science, and chemical manufacturing, where moisture content can significantly impact product stability, efficacy, and shelf-life. This document outlines the equilibrium conditions between the different hydrate (B1144303) forms, details the experimental protocols used to determine these parameters, and presents the data in a clear, accessible format.

Introduction to Cobalt(II) Sulfate Hydrates

Cobalt(II) sulfate is an inorganic compound that exists in several hydration states, with the most common being the heptahydrate (CoSO₄·7H₂O), hexahydrate (CoSO₄·6H₂O), and monohydrate (CoSO₄·H₂O). An anhydrous form (CoSO₄) also exists. The transition between these hydrated forms is highly sensitive to the ambient relative humidity (RH) and temperature. The heptahydrate is a red crystalline solid, which visibly changes color as it loses water, making it a useful, albeit qualitative, indicator of humidity. For scientific and industrial applications, a precise quantitative understanding of these transitions is essential.

Stability of Hydrates at Various Humidity and Temperature Levels

The stability of cobalt(II) sulfate hydrates is governed by the partial pressure of water vapor in the surrounding environment. At a given temperature, each hydrate form is stable over a specific range of relative humidity.

Quantitative Data on Hydrate Stability

The following table summarizes the known stability conditions for the different hydrates of cobalt(II) sulfate.

Hydrate FormFormulaConditions for Stability
Heptahydrate CoSO₄·7H₂OStable at room temperature (around 25°C) only at relative humidity levels greater than 70%.[1] The equilibrium relative humidity for the transition to the hexahydrate at 25°C is reported to be in the range of 69.8% to 74.5%.[2]
Hexahydrate CoSO₄·6H₂OStable at room temperature at relative humidity levels below 70%.[1][3] It is the resulting form when the heptahydrate is dried at 23°C.[4][5][6]
Monohydrate CoSO₄·H₂OForms when the hexahydrate is heated to 100°C.[1] It is also the stable form when the heptahydrate is dried at higher temperatures of 40°C and 60°C.[4][5][6]
Anhydrous CoSO₄Forms from the monohydrate upon heating to 250°C.[1]

Experimental Protocols for Determining Hydrate Stability

The stability of cobalt(II) sulfate hydrates is primarily investigated through techniques that monitor changes in mass, structure, and thermal properties as a function of humidity and temperature.

Humidity-Buffer Technique

The humidity-buffer technique is a precise method for determining the equilibrium relative humidity at which a phase transition between two hydrate forms occurs.[2]

Methodology:

  • Preparation of Humidity Buffers: A series of saturated aqueous solutions of different salts are prepared in sealed chambers. Each saturated salt solution maintains a specific and constant relative humidity in the headspace above it at a given temperature.

  • Sample Placement: A small, known amount of a specific cobalt(II) sulfate hydrate is placed in a container within the sealed chamber, ensuring it is not in direct contact with the salt solution.

  • Equilibration: The chamber is maintained at a constant temperature, and the cobalt(II) sulfate sample is allowed to equilibrate with the controlled humidity environment.

  • Analysis: After a sufficient equilibration period, the sample is analyzed to determine if a phase change has occurred. This is typically done by removing the sample and quickly analyzing it using techniques like X-ray diffraction (XRD) to identify the crystalline form or by gravimetric analysis to detect a change in mass corresponding to water loss or gain.

  • Determination of Equilibrium RH: By exposing the hydrate to a range of humidity buffers, the equilibrium RH for a specific transition can be bracketed. For example, to find the heptahydrate-hexahydrate transition point, one would find the highest humidity at which the heptahydrate converts to the hexahydrate and the lowest humidity at which the hexahydrate converts to the heptahydrate.

Thermogravimetric Analysis (TGA) with Controlled Humidity

Thermogravimetric analysis can be adapted to study hydrate stability under controlled humidity conditions.

Methodology:

  • Instrument Setup: A thermogravimetric analyzer equipped with a humidity generator is used. This allows for precise control of the relative humidity of the purge gas surrounding the sample.

  • Isothermal Experiments: The sample is held at a constant temperature while the relative humidity is systematically varied. The mass of the sample is monitored continuously. A step change in mass indicates a hydration or dehydration event.

  • Isohumic Experiments: The relative humidity is kept constant while the temperature is ramped. This allows for the determination of the transition temperatures at a specific humidity level.

  • Data Analysis: The resulting data of mass versus humidity (isothermal) or mass versus temperature (isohumic) provides quantitative information about the stability ranges of the different hydrates.

X-ray Diffraction (XRD)

XRD is a powerful tool for identifying the specific crystalline form of the cobalt(II) sulfate hydrate present.

Methodology:

  • Sample Preparation: A thin layer of the cobalt(II) sulfate powder is prepared on a sample holder.

  • Controlled Environment: For in-situ studies, the sample is placed in a chamber where the temperature and humidity can be precisely controlled.

  • Data Acquisition: X-ray diffraction patterns are collected at different humidity and/or temperature setpoints.

  • Phase Identification: The obtained diffraction patterns are compared with reference patterns for the known hydrates of cobalt(II) sulfate to identify the phase or phases present. This method provides unambiguous confirmation of the hydrate form.

Visualization of Hydrate Transitions

The relationship between the different hydrates of cobalt(II) sulfate as a function of humidity and temperature can be represented in a logical diagram.

CobaltSulfateHydrates CoSO4_7H2O Heptahydrate (CoSO₄·7H₂O) CoSO4_6H2O Hexahydrate (CoSO₄·6H₂O) CoSO4_7H2O->CoSO4_6H2O < 70% RH (Room Temp) CoSO4_6H2O->CoSO4_7H2O > 70% RH (Room Temp) CoSO4_H2O Monohydrate (CoSO₄·H₂O) CoSO4_6H2O->CoSO4_H2O Heat (100°C) CoSO4 Anhydrous (CoSO₄) CoSO4_H2O->CoSO4 Heat (250°C)

Caption: Phase transitions of cobalt(II) sulfate hydrates with humidity and temperature.

Conclusion

The stability of cobalt(II) sulfate hydrates is intricately linked to ambient humidity and temperature. The heptahydrate form is only stable at high relative humidity, readily converting to the hexahydrate in drier conditions at room temperature. Further heating leads to the formation of the monohydrate and subsequently the anhydrous form. For professionals in research and drug development, a thorough understanding and precise control of the moisture content in the environment are paramount when working with or formulating products containing cobalt(II) sulfate to ensure the desired physical and chemical properties are maintained. The experimental protocols described herein provide a robust framework for characterizing the hygroscopic nature of such materials.

References

Methodological & Application

Application Notes and Protocols for Cobalt (II) Sulfate Hydrate in Electroplating Baths

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cobalt electroplating is a versatile surface finishing technique used to deposit a layer of cobalt onto a substrate material. This process is crucial in various fields, including materials science, electronics, and even in the fabrication of medical devices, due to the desirable properties of cobalt coatings. These properties include exceptional hardness, wear resistance, corrosion resistance, and specific magnetic characteristics. Cobalt (II) sulfate (B86663) heptahydrate (CoSO₄·7H₂O) is a common and effective source of cobalt ions for these electroplating baths.[1][2][3] This document provides detailed application notes and experimental protocols for the use of cobalt (II) sulfate hydrate (B1144303) in electroplating processes.

Principle of Cobalt Electroplating

Electroplating is an electrochemical process where metal ions in a solution (the electrolyte) are deposited onto a conductive object (the cathode) by an electric current. In cobalt electroplating using a sulfate-based bath, a direct current (DC) power supply is used. The object to be plated serves as the cathode, while a cobalt or an inert electrode acts as the anode. When a current is applied, cobalt ions (Co²⁺) from the cobalt (II) sulfate in the electrolyte are reduced at the cathode surface, forming a metallic cobalt coating.

The fundamental reactions are as follows:

  • At the Cathode (Substrate): Co²⁺(aq) + 2e⁻ → Co(s)

  • At the Anode (Cobalt): Co(s) → Co²⁺(aq) + 2e⁻

  • At the Anode (Inert, e.g., Platinum): 2H₂O(l) → O₂(g) + 4H⁺(aq) + 4e⁻

Applications of Cobalt Electroplating

Cobalt coatings are utilized in a wide range of applications:

  • Wear Resistance: For components subjected to friction and wear, such as in automotive and aerospace industries.

  • Corrosion Protection: To enhance the lifespan of parts exposed to corrosive environments.

  • Magnetic Properties: In the manufacturing of magnetic storage media and other electronic components.

  • Decorative Finishes: To provide a bright, attractive, and durable finish.

  • Medical Devices: For biocompatible and wear-resistant coatings on implants and surgical tools.

  • Catalysis: As a catalytic surface for various chemical reactions.

Experimental Protocols

Protocol 1: Preparation of a Standard Cobalt Electroplating Bath

This protocol describes the preparation of a standard Watts-type cobalt electroplating bath using cobalt (II) sulfate heptahydrate.

Materials:

  • Cobalt (II) sulfate heptahydrate (CoSO₄·7H₂O)

  • Cobalt (II) chloride hexahydrate (CoCl₂·6H₂O)

  • Boric acid (H₃BO₃)

  • Deionized water

  • Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄) for pH adjustment

  • Sodium hydroxide (B78521) (NaOH) for pH adjustment

  • Beaker

  • Magnetic stirrer and stir bar

  • pH meter

Procedure:

  • Fill a beaker with approximately 70% of the final volume of deionized water.

  • Heat the water to 50-60°C and place it on a magnetic stirrer.

  • Slowly dissolve the boric acid into the heated water.

  • Once the boric acid is completely dissolved, add the cobalt (II) sulfate heptahydrate and stir until fully dissolved.

  • Add the cobalt (II) chloride hexahydrate and continue stirring until the solution is clear.

  • Allow the solution to cool to room temperature.

  • Add deionized water to reach the final desired volume.

  • Measure the pH of the solution using a calibrated pH meter.

  • Adjust the pH to the desired range (typically 3.0-5.0 for a Watts bath) using dilute hydrochloric acid/sulfuric acid or sodium hydroxide.[4]

  • Filter the solution to remove any impurities before use.

Protocol 2: Electroplating of a Metallic Substrate

This protocol outlines the steps for electroplating a metallic substrate, such as copper or steel, using the prepared cobalt sulfate bath.

Materials and Equipment:

  • Prepared cobalt electroplating bath

  • Substrate to be plated (e.g., copper coupon)

  • Cobalt or platinum anode

  • DC power supply

  • Electroplating tank or beaker

  • Connecting wires with alligator clips

  • Degreasing solution (e.g., acetone, alkaline cleaner)

  • Acid pickling solution (e.g., dilute sulfuric acid or hydrochloric acid)

  • Deionized water

  • Hot plate or water bath for temperature control

  • Safety goggles, gloves, and lab coat

Procedure:

  • Substrate Preparation:

    • Thoroughly clean the substrate to remove any organic contaminants by immersing it in a degreasing solution. Ultrasonic cleaning can enhance this step.[5]

    • Rinse the substrate with deionized water.

    • Activate the surface by dipping it into an acid pickling solution to remove any oxide layers.

    • Rinse the substrate thoroughly with deionized water.

  • Electroplating Setup:

    • Pour the cobalt electroplating bath into the plating tank.

    • Heat the bath to the desired operating temperature and maintain it using a hot plate or water bath.

    • Suspend the anode and the prepared substrate (cathode) in the bath, ensuring they are parallel to each other and not in contact.

    • Connect the anode to the positive terminal and the cathode to the negative terminal of the DC power supply.

  • Electrodeposition:

    • Turn on the DC power supply and adjust the current to achieve the desired current density.

    • Continue the electroplating process for the calculated time to achieve the desired coating thickness.

    • Monitor the bath temperature and pH periodically and adjust as necessary.

  • Post-Treatment:

    • Turn off the power supply and carefully remove the plated substrate from the bath.

    • Rinse the substrate thoroughly with deionized water to remove any residual plating solution.

    • Dry the plated substrate using a stream of warm air or by placing it in a desiccator.

Data Presentation

The properties of the electrodeposited cobalt are highly dependent on the bath composition and operating parameters. The following tables summarize the typical ranges and their effects.

Table 1: Typical Bath Composition for Cobalt Electroplating

ComponentConcentration RangePurpose
Cobalt (II) Sulfate Heptahydrate100 - 400 g/LPrimary source of cobalt ions
Cobalt (II) Chloride Hexahydrate30 - 60 g/LImproves anode corrosion and conductivity
Boric Acid30 - 50 g/LpH buffer, prevents pitting, and improves deposit brightness
Additives (e.g., brighteners, wetting agents)As per supplier recommendationTo modify deposit properties like brightness, leveling, and stress

Table 2: Typical Operating Parameters for Cobalt Electroplating

ParameterTypical RangeEffect on Deposit
pH 3.0 - 5.0Affects current efficiency, deposit stress, and appearance. Lower pH can increase hydrogen evolution.[6][7]
Current Density 1 - 10 A/dm²Influences deposition rate, grain size, and hardness. Higher current density can lead to burnt deposits.
Temperature 40 - 60°CAffects conductivity, current efficiency, and deposit stress. Higher temperatures can increase the deposition rate.
Agitation Mild to moderateEnsures uniform ion concentration at the cathode surface, preventing pitting and uneven plating.

Table 3: Influence of Operating Parameters on Cobalt Deposit Properties

PropertyEffect of Increasing pHEffect of Increasing Current DensityEffect of Increasing Temperature
Hardness May decreaseGenerally increases to a pointMay decrease
Current Efficiency Generally increases in the acidic range[6]Tends to increase up to a limitGenerally increases
Internal Stress Tends to decreaseTends to increaseTends to decrease
Grain Size May increaseTends to decreaseMay increase

Troubleshooting Common Electroplating Problems

ProblemPossible CausesSolutions
Poor Adhesion Improper substrate cleaning, surface contamination, incorrect plating parameters.[5][8]Ensure thorough pre-treatment, optimize bath parameters.
Uneven Plating Poor bath agitation, improper rack design, electrolyte imbalance.[5][8]Improve agitation, optimize part placement, analyze and adjust bath composition.
Pitting Organic contamination, insufficient boric acid, hydrogen evolution.Filter the bath, check boric acid concentration, optimize pH and current density.
Burnt Deposits Excessive current density, low cobalt ion concentration, poor agitation.Reduce current density, replenish cobalt sulfate, increase agitation.
Dull or Cloudy Finish Contaminated plating bath, improper additives, inadequate post-treatment.[5]Filter the bath, check additive concentrations, ensure proper rinsing and drying.

Safety and Waste Management

Safety Precautions:

  • Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, when handling chemicals and operating the electroplating bath.[9]

  • Work in a well-ventilated area to avoid inhaling fumes.

  • Always add acid to water, never the other way around, to prevent a violent exothermic reaction.[10]

  • Be aware of the electrical hazards associated with the DC power supply.

  • Cobalt (II) sulfate is toxic and a suspected carcinogen; handle with care and avoid ingestion and skin contact.[9]

Waste Management:

  • Electroplating waste, including spent bath solutions and rinse water, is considered hazardous waste and must be disposed of in accordance with local, state, and federal regulations.[11]

  • Waste treatment typically involves precipitating the metal ions out of the solution, followed by filtration.

  • Never dispose of electroplating solutions down the drain.[12]

  • Consult your institution's environmental health and safety department for specific disposal procedures.

Mandatory Visualizations

G cluster_prep Preparation cluster_plating Electroplating cluster_post Post-Treatment cluster_analysis Analysis Bath_Prep Bath Preparation Plating Electrodeposition Bath_Prep->Plating Substrate_Prep Substrate Preparation Substrate_Prep->Plating Rinsing Rinsing Plating->Rinsing Drying Drying Rinsing->Drying Analysis Coating Characterization Drying->Analysis

Caption: Experimental workflow for cobalt electroplating.

G cluster_cathode Cathode (Substrate) cluster_anode Anode (Cobalt) cluster_electrolyte Electrolyte (CoSO₄ Solution) Cathode Co²⁺ + 2e⁻ → Co(s) (Cobalt Deposition) Anode Co(s) → Co²⁺ + 2e⁻ (Anode Dissolution) Co_ion Co²⁺ Anode->Co_ion releases Co_ion->Cathode migrates to SO4_ion SO₄²⁻ Power_Supply DC Power Supply Power_Supply->Cathode - Power_Supply->Anode +

Caption: Electrochemical process in a cobalt sulfate bath.

References

Application Note: Synthesis of Cobalt-Based Catalysts from Cobalt (II) Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Cobalt-based catalysts are crucial in a variety of industrial and research applications, including Fischer-Tropsch synthesis, oxidation reactions, and environmental catalysis. The performance of these catalysts is highly dependent on their structural and functional properties, such as metal dispersion, particle size, and surface area. These characteristics are, in turn, significantly influenced by the chosen synthesis method. Cobalt (II) sulfate (B86663) is a versatile and commonly used precursor for preparing these catalysts due to its high solubility in water.[1][2] This document provides detailed protocols for two widely used methods for synthesizing cobalt catalysts from cobalt (II) sulfate: Incipient Wetness Impregnation and Co-precipitation.

Experimental Protocols

Protocol 1: Preparation of Supported Cobalt Catalyst via Incipient Wetness Impregnation (IWI)

The impregnation method is a popular technique for creating supported catalysts, where a solution containing the metal precursor is deposited onto a porous support material.[3][4][5] Incipient wetness impregnation specifically uses a volume of precursor solution equal to the pore volume of the support, ensuring efficient use of the precursor.[6]

Materials:

  • Cobalt (II) sulfate heptahydrate (CoSO₄·7H₂O)

  • Support material (e.g., silica (B1680970) (SiO₂), alumina (B75360) (Al₂O₃), or titania (TiO₂))

  • Deionized water

  • Furnace for calcination

  • Tube reactor for reduction

Procedure:

  • Support Preparation:

    • Calcine the chosen support material (e.g., SiO₂) at a high temperature (e.g., 500°C) for several hours to remove any adsorbed impurities and ensure stability.

  • Pore Volume Determination:

    • Determine the pore volume of the calcined support material. This can be done by gradually adding water to a known weight of the support until it is completely saturated, just before excess liquid appears on the surface. The volume of water added is the pore volume.

  • Precursor Solution Preparation:

    • Calculate the amount of Cobalt (II) sulfate heptahydrate needed to achieve the desired cobalt loading on the support.

    • Dissolve this amount in a volume of deionized water precisely equal to the determined pore volume of the support.

  • Impregnation:

    • Add the precursor solution to the dry support powder dropwise while continuously mixing or tumbling to ensure a uniform distribution of the solution throughout the support pores.[7]

  • Drying:

    • Dry the impregnated support in an oven, typically at 80-120°C for several hours (e.g., 2-12 hours), to remove the water.[7][8]

  • Calcination:

    • Calcine the dried powder in a furnace in a static air environment. The temperature is gradually ramped up (e.g., 2°C/min) to a final temperature, typically between 250°C and 500°C, and held for several hours.[7][8] This step decomposes the sulfate precursor to form cobalt oxides (e.g., Co₃O₄).

  • Reduction (Activation):

    • Activate the calcined catalyst by reducing the cobalt oxide to metallic cobalt (Co⁰). This is typically performed in situ before the catalytic reaction.

    • Place the calcined catalyst in a tube reactor and heat it under a flow of a reducing gas, such as hydrogen (H₂) or a mixture of H₂ and an inert gas (e.g., N₂ or He).[7][9] Reduction temperatures typically range from 250°C to 500°C.[7][9]

Protocol 2: Preparation of Cobalt Catalyst via Co-precipitation

The co-precipitation method involves the simultaneous precipitation of the active catalyst component and the support material from a solution.[3] This technique can lead to a highly homogeneous distribution of the active species.

Materials:

  • Cobalt (II) sulfate heptahydrate (CoSO₄·7H₂O)

  • A precursor for the support (e.g., an aluminum or iron salt if creating a mixed oxide) or another metal salt for a mixed catalyst (e.g., iron (III) nitrate).

  • Precipitating agent (e.g., sodium hydroxide (B78521) (NaOH), ammonium (B1175870) hydroxide (NH₄OH), or potassium carbonate (K₂CO₃)).[10][11]

  • Deionized water

  • Filtration apparatus

  • Drying oven

  • Furnace for calcination

Procedure:

  • Precursor Solution Preparation:

    • Prepare an aqueous solution containing Cobalt (II) sulfate and the other metal salt(s) at the desired molar ratio.[8]

  • Precipitating Agent Preparation:

    • Prepare a separate aqueous solution of the precipitating agent (e.g., 1.0 M NaOH).

  • Precipitation:

    • Slowly add the precipitating agent solution dropwise into the metal salt solution under vigorous and constant stirring at a controlled temperature (e.g., room temperature to 80°C).[11][12]

    • Monitor and maintain the pH of the mixture at a specific value (e.g., pH 9-12) to ensure complete precipitation of the metal hydroxides or carbonates.[8][11] A colorful precipitate will form.

  • Aging:

    • Continue stirring the resulting suspension for a period (e.g., 30 minutes to 2 hours) to allow the precipitate to age, which can improve its properties.[8]

  • Washing and Filtration:

    • Separate the precipitate from the solution via filtration.

    • Wash the collected solid cake multiple times with deionized water to remove any residual ions from the precipitation process.[8] This can be checked by testing the supernatant for the absence of certain ions (e.g., nitrate (B79036) or sulfate).

  • Drying:

    • Dry the washed precipitate in an oven, typically at 120°C for 12 hours, to remove the water.[8]

  • Calcination and Activation:

    • Follow the same calcination and reduction steps as described in Protocol 1 (steps 6 and 7) to convert the dried precursor into the active catalyst.[8]

Data Presentation

The properties of the final catalyst are highly dependent on the synthesis method. Below is a summary of typical quantitative data comparing catalysts prepared by different methods.

ParameterImpregnation (IM)Deposition Precipitation (DP) / Co-precipitationStrong Electrostatic Adsorption (SEA)Hydrothermal (HT)Reference
Co₃O₄ Particle Size ~30 nmSmaller than IM~9 nmSmaller than IM[13]
Catalytic Activity GoodHigher than IMHighestLowest[13]
Metal Dispersion LowerHigherHighestVariable[13]
Process Simplicity HighModerateModerateLow[3][14]

Visualization of Experimental Workflows

The following diagram illustrates the logical flow of the two primary protocols for preparing cobalt catalysts from cobalt (II) sulfate.

G cluster_impregnation Protocol 1: Incipient Wetness Impregnation cluster_precipitation Protocol 2: Co-precipitation IM_Start Start: Cobalt (II) Sulfate + Support IM_Step1 Prepare Precursor Solution (Volume = Pore Volume) IM_Start->IM_Step1 IM_Step2 Impregnate Support IM_Step1->IM_Step2 IM_Step3 Dry (80-120°C) IM_Step2->IM_Step3 IM_Step4 Calcine (250-500°C) IM_Step3->IM_Step4 IM_Step5 Reduce (Activate) (H₂ Flow, 250-500°C) IM_Step4->IM_Step5 IM_End Final Supported Catalyst IM_Step5->IM_End CP_Start Start: Cobalt (II) Sulfate + Other Metal Salts CP_Step1 Prepare Precursor & Precipitant Solutions CP_Start->CP_Step1 CP_Step2 Co-precipitate (Add Precipitant, Control pH) CP_Step1->CP_Step2 CP_Step3 Age & Filter Slurry CP_Step2->CP_Step3 CP_Step4 Wash Precipitate CP_Step3->CP_Step4 CP_Step5 Dry (120°C) CP_Step4->CP_Step5 CP_Step6 Calcine (e.g., 500°C) CP_Step5->CP_Step6 CP_Step7 Reduce (Activate) (H₂ Flow) CP_Step6->CP_Step7 CP_End Final Catalyst CP_Step7->CP_End

Caption: Workflow for Cobalt Catalyst Synthesis.

References

Application of Cobalt (II) Sulfate in Lithium-Ion Battery Cathodes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cobalt (II) sulfate (B86663) (CoSO₄) is a critical precursor material in the synthesis of various cathode active materials for lithium-ion batteries (LIBs). Its primary application lies in the production of layered transition metal oxides, most notably Lithium Cobalt Oxide (LiCoO₂) and Lithium Nickel Manganese Cobalt Oxide (NMC). The precise control over the purity and physicochemical properties of cobalt (II) sulfate directly influences the electrochemical performance, stability, and safety of the resulting LIB cathodes.[1][2][3]

This document provides detailed application notes and experimental protocols for the utilization of cobalt (II) sulfate in the synthesis of LiCoO₂ and NMC cathode materials. It is intended to guide researchers and scientists in the development and evaluation of high-performance cathode materials for next-generation energy storage solutions.

Data Presentation

The following tables summarize key quantitative data on the performance of cathode materials synthesized using cobalt (II) sulfate via different methods. It is important to note that performance metrics can be influenced by various factors including electrode composition, electrolyte formulation, and cell design.

Table 1: Electrochemical Performance of LiCoO₂ Cathodes Synthesized from Cobalt (II) Sulfate

Synthesis MethodPrecursorsSintering ConditionsInitial Discharge Capacity (mAh/g)Capacity RetentionC-RateVoltage Range (V)Reference
Two-Step SinteringCoSO₄ (to Co₃O₄), Li₂CO₃900 °C for 10 h12184.6% after 50 cycles2CNot Specified[4]
Solid-StateLi₂CO₃, Co₃O₄1000 °C for 10 h, then 900 °C for 10 h~140Not Specified0.1C2.1 - 3.68[5]
Solid-StateLi₂CO₃, Co₃O₄900 °C for 12 h~135Not Specified0.1C2.1 - 3.68[5]
Solid-StateLi₂CO₃, Co₃O₄650 °C for 8 h, then 850 °C for 18 h~130Not Specified0.1C2.1 - 3.68[5]

Table 2: Electrochemical Performance of NMC Cathodes Synthesized from Cobalt (II) Sulfate

Cathode CompositionSynthesis MethodSintering ConditionsInitial Discharge Capacity (mAh/g)Capacity RetentionC-RateVoltage Range (V)Reference
NMC622Co-precipitation900 °C for 12 hNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[6]
NMC111Solid-StateNot Specified150>95% after 50 cyclesNot Specified2.5 - 4.2[7]
NMC442Not SpecifiedNot Specified~165~85% after 450 cycles1CNot Specified[7]
NMC811Not SpecifiedNot Specified~200~80% after 1000 cycles1CNot Specified[8]
NMC622 (from spent catalyst)Co-precipitation500 °C for 6 h, then 850 °C for 12 hNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[1]

Experimental Protocols

Protocol 1: Synthesis of LiCoO₂ via a Two-Step Sintering Process

This protocol describes the synthesis of LiCoO₂ from cobalt (II) sulfate, which is first converted to cobalt oxide.

Materials:

  • Cobalt (II) sulfate (CoSO₄)

  • Sodium hydroxide (B78521) (NaOH)

  • Lithium carbonate (Li₂CO₃)

  • Deionized water

Equipment:

  • Beakers and magnetic stirrer

  • Filtration apparatus

  • Drying oven

  • Tube furnace

  • Mortar and pestle or ball mill

  • Sieves

Procedure:

  • Precursor Preparation (Co₃O₄): a. Prepare an aqueous solution of cobalt (II) sulfate. b. Precipitate cobalt hydroxide (Co(OH)₂) by adding a NaOH solution under stirring. c. Filter and wash the precipitate with deionized water to remove impurities like sodium sulfate.[4] d. Dry the precipitate in an oven. e. Calcine the dried cobalt hydroxide powder at 500 °C in air to obtain cobalt oxide (Co₃O₄).[4] f. Wash the calcined powder with deionized water to remove any remaining sulfate residues and dry again.[4]

  • Mixing: a. Mix the synthesized Co₃O₄ powder with Li₂CO₃ in a stoichiometric ratio (a slight excess of Li₂CO₃, e.g., 5 mol%, is often used to compensate for lithium loss at high temperatures).[4] b. Homogenize the mixture using a mortar and pestle or a ball mill.

  • Sintering: a. Place the mixed powder in an alumina (B75360) crucible. b. Sinter the mixture in a tube furnace at 900 °C for 10 hours in an air atmosphere.[4]

  • Post-Sintering Processing: a. Allow the furnace to cool down to room temperature. b. Grind the sintered LiCoO₂ powder and sieve it to obtain a fine, uniform powder.[4]

Protocol 2: Synthesis of NMC622 via Co-precipitation Method

This protocol details the synthesis of LiNi₀.₆Mn₀.₂Co₀.₂O₂ (NMC622) using cobalt (II) sulfate.

Materials:

  • Nickel (II) sulfate hexahydrate (NiSO₄·6H₂O)

  • Manganese (II) sulfate monohydrate (MnSO₄·H₂O)

  • Cobalt (II) sulfate heptahydrate (CoSO₄·7H₂O)[1]

  • Sodium hydroxide (NaOH) or another precipitating agent

  • Ammonium hydroxide (NH₄OH) as a chelating agent (optional)[6]

  • Lithium carbonate (Li₂CO₃) or lithium hydroxide (LiOH)

  • Deionized water

Equipment:

  • Jacketed glass reactor with a stirrer

  • pH meter

  • Peristaltic pumps for precursor and base solutions

  • Inert gas supply (e.g., N₂)

  • Filtration and washing apparatus

  • Vacuum oven

  • Tube furnace

Procedure:

  • Precursor Solution Preparation: a. Prepare an aqueous solution of NiSO₄·6H₂O, MnSO₄·H₂O, and CoSO₄·7H₂O with a molar ratio of Ni:Mn:Co = 6:2:2.[1] b. Prepare a separate aqueous solution of the precipitating agent (e.g., NaOH) and a chelating agent (e.g., NH₄OH).[6]

  • Co-precipitation: a. Add deionized water to the reactor and heat to the desired reaction temperature (e.g., 50-60 °C) while stirring and purging with an inert gas. b. Simultaneously pump the transition metal sulfate solution and the precipitating/chelating agent solution into the reactor. c. Continuously monitor and control the pH of the reaction mixture at a specific value (e.g., 10.5-11.5) by adjusting the flow rate of the base solution. d. Maintain the reaction for a set period (e.g., 12-24 hours) to allow for particle growth.

  • Precursor Processing: a. After the reaction is complete, stop the pumps and continue stirring for a short period. b. Filter the resulting precipitate (the NMC precursor, a mixed metal hydroxide or carbonate). c. Wash the precursor thoroughly with deionized water to remove residual ions. d. Dry the precursor in a vacuum oven at a specified temperature (e.g., 80-120 °C) for several hours.

  • Lithiation and Sintering: a. Mix the dried NMC precursor with a lithium source (Li₂CO₃ or LiOH) in a precise stoichiometric ratio. b. The mixture is then subjected to a two-step calcination process: i. Pre-calcination at a lower temperature (e.g., 450-550 °C) for several hours.[6] ii. Final sintering at a higher temperature (e.g., 850-900 °C) for an extended period (e.g., 12 hours) in an oxygen-rich atmosphere.[6]

  • Final Product: a. After cooling, the sintered NMC622 powder is gently ground to break up agglomerates.

Mandatory Visualization

experimental_workflow_lco cluster_precursor Precursor Synthesis (Co3O4) cluster_synthesis LiCoO2 Synthesis CoSO4_sol CoSO4 Solution Precipitation Precipitation (add NaOH) CoSO4_sol->Precipitation Filtering_Washing1 Filtering & Washing Precipitation->Filtering_Washing1 Drying1 Drying Filtering_Washing1->Drying1 Calcination Calcination (500°C) Drying1->Calcination Co3O4 Co3O4 Powder Calcination->Co3O4 Mixing Mixing with Li2CO3 Co3O4->Mixing Sintering Sintering (900°C) Mixing->Sintering Grinding_Sieving Grinding & Sieving Sintering->Grinding_Sieving LiCoO2_final Final LiCoO2 Powder Grinding_Sieving->LiCoO2_final

Caption: Workflow for LiCoO₂ Synthesis.

experimental_workflow_nmc cluster_precursor Precursor Synthesis cluster_synthesis NMC Synthesis Metal_Sulfates NiSO4, MnSO4, CoSO4 Solution Co_precipitation Co-precipitation (add NaOH, NH4OH) Metal_Sulfates->Co_precipitation Filtering_Washing Filtering & Washing Co_precipitation->Filtering_Washing Drying Drying Filtering_Washing->Drying NMC_precursor NMC Precursor Powder Drying->NMC_precursor Mixing Mixing with Li Source NMC_precursor->Mixing Pre_calcination Pre-calcination (450-550°C) Mixing->Pre_calcination Sintering Sintering (850-900°C) Pre_calcination->Sintering Grinding Grinding Sintering->Grinding NMC_final Final NMC Powder Grinding->NMC_final

Caption: Workflow for NMC Synthesis.

References

Cobalt (II) Sulfate as a Micronutrient Supplement in Animal Feed: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cobalt is an essential trace mineral for ruminant animals, playing a critical role in the synthesis of vitamin B12 (cobalamin) by rumen microorganisms.[1][2] Vitamin B12 is indispensable for energy metabolism, particularly the utilization of propionate (B1217596), a major energy source for ruminants, and is also involved in amino acid metabolism and red blood cell formation.[3][4] Cobalt (II) sulfate (B86663) is a common and bioavailable form of cobalt used to supplement animal feeds to prevent and treat cobalt deficiency, which can otherwise lead to reduced appetite, poor growth, weight loss, anemia, and decreased milk production.[2][5] This document provides detailed application notes, experimental protocols, and quantitative data on the use of cobalt (II) sulfate as a micronutrient supplement in animal feed.

Mechanism of Action

In ruminants, cobalt's primary role is as a central atom in the structure of vitamin B12. Rumen microbes utilize dietary cobalt to synthesize vitamin B12.[1] This microbially synthesized vitamin B12 is then absorbed by the host animal. Vitamin B12 is a vital coenzyme for two key enzymes:

  • Methylmalonyl-CoA Mutase: This enzyme is crucial for the conversion of methylmalonyl-CoA to succinyl-CoA, a key step in the metabolism of propionate to glucose in the liver.[3] Propionate is a major volatile fatty acid produced during rumen fermentation and a primary energy source for ruminants.

  • Methionine Synthase: This enzyme is involved in the regeneration of the amino acid methionine from homocysteine. Methionine is essential for protein synthesis and various other metabolic processes.[3]

A deficiency in dietary cobalt leads to impaired vitamin B12 synthesis, resulting in the accumulation of methylmalonic acid and homocysteine, and a subsequent reduction in energy production and protein synthesis.[5]

Data Presentation

Recommended Dietary Cobalt Levels
Animal SpeciesRecommended Cobalt Level (mg/kg of Dry Matter)Reference
Dairy Cattle0.11 - 0.20[5][6]
Beef Cattle0.10 - 0.15[3][7]
Sheep~0.10[4]
GoatsNot explicitly stated, but similar to sheep
Effects of Cobalt (II) Sulfate Supplementation on Animal Performance
Animal SpeciesCobalt Supplementation LevelObserved EffectReference
Dairy CowsIncreased from 0.37 ppm to 1.26 ppmImproved fat-corrected milk production in mature cows[3]
Dairy Cows0.13, 0.20, and 0.27 mg/kg DMNo significant effect on milk yield or composition[8]
Beef Steers0.10 ppmHigher plasma glucose and ruminal propionate concentrations compared to control[3]
Growing Calves1 and 6 ppmNo significant difference in body weight gain or feed efficiency[9]
LambsOral drench every 14 daysIncreased average daily gain, carcass weight, and dressing percentage[10]
LambsIntraruminal bolus (51 mg Co)Increased daily liveweight gain by 49 g/day in cobalt-deficient lambs[11]

Experimental Protocols

Protocol for a Cobalt Supplementation Trial in Cattle

Objective: To evaluate the effect of cobalt (II) sulfate supplementation on the growth performance and blood parameters of cattle.

Materials:

  • A cohort of cattle of similar age, breed, and initial body weight.

  • Basal diet formulated to be deficient or marginal in cobalt.

  • Cobalt (II) sulfate heptahydrate (CoSO₄·7H₂O).

  • Individual feeding pens or a system to monitor individual feed intake.

  • Weighing scale.

  • Blood collection tubes (e.g., EDTA or heparinized tubes).

  • Centrifuge.

  • Freezer for sample storage (-20°C or colder).

  • Laboratory for blood analysis (serum vitamin B12, methylmalonic acid).

Procedure:

  • Animal Selection and Acclimatization:

    • Select a statistically appropriate number of animals for the study.

    • House the animals in individual pens to allow for accurate measurement of feed intake.

    • Acclimatize the animals to the basal diet for a period of 14-21 days.

  • Treatment Groups:

    • Randomly assign animals to different treatment groups (e.g., Control, Low Cobalt, High Cobalt).

    • The control group receives the basal diet with no added cobalt.

    • The treatment groups receive the basal diet supplemented with different levels of cobalt (II) sulfate.

  • Diet Preparation and Feeding:

    • Prepare the experimental diets by thoroughly mixing the calculated amount of cobalt (II) sulfate into the basal ration.

    • Feed the animals their respective diets daily.

    • Record daily feed intake for each animal.

  • Data Collection:

    • Body Weight: Weigh each animal at the beginning of the trial and at regular intervals (e.g., weekly or bi-weekly).

    • Blood Sampling: Collect blood samples from the jugular vein of each animal at the start and end of the trial, and potentially at intermediate time points.

    • Sample Processing: Centrifuge the blood samples to separate plasma or serum. Store the samples frozen until analysis.

  • Laboratory Analysis:

    • Analyze serum or plasma samples for vitamin B12 and methylmalonic acid concentrations.

  • Data Analysis:

    • Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine the effect of cobalt supplementation on body weight gain, feed efficiency, and blood parameters.

Protocol for In Situ Rumen Digestibility Assay

Objective: To determine the effect of cobalt supplementation on the digestibility of feedstuffs in the rumen.

Materials:

  • Rumen-cannulated animals (e.g., cattle, sheep).

  • Dacron or nylon bags with a specific pore size.

  • Feed samples to be tested (ground to a uniform particle size).

  • Mesh laundry bags.

  • Water bath maintained at 39°C.

  • Washing machine.

  • Drying oven.

  • Analytical balance.

Procedure:

  • Sample Preparation:

    • Dry and grind the feed samples to pass through a 1-2 mm screen.

  • Bag Preparation:

    • Weigh a precise amount of the ground feed sample (e.g., 5 grams) into pre-weighed and labeled Dacron bags.

    • Record the initial weight of the sample and the bag.

    • Prepare duplicate or triplicate bags for each feed sample and each incubation time point.

  • Incubation:

    • Place the sample bags into a mesh laundry bag.

    • Incubate the mesh bag in the rumen of a cannulated animal for various time points (e.g., 0, 12, 24, 48, 72 hours).

  • Washing and Drying:

    • After the designated incubation time, remove the bags from the rumen.

    • Immediately wash the bags with cold water to stop microbial activity and remove any adhered rumen contents.

    • Wash the bags in a washing machine on a gentle cycle with cold water.

    • Dry the bags in a forced-air oven at a constant temperature (e.g., 60°C) until a constant weight is achieved.

  • Data Calculation:

    • Weigh the dried bags containing the undigested residue.

    • Calculate the disappearance of dry matter (or other nutrients of interest) at each time point using the following formula:

      • Disappearance (%) = [(Initial Sample Weight - (Final Bag Weight - Initial Bag Weight)) / Initial Sample Weight] x 100

  • Data Analysis:

    • Analyze the data to determine the rate and extent of digestion for each feed sample.

Mandatory Visualization

Cobalt_Metabolism Dietary_Cobalt Dietary Cobalt (II) Sulfate Rumen_Microbes Rumen Microbes Dietary_Cobalt->Rumen_Microbes Ingestion Vitamin_B12 Vitamin B12 (Cobalamin) Rumen_Microbes->Vitamin_B12 Synthesis Methylmalonyl_CoA Methylmalonyl-CoA Vitamin_B12->Methylmalonyl_CoA Coenzyme for Methylmalonyl-CoA Mutase Homocysteine Homocysteine Vitamin_B12->Homocysteine Coenzyme for Methionine Synthase Propionate Propionate (VFA) Propionate->Methylmalonyl_CoA Succinyl_CoA Succinyl-CoA Methylmalonyl_CoA->Succinyl_CoA Gluconeogenesis Gluconeogenesis (Energy Production) Succinyl_CoA->Gluconeogenesis Enters Krebs Cycle Methionine Methionine Homocysteine->Methionine Protein_Synthesis Protein Synthesis Methionine->Protein_Synthesis

Caption: Role of Cobalt in Vitamin B12 Synthesis and Metabolism in Ruminants.

Experimental_Workflow_Cobalt_Trial Animal_Selection Animal Selection & Acclimatization Randomization Randomization to Treatment Groups Animal_Selection->Randomization Control Control Group (Basal Diet) Randomization->Control Treatment Treatment Group(s) (Basal Diet + Cobalt Sulfate) Randomization->Treatment Data_Collection Data Collection (Feed Intake, Body Weight) Control->Data_Collection Sample_Collection Sample Collection (Blood) Control->Sample_Collection Treatment->Data_Collection Treatment->Sample_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Analysis Laboratory Analysis (Vitamin B12, MMA) Sample_Collection->Analysis Analysis->Statistical_Analysis Results Results & Conclusion Statistical_Analysis->Results

Caption: Workflow for a Cobalt Supplementation Trial in Livestock.

References

Application Notes and Protocols for the Preparation of Cobalt Sulfide Thin Films Using Cobalt (II) Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cobalt sulfide (B99878) (CoS) thin films are a class of transition metal chalcogenides that have garnered significant research interest due to their diverse physicochemical properties and wide-ranging potential applications. These applications include roles as supercapacitors, catalysts for water splitting, counter-electrodes in dye-sensitized solar cells, and as anode materials in advanced batteries.[1] The properties of cobalt sulfide thin films, such as their crystalline phase (e.g., CoS, CoS2, Co3S4, Co9S8), morphology, and optoelectronic characteristics, are highly dependent on the synthesis method and deposition parameters.[1][2]

This document provides detailed protocols for the preparation of cobalt sulfide thin films using cobalt (II) sulfate (B86663) as the cobalt precursor via two common and effective methods: Chemical Bath Deposition (CBD) and Successive Ionic Layer Adsorption and Reaction (SILAR). These methods are advantageous due to their relative simplicity, low cost, and suitability for large-area deposition.

I. Chemical Bath Deposition (CBD) Method

Chemical Bath Deposition is a technique that involves the controlled precipitation of a compound from a solution onto a substrate. For cobalt sulfide thin films, this typically involves the slow reaction between cobalt ions and sulfide ions in an aqueous solution.

Experimental Protocol

A detailed step-by-step protocol for the CBD of cobalt sulfide thin films is as follows:

  • Substrate Cleaning:

    • Thoroughly clean the glass substrates by washing them with detergent and rinsing with deionized water.

    • Subsequently, sonicate the substrates in an ultrasonic bath containing deionized water for 10-15 minutes.

    • Finally, dry the substrates in a dust-free environment.

  • Precursor Solution Preparation:

    • Prepare an aqueous solution of cobalt (II) sulfate (CoSO4) as the cobalt ion source.

    • Prepare a separate aqueous solution of a sulfur source. Common sulfur sources include sodium thiosulfate (B1220275) (Na2S2O3) or thiourea (B124793) (CS(NH2)2).[1][3]

    • A complexing agent, such as disodium (B8443419) EDTA, triethanolamine (B1662121) (TEA), or aqueous ammonia, is often used to control the release of cobalt ions and prevent rapid precipitation.[1][3][4]

  • Deposition Bath Formulation:

    • In a beaker, mix the cobalt (II) sulfate solution and the complexing agent.

    • Add the sulfur source solution to the mixture while stirring continuously.

    • Adjust the pH of the solution to the desired level (e.g., acidic or alkaline) using an appropriate acid or base.[1][4]

    • The final volume of the deposition bath is made up with deionized water.

  • Thin Film Deposition:

    • Immerse the cleaned substrates vertically into the deposition bath.

    • Maintain the temperature of the bath at a constant, elevated temperature (e.g., 85°C) using a water bath.[4][5]

    • The deposition time can be varied to control the film thickness and properties.[1][5]

  • Post-Deposition Treatment:

    • After the desired deposition time, remove the substrates from the bath.

    • Rinse the coated substrates with deionized water to remove any loosely adhered particles.

    • Dry the films in air or in a low-temperature oven.

Data Presentation

The following table summarizes the effect of deposition time on the properties of cobalt sulfide thin films prepared by CBD.

Deposition Time (hours)Film Thickness (nm)Band Gap (eV)Crystallite Size (nm) - CoS (hexagonal)Crystallite Size (nm) - Co9S8 (cubic)
2.0356[1][6]1.75[1][5]52.8[1][5]11[1][5]
2.5361[1][6]---
3.0385[1][6]---
3.5434[1][6]1.3[1][5]22.5[1][5]60[1][5]

Experimental Workflow

CBD_Workflow cluster_prep Preparation cluster_deposition Deposition cluster_post Post-Processing A Substrate Cleaning G Immerse Substrates in Chemical Bath A->G B Prepare Cobalt (II) Sulfate Solution E Mix Precursor Solutions in Beaker B->E C Prepare Sulfur Source Solution C->E D Prepare Complexing Agent Solution D->E F Adjust pH and Temperature E->F F->G H Maintain Deposition for Set Time G->H I Remove and Rinse Substrates H->I J Dry Thin Films I->J K Characterization J->K

Figure 1: Chemical Bath Deposition Workflow

II. Successive Ionic Layer Adsorption and Reaction (SILAR) Method

The SILAR method is a versatile technique for depositing thin films of a variety of materials. It involves the sequential immersion of a substrate into solutions containing the cationic and anionic precursors, with a rinsing step in between to remove excess, unadsorbed ions.

Experimental Protocol

A detailed step-by-step protocol for the SILAR deposition of cobalt sulfide thin films is as follows:

  • Substrate Cleaning:

    • Clean the glass substrates using the same procedure as described for the CBD method.

  • Precursor Solution Preparation:

    • Cationic Precursor: Prepare an aqueous solution of cobalt (II) sulfate (CoSO4).[7]

    • Anionic Precursor: Prepare an aqueous solution of a sulfide ion source, such as sodium sulfide (Na2S).[7]

    • Rinsing Solution: Use high-purity deionized water.

  • SILAR Deposition Cycle:

    • Step 1 (Adsorption): Immerse the cleaned substrate into the cobalt (II) sulfate solution for a specific duration (e.g., 20-30 seconds) to allow for the adsorption of Co2+ ions onto the substrate surface.

    • Step 2 (Rinsing): Remove the substrate from the cationic solution and rinse it with deionized water for a set time (e.g., 20-30 seconds) to remove the excess and loosely bound Co2+ ions.

    • Step 3 (Reaction): Immerse the substrate into the sodium sulfide solution for a specific duration (e.g., 20-30 seconds). The adsorbed Co2+ ions react with the S2- ions to form a layer of cobalt sulfide.

    • Step 4 (Rinsing): Remove the substrate from the anionic solution and rinse it thoroughly with deionized water for a set time (e.g., 20-30 seconds) to remove unreacted species and by-products.

  • Film Growth:

    • Repeat the SILAR deposition cycle (Steps 1-4) for a desired number of cycles to achieve the required film thickness.[7] The thickness of the film is generally proportional to the number of deposition cycles.

  • Post-Deposition Treatment:

    • After the final cycle, dry the coated substrates in air.

Data Presentation

The following table summarizes the properties of cobalt sulfide thin films prepared by the SILAR method.

Number of SILAR CyclesFilm Thickness (µm)Band Gap (eV)Crystallite Size (nm)
Not Specified0.52 - 0.87[8]2.00 - 2.30[8]32.25 - 40.78[8]

Experimental Workflow

SILAR_Workflow cluster_prep Preparation cluster_cycle SILAR Cycle (Repeat N times) cluster_post Post-Processing A Substrate Cleaning E Immerse in Cationic Solution A->E B Prepare Cationic Precursor (CoSO4) B->E C Prepare Anionic Precursor (Na2S) G Immerse in Anionic Solution C->G D Prepare Deionized Water for Rinsing F Rinse with Deionized Water D->F H Rinse with Deionized Water D->H E->F Adsorption F->G Rinsing G->H Reaction H->E Rinsing & Repeat I Dry Thin Film H->I Final Cycle J Characterization I->J

Figure 2: SILAR Deposition Workflow

Conclusion

The protocols detailed in this document provide a comprehensive guide for the synthesis of cobalt sulfide thin films using cobalt (II) sulfate as a precursor. Both the Chemical Bath Deposition and Successive Ionic Layer Adsorption and Reaction methods offer distinct advantages and allow for the tuning of film properties through the careful control of deposition parameters. The provided data and workflows serve as a valuable resource for researchers and scientists in the fields of materials science, chemistry, and drug development who are interested in exploring the potential of cobalt sulfide thin films. Further characterization of the prepared films is recommended to fully understand their structural, morphological, optical, and electrical properties for specific applications.

References

Application Notes and Protocols: Cobalt (II) Sulfate Hydrate in the Synthesis of Metal-Organic Frameworks

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. Their high porosity, tunable pore size, and large surface area make them promising candidates for a variety of applications, including gas storage, catalysis, and notably, drug delivery. Cobalt-based MOFs, in particular, have garnered significant interest in the biomedical field due to the bioactive nature of cobalt and the versatile structures that can be achieved.

While cobalt (II) nitrate (B79036) and chloride are commonly used precursors in the synthesis of cobalt-based MOFs, the use of cobalt (II) sulfate (B86663) hydrate (B1144303) offers an alternative that can influence the final properties of the material, such as crystal size and morphology. This document provides detailed application notes and protocols for the synthesis of cobalt-based MOFs using cobalt (II) sulfate hydrate, with a focus on their potential applications in drug development.

Applications in Drug Development

Cobalt-based MOFs are being explored as sophisticated drug delivery systems. The porous structure allows for high drug loading capacity, and the framework can be designed for controlled and targeted release of therapeutic agents. The cobalt ions themselves can also exhibit therapeutic effects, such as antimicrobial or anticancer activity. The use of different precursor salts, like cobalt (II) sulfate, can influence the MOF's particle size and surface chemistry, which in turn can affect drug loading efficiency, release kinetics, and biocompatibility.

Experimental Protocols

This section details the synthesis of a common cobalt-based MOF, Zeolitic Imidazolate Framework-67 (ZIF-67), using cobalt (II) sulfate heptahydrate. For comparison, a protocol using the more common precursor, cobalt (II) nitrate hexahydrate, is also provided.

Protocol 1: Synthesis of ZIF-67 using Cobalt (II) Sulfate Heptahydrate

This protocol is adapted from established methods for ZIF-67 synthesis, substituting the commonly used cobalt nitrate with cobalt sulfate. Research has shown that the use of cobalt sulfate can lead to the formation of larger ZIF-67 crystals.[1]

Materials:

Equipment:

  • Beakers

  • Magnetic stirrer and stir bars

  • Centrifuge

  • Oven

Procedure:

  • Solution A Preparation: Dissolve 281.1 mg of cobalt (II) sulfate heptahydrate (1 mmol) in 20 mL of deionized water in a beaker.

  • Solution B Preparation: Dissolve 656.8 mg of 2-methylimidazole (8 mmol) in 20 mL of deionized water in a separate beaker.

  • Mixing and Reaction: While stirring, rapidly pour Solution A into Solution B. A purple precipitate should form immediately.

  • Aging: Continue stirring the mixture at room temperature for 24 hours to allow for crystal growth.

  • Purification:

    • Collect the purple precipitate by centrifugation at 8000 rpm for 10 minutes.

    • Discard the supernatant.

    • Wash the product by resuspending it in 20 mL of fresh methanol and centrifuging again. Repeat this washing step three times to remove any unreacted precursors.

  • Drying: After the final wash, dry the ZIF-67 powder in an oven at 60°C overnight.

Protocol 2: Synthesis of ZIF-67 using Cobalt (II) Nitrate Hexahydrate (for comparison)

Materials:

  • Cobalt (II) nitrate hexahydrate (Co(NO₃)₂·6H₂O)

  • 2-Methylimidazole (Hmim)

  • Methanol (MeOH)

Equipment:

  • Beakers

  • Magnetic stirrer and stir bars

  • Centrifuge

  • Oven

Procedure:

  • Solution A Preparation: Dissolve 291.0 mg of cobalt (II) nitrate hexahydrate (1 mmol) in 20 mL of methanol.[2]

  • Solution B Preparation: Dissolve 328.4 mg of 2-methylimidazole (4 mmol) in 20 mL of methanol.[2]

  • Mixing and Reaction: Rapidly inject Solution B into Solution A with vigorous stirring. A purple precipitate will form.

  • Aging: Allow the solution to age at room temperature for 30 minutes.[2]

  • Purification:

    • Separate the product by centrifugation (8000 rpm, 10 minutes).

    • Wash the collected solid with fresh methanol three times.

  • Drying: Dry the final product at 60°C in an oven.

Data Presentation

The following tables summarize the key synthesis parameters for the two protocols, allowing for a direct comparison.

Table 1: Reactant and Solvent Quantities

ParameterProtocol 1 (Cobalt Sulfate)Protocol 2 (Cobalt Nitrate)
Cobalt Salt Cobalt (II) sulfate heptahydrateCobalt (II) nitrate hexahydrate
Cobalt Salt Amount 281.1 mg (1 mmol)291.0 mg (1 mmol)[2]
Organic Linker 2-Methylimidazole2-Methylimidazole
Linker Amount 656.8 mg (8 mmol)328.4 mg (4 mmol)[2]
Solvent Deionized WaterMethanol[2]
Solvent Volume 40 mL40 mL

Table 2: Synthesis Conditions and Product Characteristics

ParameterProtocol 1 (Cobalt Sulfate)Protocol 2 (Cobalt Nitrate)
Reaction Temperature Room TemperatureRoom Temperature
Reaction Time 24 hours30 minutes[2]
Product Morphology Large rhombic dodecahedron crystals[1]Nanosized crystals
Product Color PurplePurple

Visualizations

Experimental Workflow for ZIF-67 Synthesis

The following diagram illustrates the general workflow for the synthesis of ZIF-67 as described in the protocols.

G cluster_prep Precursor Preparation cluster_reaction Synthesis cluster_purification Purification & Drying prep_co Dissolve Cobalt Salt (Sulfate or Nitrate) in Solvent mix Rapid Mixing of Solutions prep_co->mix prep_hmim Dissolve 2-Methylimidazole in Solvent prep_hmim->mix age Aging at Room Temperature mix->age centrifuge Centrifugation age->centrifuge wash Washing with Methanol centrifuge->wash dry Drying in Oven centrifuge->dry wash->centrifuge Repeat 3x end ZIF-67 Product dry->end start Start start->prep_co start->prep_hmim G cluster_input Synthesis Inputs cluster_process Synthesis Process cluster_output MOF Properties cobalt_sulfate Cobalt (II) Sulfate synthesis MOF Synthesis (e.g., ZIF-67) cobalt_sulfate->synthesis cobalt_nitrate Cobalt (II) Nitrate cobalt_nitrate->synthesis morphology Crystal Morphology (e.g., size, shape) synthesis->morphology performance Application Performance (e.g., Drug Release) morphology->performance

References

Application Notes and Protocols for the Electrochemical Deposition of Cobalt from Cobalt (II) Sulfate Solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the electrochemical deposition of cobalt from cobalt (II) sulfate (B86663) solutions. This document outlines the fundamental principles, detailed experimental protocols, and the influence of key parameters on the quality and properties of the deposited cobalt films. The information is intended to assist researchers in developing and optimizing cobalt coatings for a variety of applications, including catalysis, magnetic materials, and protective layers.

Application Notes

The electrochemical deposition of cobalt from a cobalt (II) sulfate bath is a versatile and widely used method for producing high-quality cobalt coatings. The process involves the reduction of Co²⁺ ions from an aqueous solution onto a conductive substrate. The composition of the electrolyte bath and the operating parameters are critical in determining the characteristics of the resulting deposit, such as its morphology, crystal structure, hardness, and adhesion.

A typical cobalt sulfate electroplating bath consists of a cobalt salt (CoSO₄·7H₂O) as the source of cobalt ions, a buffering agent to maintain a stable pH, and often a supporting electrolyte to increase conductivity. Additives may also be incorporated to modify the properties of the deposit.

Key Components of the Electrolyte Bath:

  • Cobalt (II) Sulfate (CoSO₄·7H₂O): This is the primary source of cobalt ions for the deposition process. Its concentration directly influences the deposition rate and the properties of the coating.

  • Boric Acid (H₃BO₃): Boric acid is a crucial component that acts as a pH buffer at the cathode surface.[1] During cobalt deposition, hydrogen evolution can occur, leading to an increase in the local pH at the electrode surface. This can cause the precipitation of cobalt hydroxide (B78521), resulting in brittle and poorly adherent deposits. Boric acid helps to stabilize the pH in this region, preventing the formation of hydroxides and ensuring a high-quality deposit.[1][2]

  • Supporting Electrolytes: While not always necessary, supporting electrolytes like ammonium (B1175870) sulfate ((NH₄)₂SO₄) can be added to increase the conductivity of the solution, which can improve the uniformity of the current distribution and the resulting deposit.[3][4]

  • Additives: Various organic and inorganic additives can be used to modify the properties of the electrodeposited cobalt. For instance, saccharin (B28170) can act as a grain refiner and stress reducer, leading to brighter and smoother deposits.[5] Wetting agents, such as sodium dodecyl sulfate (SDS), can be used to improve surface wetting and prevent pitting.

Influence of Key Experimental Parameters:

The properties of the electrodeposited cobalt films are highly dependent on the experimental conditions:

  • pH: The pH of the electrolyte solution significantly affects the crystal structure and current efficiency of the deposition process. In acidic conditions (pH 2-5), the hexagonal close-packed (hcp) phase of cobalt is often favored.[4] The current efficiency generally increases with pH within this acidic range.

  • Current Density: The applied current density influences the deposition rate, grain size, and morphology of the cobalt film. Higher current densities generally lead to higher deposition rates and smaller grain sizes.[6] However, excessively high current densities can lead to powdery deposits and reduced current efficiency due to increased hydrogen evolution.

  • Temperature: Increasing the temperature of the electrolyte bath generally increases the conductivity of the solution and the deposition rate. It can also influence the crystal structure and internal stress of the deposited film.

Experimental Protocols

This section provides a detailed protocol for the electrochemical deposition of cobalt from a cobalt (II) sulfate solution.

1. Materials and Equipment

  • Chemicals:

    • Cobalt (II) sulfate heptahydrate (CoSO₄·7H₂O)

    • Boric acid (H₃BO₃)

    • Deionized (DI) water

    • Acetone (B3395972)

    • Isopropyl alcohol

    • Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄) for pH adjustment (optional)

    • Sodium hydroxide (NaOH) for pH adjustment (optional)

  • Equipment:

    • DC power supply (potentiostat/galvanostat)

    • Electrochemical cell (beaker or specialized cell)

    • Working electrode (substrate to be coated, e.g., copper, stainless steel)

    • Counter electrode (anode, e.g., pure cobalt or platinum mesh)

    • Reference electrode (e.g., Ag/AgCl or Saturated Calomel Electrode - SCE) (optional, for potentiostatic control)

    • Magnetic stirrer and stir bar

    • Hot plate (optional, for temperature control)

    • pH meter

    • Ultrasonic bath

2. Substrate Preparation

Proper preparation of the substrate is critical for achieving good adhesion and a uniform coating.

  • Degreasing: Ultrasonically clean the substrate in acetone for 10-15 minutes to remove organic contaminants.

  • Rinsing: Rinse the substrate thoroughly with DI water.

  • Acid Activation: Briefly immerse the substrate in a dilute acid solution (e.g., 10% HCl) for 30-60 seconds to remove any surface oxides.

  • Final Rinse: Immediately rinse the substrate with DI water and dry it with a stream of nitrogen or clean air.

3. Electrolyte Preparation

The following is a typical composition for a cobalt sulfate electroplating bath. The concentrations can be adjusted based on the desired properties of the deposit.

  • Dissolve the required amount of boric acid in a portion of the DI water. Gentle heating and stirring can aid dissolution.

  • Once the boric acid is fully dissolved, add the cobalt (II) sulfate heptahydrate and stir until it is completely dissolved.

  • Add the remaining DI water to reach the final desired volume.

  • Measure the pH of the solution using a calibrated pH meter. Adjust the pH to the desired range (typically 3-5) using dilute H₂SO₄ or NaOH if necessary.

  • Filter the solution to remove any undissolved particles.

4. Electrochemical Deposition Setup

  • Assemble the electrochemical cell. A simple setup can consist of a beaker containing the electrolyte, with the electrodes suspended in the solution.[7]

  • Place the prepared substrate (working electrode) and the counter electrode in the electrolyte, ensuring they are parallel to each other and not in contact.

  • If using a reference electrode, place its tip close to the surface of the working electrode.

  • If temperature control is required, place the electrochemical cell on a hot plate with a magnetic stirrer.

  • Connect the electrodes to the DC power supply. The working electrode is connected to the negative terminal (cathode), and the counter electrode is connected to the positive terminal (anode).[7]

5. Deposition Process

  • Set the desired deposition parameters on the power supply. The deposition can be carried out under either galvanostatic (constant current) or potentiostatic (constant potential) control.

  • Begin the deposition process and monitor the current and voltage throughout the experiment.

  • The duration of the deposition will determine the thickness of the cobalt coating.

  • After the desired deposition time, turn off the power supply.

  • Carefully remove the coated substrate from the electrolyte.

6. Post-Deposition Treatment

  • Immediately rinse the coated substrate with DI water to remove any residual electrolyte.

  • Dry the substrate with a stream of nitrogen or in a desiccator.

  • The deposited cobalt film can then be characterized using various analytical techniques such as Scanning Electron Microscopy (SEM) for morphology, X-ray Diffraction (XRD) for crystal structure, and profilometry for thickness measurement.

Data Presentation

The following tables summarize typical electrolyte compositions and operating parameters for the electrochemical deposition of cobalt from cobalt (II) sulfate solutions, along with their effects on the resulting deposit.

Table 1: Typical Electrolyte Compositions

ComponentConcentration RangePurpose
Cobalt (II) Sulfate (CoSO₄·7H₂O)100 - 300 g/LSource of Co²⁺ ions
Boric Acid (H₃BO₃)30 - 45 g/LpH buffer at the cathode surface[1][2]
Ammonium Sulfate ((NH₄)₂SO₄)0 - 50 g/LSupporting electrolyte to increase conductivity[3][4]
Additives (e.g., Saccharin)VariesGrain refiner, stress reducer[5]

Table 2: Influence of Operating Parameters on Cobalt Deposit Properties

ParameterTypical RangeEffect on Deposit
pH 3.0 - 5.0Affects crystal structure (hcp favored in this range) and current efficiency (generally increases with pH)[4]
Current Density 1 - 10 A/dm²Higher density increases deposition rate and refines grain size; excessively high density can lead to powdery deposits[6]
Temperature 25 - 60 °CHigher temperature increases deposition rate and can influence crystal structure and internal stress
Agitation Mild to moderateImproves mass transport of ions, leading to more uniform deposits and allowing for higher current densities

Table 3: Reported Cathodic Current Efficiencies

Electrolyte ConditionsCurrent Density (A/dm²)Temperature (°C)pHCurrent Efficiency (%)
CoSO₄, H₃BO₃2504.0~95%
CoSO₄, H₃BO₃, Additives5554.5>90%

Visualizations

The following diagrams illustrate the experimental workflow and the relationships between key parameters in the electrochemical deposition of cobalt.

Experimental_Workflow cluster_prep Preparation cluster_dep Deposition cluster_post Analysis sub_prep Substrate Preparation (Degreasing, Activation) cell_setup Electrochemical Cell Setup sub_prep->cell_setup elec_prep Electrolyte Preparation (CoSO4, H3BO3) elec_prep->cell_setup electrodep Electrochemical Deposition (Galvanostatic/Potentiostatic) cell_setup->electrodep post_treat Post-Deposition Treatment (Rinsing, Drying) electrodep->post_treat characterize Characterization (SEM, XRD) post_treat->characterize

Caption: Experimental workflow for the electrochemical deposition of cobalt.

Parameter_Relationships cluster_params Input Parameters cluster_props Output Properties Electrolyte Electrolyte Composition (CoSO4, H3BO3, pH) Morphology Morphology & Grain Size Electrolyte->Morphology Structure Crystal Structure (hcp/fcc) Electrolyte->Structure Efficiency Current Efficiency Electrolyte->Efficiency Operating Operating Conditions (Current Density, Temp.) Operating->Morphology Operating->Structure Operating->Efficiency Additives Additives (Saccharin, SDS) Additives->Morphology Properties Mechanical Properties (Hardness, Adhesion) Additives->Properties

Caption: Key parameter relationships in cobalt electrodeposition.

References

Application Notes and Protocols: Cobalt (II) Sulfate as a Precursor for Paint and Ink Driers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cobalt (II) sulfate (B86663) is a key inorganic precursor in the synthesis of organometallic cobalt compounds that function as highly effective driers, or siccatives, in oxidatively curing inks and paints. While not used directly in its inorganic form in coating formulations, cobalt (II) sulfate is a readily available and cost-effective starting material for the production of cobalt carboxylates, such as cobalt octoate and cobalt naphthenate. These organometallic compounds are essential catalysts that accelerate the drying process of oleoresinous binders, like alkyd resins, by promoting autoxidation and subsequent polymerization.[1][2][3][4] This document provides detailed application notes on the role of cobalt (II) sulfate-derived driers and protocols for their synthesis and performance evaluation.

Recent studies and regulations have raised concerns regarding the toxicity of cobalt compounds, leading to research into cobalt-free alternatives and safer cobalt-based technologies.[5][6] It is imperative for researchers to be aware of and adhere to the latest safety and regulatory guidelines when working with cobalt-based materials.

Mechanism of Action: Autoxidative Drying Catalysis

The drying of alkyd-based paints and inks is an oxidative cross-linking process of the unsaturated fatty acid chains within the resin binder.[1][2][3] Cobalt carboxylate driers, synthesized from precursors like cobalt (II) sulfate, act as primary or surface driers by catalytically accelerating this process. The cobalt ion cycles between its +2 and +3 oxidation states, facilitating the decomposition of hydroperoxides (ROOH) that are naturally formed on the fatty acid chains in the presence of atmospheric oxygen. This decomposition generates free radicals (RO· and ROO·) which then initiate a chain reaction of polymerization, leading to the formation of a solid, cross-linked film.[1][2]

The simplified catalytic cycle is as follows:

  • Initiation: Formation of hydroperoxides on the unsaturated fatty acid chains of the alkyd resin.

  • Catalytic Decomposition:

    • Co²⁺ + ROOH → Co³⁺ + RO· + OH⁻

    • Co³⁺ + ROOH → Co²⁺ + ROO· + H⁺

  • Propagation: The generated free radicals propagate the cross-linking of the polymer chains.

This catalytic action significantly reduces the drying time from days or weeks to a matter of hours.[3]

Drying_Mechanism cluster_initiation Initiation cluster_catalysis Catalytic Cycle cluster_propagation Propagation & Cross-linking Unsaturated Fatty Acid Unsaturated Fatty Acid Hydroperoxide (ROOH) Hydroperoxide (ROOH) Unsaturated Fatty Acid->Hydroperoxide (ROOH) O2 Oxygen Oxygen ROOH_input Hydroperoxide (ROOH) Hydroperoxide (ROOH)->ROOH_input Co(II) Co(II) Co(III) Co(III) Co(II)->Co(III) + ROOH - RO· - OH⁻ Radicals Free Radicals (RO·, ROO·) Co(II)->Radicals Co(III)->Co(II) + ROOH - ROO· - H⁺ Co(III)->Radicals ROOH_input->Co(II) ROOH_input->Co(III) Alkyd Resin Chains Alkyd Resin Chains Radicals->Alkyd Resin Chains Cross-linked Polymer Network Cross-linked Polymer Network Alkyd Resin Chains->Cross-linked Polymer Network Free Radicals

Figure 1: Catalytic cycle of cobalt driers in the autoxidative drying of alkyd resins.

Data Presentation: Performance of Cobalt-Based Driers

The effectiveness of a cobalt drier is primarily assessed by its impact on the drying time of a coating. The following tables summarize typical concentrations and performance data for cobalt driers in alkyd paint formulations.

Table 1: Typical Concentrations of Cobalt Driers in Alkyd Paints

Binder TypeCobalt (Co) Metal on Resin Solids (%)Auxiliary Driers (e.g., Zirconium, Calcium) on Resin Solids (%)Reference
Long-oil alkyd0.03 - 0.080.2 - 0.4 (Zr), 0.1 - 0.2 (Ca)[2]
Medium-oil alkyd0.02 - 0.060.1 - 0.3 (Zr), 0.05 - 0.15 (Ca)[2]
Short-oil alkyd (baking)0.01 - 0.03Varies depending on curing temperature
Waterborne alkyd0.05 - 0.15Often used with complexing agents like 2,2'-bipyridyl[7]

Table 2: Effect of Cobalt Drier Concentration on Drying Time of a Long-Oil Alkyd Paint

Cobalt (Co) Metal on Resin Solids (%)Set-to-Touch Time (hours)Tack-Free Time (hours)Dry-Hard Time (hours)
0 (Control)> 24> 48> 72
0.0281624
0.044816
0.062.5612
0.082510

Note: Data is representative and can vary based on the specific alkyd resin, solvent system, pigments, and environmental conditions.

Experimental Protocols

Protocol 1: Synthesis of Cobalt (II) Octoate from Cobalt (II) Sulfate

This protocol describes a double decomposition method for the synthesis of cobalt (II) octoate, a widely used paint drier.

Materials:

  • Cobalt (II) sulfate heptahydrate (CoSO₄·7H₂O)

  • 2-Ethylhexanoic acid (isooctanoic acid)

  • Sodium hydroxide (B78521) (NaOH)

  • Mineral spirits (solvent)

  • Deionized water

Equipment:

  • Reaction vessel with a stirrer, thermometer, and reflux condenser

  • Heating mantle

  • Separatory funnel

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Preparation of Sodium Octoate:

    • In the reaction vessel, dissolve a stoichiometric amount of sodium hydroxide in deionized water to create a concentrated solution.

    • Slowly add 2-ethylhexanoic acid to the sodium hydroxide solution while stirring. The reaction is exothermic; maintain the temperature below 50°C.

    • Continue stirring for 1-2 hours after the addition is complete to ensure full saponification. The resulting solution is sodium octoate.

  • Preparation of Cobalt (II) Sulfate Solution:

    • Dissolve a stoichiometric amount of cobalt (II) sulfate heptahydrate in deionized water in a separate beaker.

  • Double Decomposition Reaction:

    • Slowly add the cobalt (II) sulfate solution to the sodium octoate solution with vigorous stirring. A violet precipitate of cobalt (II) octoate will form immediately.

    • After the addition is complete, continue stirring for another 1-2 hours to ensure the reaction goes to completion.

  • Isolation and Purification:

    • Transfer the reaction mixture to a separatory funnel. Add mineral spirits to dissolve the cobalt (II) octoate.

    • Allow the layers to separate. The upper organic layer contains the cobalt (II) octoate in mineral spirits, and the lower aqueous layer contains sodium sulfate and any unreacted starting materials.

    • Drain and discard the aqueous layer.

    • Wash the organic layer with deionized water several times to remove any remaining water-soluble impurities.

    • Separate the organic layer and dry it over anhydrous sodium sulfate.

    • Filter to remove the drying agent.

    • Remove the mineral spirits under reduced pressure using a rotary evaporator to obtain the final cobalt (II) octoate product.

  • Standardization:

    • Determine the cobalt content of the synthesized drier using atomic absorption spectroscopy (AAS) or inductively coupled plasma-optical emission spectrometry (ICP-OES).

    • Dilute with mineral spirits to the desired cobalt concentration (e.g., 6%, 8%, 12% Co).

Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_purification Purification cluster_final Final Product CoSO4_sol Cobalt (II) Sulfate Solution ReactionVessel Double Decomposition CoSO4_sol->ReactionVessel NaOct_sol Sodium Octoate Solution NaOct_sol->ReactionVessel NaOH NaOH NaOH->NaOct_sol 2-EHA 2-Ethylhexanoic Acid 2-EHA->NaOct_sol Separation Separatory Funnel (Organic/Aqueous Separation) ReactionVessel->Separation Washing Water Washing Separation->Washing Drying Drying over Na2SO4 Washing->Drying Filtration Filtration Drying->Filtration Evaporation Solvent Removal (Rotary Evaporator) Filtration->Evaporation FinalProduct Cobalt (II) Octoate Evaporation->FinalProduct Standardization Standardization (Determine %Co) FinalProduct->Standardization

Figure 2: Workflow for the synthesis of Cobalt (II) Octoate.
Protocol 2: Evaluation of Drier Performance in an Alkyd Paint Formulation

This protocol follows the general principles of ASTM D1640 for determining the drying stages of a paint film.

Materials:

  • Alkyd resin solution (e.g., long-oil alkyd in mineral spirits)

  • Synthesized cobalt (II) octoate drier

  • Auxiliary driers (e.g., zirconium and calcium octoates)

  • Anti-skinning agent (e.g., methyl ethyl ketoxime)

  • Pigment paste (e.g., TiO₂ dispersion)

  • Solvent (e.g., mineral spirits)

  • Test panels (e.g., glass or steel plates)

Equipment:

  • Laboratory mixer

  • Film applicator (drawdown bar)

  • Drying time recorder (optional)

  • Constant temperature and humidity chamber (e.g., 23 ± 2°C and 50 ± 5% RH)

  • Cotton balls

Procedure:

  • Paint Formulation:

    • Prepare a master batch of un-dried paint by thoroughly mixing the alkyd resin, pigment paste, and solvent.

    • Divide the master batch into several portions.

    • To each portion, add a different concentration of the synthesized cobalt (II) octoate drier (e.g., 0.02%, 0.04%, 0.06% Co based on resin solids). Also, include a control sample with no drier.

    • Add a standard amount of auxiliary driers and anti-skinning agent to each sample.

    • Mix each formulation thoroughly until homogeneous.

  • Film Application:

    • Place a test panel on a flat, level surface.

    • Apply a uniform film of each paint formulation to a test panel using a film applicator of a specified gap size (e.g., 75 µm wet film thickness).

  • Drying Time Measurement (ASTM D1640):

    • Place the coated panels in the constant temperature and humidity chamber.

    • Periodically test the film for the following drying stages:

      • Set-to-Touch Time: Lightly touch the film with a clean, dry finger. The film is set-to-touch when no paint adheres to the finger.

      • Tack-Free Time: Place a small piece of cotton on the film and gently press it down with a finger. Invert the panel. The film is tack-free if the cotton falls off.

      • Dry-Hard Time: Press the thumb firmly onto the film. The film is dry-hard if no impression is left after wiping the area with a soft cloth.

      • Dry-Through Time: Firmly press and turn the thumb on the film. The film is dry-through if it does not feel soft or show any signs of wrinkling or loosening.

    • Record the time taken to reach each drying stage for each drier concentration.

  • Data Analysis:

    • Tabulate the drying times for each drier concentration.

    • Plot the drying time versus the cobalt concentration to visualize the effect of the drier on the drying performance.

Conclusion

Cobalt (II) sulfate is a fundamental raw material for the production of highly efficient cobalt-based driers for the paint and ink industry. The resulting cobalt carboxylates act as powerful catalysts in the autoxidative curing of alkyd resins, significantly accelerating the drying process. The provided protocols offer a framework for the synthesis and evaluation of these driers. Given the regulatory landscape and health concerns associated with cobalt, it is crucial for researchers to handle these materials with care and to explore the development of safer and more sustainable alternatives.

References

Application Notes and Protocols for Inducing Hypoxia-Like Responses in Cells Using Cobalt (II) Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hypoxia, a condition of low oxygen tension, is a critical factor in various physiological and pathological processes, including embryonic development, wound healing, and cancer progression. The cellular response to hypoxia is primarily mediated by the Hypoxia-Inducible Factor-1 (HIF-1). HIF-1 is a heterodimeric transcription factor composed of an oxygen-labile α-subunit (HIF-1α) and a constitutively expressed β-subunit (HIF-1β). Under normoxic conditions, HIF-1α is rapidly degraded, but under hypoxic conditions, it is stabilized, leading to the transcription of numerous genes that promote adaptation to low oxygen.[1][2]

Cobalt (II) sulfate (B86663), often used interchangeably with cobalt (II) chloride, is a widely utilized chemical agent to mimic hypoxic conditions in vitro.[3] Cobalt ions (Co²⁺) effectively stabilize HIF-1α under normoxic conditions, thereby inducing a "hypoxia-like" state.[4] This allows for the study of hypoxic signaling pathways and the screening of therapeutic agents targeting these pathways without the need for specialized hypoxic incubators.[5]

Mechanism of Action

Under normal oxygen levels (normoxia), specific prolyl hydroxylase domain (PHD) enzymes hydroxylate proline residues on the HIF-1α subunit.[1][2] This hydroxylation allows the von Hippel-Lindau (pVHL) E3 ubiquitin ligase complex to recognize, ubiquitinate, and target HIF-1α for proteasomal degradation, keeping its levels low.[1][6]

Cobalt (II) ions are thought to induce a hypoxia-like response primarily by inhibiting the activity of PHDs.[3] The proposed mechanisms include:

  • Displacement of Iron: PHDs are iron-dependent enzymes. Cobalt (II) ions can substitute for the essential ferrous iron (Fe²⁺) cofactor in the active site of PHDs, thereby inhibiting their enzymatic activity.[7]

  • Generation of Reactive Oxygen Species (ROS): Some studies suggest that cobalt treatment can lead to the production of ROS, which may also contribute to the inhibition of PHDs and the stabilization of HIF-1α.[8][9]

  • Involvement of Signaling Pathways: The phosphatidylinositol 3-kinase (PI3K) and mitogen-activated protein kinase (MAPK) pathways have also been implicated in cobalt-induced HIF-1α stabilization.[8][9]

By inhibiting PHDs, cobalt (II) sulfate prevents the degradation of HIF-1α. The stabilized HIF-1α then translocates to the nucleus, dimerizes with HIF-1β, and binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes, activating their transcription.[1][10][11]

Quantitative Data Summary

The following table summarizes typical experimental conditions and observed effects of cobalt-induced hypoxia-like responses in various cell lines.

Cell LineCobalt (II) ConcentrationTreatment DurationKey ObservationsReference(s)
Rabbit Airway Smooth Muscle (ASM)100 µM4 hoursSignificant increase in HIF-1α protein levels.[8]
Human Leukemia (K562)100 µM24 hoursInduction of HIF-1α protein expression.[12]
HeLaNot specifiedNot specifiedInduction of transcriptionally active HIF-1α.[9]
Human Glioblastoma (U251)50, 100, 200 µM1 hourDose-dependent increase in HIF-1α protein expression.[13]
Mouse Cortical Collecting Duct (mCCD)100 µMNot specifiedSignificant stabilization of nuclear HIF-1α.[4]
Human & Mouse Glioblastoma (U87 MG-R, GL261-R)100 µM6, 12, 24 hoursIncreased HIF-1α levels; decreased cell survival by 19%, 31%, and 49% at respective time points in U87 MG-R.[14]
Human Hepatoma (HepG2)50, 100 µM72, 96 hoursSignificant increase in VEGF and GLUT1 mRNA expression.[15]
Human Breast Cancer (MCF-7)50, 100, 150, 200 µM48 hoursSignificant increase in CXCR4 and VEGF mRNA and protein expression.[16]
Mouse Myoblast (C2C12)150 µM12, 24, 48 hoursTime-dependent decrease in cell viability to 87.5%, 78.4%, and 69.5% respectively.[17]
Human Mesenchymal Stem Cells (various)50 - 400 µMNot specifiedUpregulation of chondrogenic markers (SOX9, COL2A1).[18]
Human Breast Cancer (MCF-7, MDA-MB-231)50-150 µM (MCF-7), 10-25 µM (MDA-MB-231)Not specifiedConcentration-dependent effects on cell proliferation and apoptosis.[19]

Experimental Protocols

Protocol 1: Induction of Hypoxia-Like Response with Cobalt (II) Sulfate

This protocol describes the general procedure for treating cultured cells with cobalt (II) sulfate to induce a hypoxia-like state.

Materials:

  • Cobalt (II) sulfate heptahydrate (CoSO₄·7H₂O, MW = 281.10 g/mol ) or Cobalt (II) chloride hexahydrate (CoCl₂·6H₂O, MW = 237.93 g/mol )[12]

  • Sterile, deionized water

  • Complete cell culture medium appropriate for the cell line

  • Cultured cells at 70-80% confluency[20]

Procedure:

  • Prepare a Stock Solution:

    • Prepare a 25 mM stock solution of cobalt (II) sulfate in sterile, deionized water.[12][21] For example, dissolve 70.275 mg of CoSO₄·7H₂O in 10 mL of sterile water.

    • Filter-sterilize the stock solution using a 0.22 µm syringe filter.

    • Store the stock solution at 4°C for short-term use or in aliquots at -20°C for long-term storage.

  • Cell Treatment:

    • Culture cells to 70-80% confluency in appropriate culture vessels.

    • Aspirate the old medium and replace it with fresh complete medium containing the desired final concentration of cobalt (II) sulfate. A common starting concentration is 100 µM.[5][12] However, the optimal concentration should be determined empirically for each cell line and experimental endpoint, as concentrations can range from 50 µM to 600 µM.[5]

    • To prepare a 100 µM working solution, add 4 µL of the 25 mM stock solution per 1 mL of culture medium.

    • Include a vehicle-treated control (cells treated with the same volume of sterile water as the cobalt stock solution).

  • Incubation:

    • Incubate the cells in a standard cell culture incubator (37°C, 5% CO₂) for the desired duration.[12] Incubation times can range from a few hours (e.g., 4-6 hours for HIF-1α protein stabilization) to 24-96 hours for downstream gene expression or functional assays.[8][15]

  • Harvesting:

    • After the incubation period, harvest the cells for downstream analysis (e.g., Western blotting, RT-qPCR, cell viability assays).

Protocol 2: Assessment of HIF-1α Stabilization by Western Blot

This protocol details the detection of HIF-1α protein levels, a key indicator of a successful hypoxia-like response.

Materials:

  • Cobalt (II) sulfate-treated and control cells

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors. For enhanced HIF-1α stabilization, 100-150 µM cobalt (II) sulfate can be added to the lysis buffer.[22]

  • BCA or Bradford protein assay kit

  • SDS-PAGE gels (e.g., 8%)[12]

  • Nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat dry milk in Tris-Buffered Saline with 0.1% Tween-20, TBST)[6]

  • Primary antibody against HIF-1α (e.g., 1:1000 dilution)[6]

  • HRP-conjugated secondary antibody (e.g., 1:5000 dilution)[6]

  • Enhanced Chemiluminescence (ECL) detection reagent[6]

Procedure:

  • Cell Lysis:

    • Crucial Step: HIF-1α is extremely labile in the presence of oxygen.[22] Perform all harvesting and lysis steps quickly and on ice.

    • Wash the cells once with ice-cold PBS.

    • Add ice-cold lysis buffer to the culture dish, scrape the cells, and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant (protein extract) to a new pre-chilled tube.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay according to the manufacturer's instructions.

  • SDS-PAGE and Western Blotting:

    • Prepare protein samples by adding Laemmli sample buffer and heating at 95°C for 5 minutes.

    • Load equal amounts of protein (e.g., 20-50 µg) per lane onto an SDS-PAGE gel.

    • Perform electrophoresis to separate the proteins.

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C.[6][12]

    • Incubate the membrane with the primary anti-HIF-1α antibody diluted in blocking buffer overnight at 4°C.

    • Wash the membrane three times for 5-10 minutes each with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[6]

    • Wash the membrane three times for 10-15 minutes each with TBST.

    • Apply the ECL detection reagent and visualize the protein bands using an imaging system or X-ray film.[6]

    • Also probe for a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

Protocol 3: Analysis of HIF-1 Target Gene Expression by RT-qPCR

This protocol is for quantifying the mRNA levels of HIF-1 target genes, such as Vascular Endothelial Growth Factor (VEGF) or Glucose Transporter 1 (GLUT1), to confirm the functional activity of the stabilized HIF-1α.

Materials:

  • Cobalt (II) sulfate-treated and control cells

  • RNA extraction kit (e.g., TRIzol or column-based kits)

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green)

  • Primers for the target gene (e.g., VEGF, GLUT1) and a housekeeping gene (e.g., β-actin, GAPDH)

  • qPCR instrument

Procedure:

  • RNA Extraction:

    • Harvest cells and extract total RNA using a commercial kit according to the manufacturer's protocol.

    • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).

  • cDNA Synthesis:

    • Synthesize cDNA from an equal amount of total RNA (e.g., 1 µg) from each sample using a reverse transcription kit.

  • Quantitative PCR (qPCR):

    • Prepare the qPCR reaction mix containing the cDNA template, forward and reverse primers for the target and housekeeping genes, and qPCR master mix.

    • Perform the qPCR reaction using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).[15][16]

    • Analyze the results using the comparative Cq (ΔΔCq) method to determine the relative fold change in gene expression, normalized to the housekeeping gene and the control samples.[16]

Visualizations

HIF-1α Signaling Pathway with Cobalt (II) Sulfate Intervention

HIF1a_Pathway cluster_normoxia Normoxia cluster_hypoxia_mimic Cobalt (II) Sulfate Treatment O2 Oxygen (O₂) PHDs Prolyl Hydroxylases (PHDs) O2->PHDs Activates HIF1a_OH Hydroxylated HIF-1α PHDs->HIF1a_OH Fe2 Fe²⁺ Fe2->PHDs Cofactor HIF1a_normoxia HIF-1α HIF1a_normoxia->HIF1a_OH Hydroxylation pVHL pVHL E3 Ligase HIF1a_OH->pVHL Binding Proteasome Proteasome HIF1a_OH->Proteasome pVHL->Proteasome Targets for Ub Ubiquitin Ub->pVHL Degradation Degradation Proteasome->Degradation CoSO4 Cobalt (II) Sulfate CoSO4->PHDs Inhibits HIF1a_hypoxia HIF-1α HIF1_complex HIF-1 Complex HIF1a_hypoxia->HIF1_complex Stabilization & Dimerization HIF1b HIF-1β HIF1b->HIF1_complex Nucleus Nucleus HIF1_complex->Nucleus Translocation HRE Hypoxia Response Element (HRE) Nucleus->HRE Binds to TargetGenes Target Gene Transcription (e.g., VEGF, GLUT1) HRE->TargetGenes Activates

Caption: Cobalt (II) sulfate inhibits PHDs, stabilizing HIF-1α for gene transcription.

Experimental Workflow for Inducing and Analyzing Hypoxia-Like Responses

Experimental_Workflow cluster_analysis Downstream Analysis start Start: Seed Cells culture Culture cells to 70-80% confluency start->culture prepare_medium Prepare fresh medium with Cobalt (II) Sulfate culture->prepare_medium treat Treat cells with CoSO₄ (and vehicle control) prepare_medium->treat incubate Incubate for desired duration (e.g., 4-48 hours) treat->incubate harvest Harvest cells for downstream analysis incubate->harvest western Western Blot (HIF-1α protein) harvest->western Protein Level qpcr RT-qPCR (Target gene mRNA) harvest->qpcr Gene Expression viability Cell Viability Assay (e.g., MTT) harvest->viability Cell Health

Caption: Workflow for cobalt-induced hypoxia simulation and subsequent analysis.

Logical Relationship of Cobalt (II) Sulfate Action

Logical_Relationship cause Cobalt (II) Sulfate Treatment mechanism1 Inhibition of Prolyl Hydroxylases (PHDs) cause->mechanism1 mechanism2 Generation of ROS cause->mechanism2 effect1 Stabilization of HIF-1α Protein mechanism1->effect1 mechanism2->effect1 effect2 Nuclear Translocation of HIF-1α effect1->effect2 effect3 Dimerization with HIF-1β effect2->effect3 effect4 Binding to Hypoxia Response Elements (HREs) effect3->effect4 outcome Upregulation of Hypoxia- Responsive Genes (e.g., VEGF, GLUT1, CXCR4) effect4->outcome cellular_response Cellular Responses: - Angiogenesis - Altered Metabolism - Proliferation/Apoptosis outcome->cellular_response

Caption: Cascade from cobalt treatment to downstream cellular effects.

References

The Role of Cobalt (II) Sulfate in Ceramic Pigment Production: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the application of cobalt (II) sulfate (B86663) in the synthesis of ceramic pigments, focusing on the production of cobalt aluminate (CoAl₂O₄) spinel, a widely used blue pigment. It includes experimental protocols for various synthesis methods and presents available quantitative data on the resulting color characteristics.

Introduction

Cobalt (II) sulfate (CoSO₄) is a key precursor in the production of a range of cobalt-based pigments for the ceramics industry. Its primary role is to serve as a source of cobalt ions (Co²⁺) that, upon high-temperature treatment in the presence of other metal oxides, form stable crystalline structures with distinct color properties. The most prominent of these is the brilliant and thermally stable "cobalt blue," scientifically known as cobalt aluminate (CoAl₂O₄) spinel. This pigment is highly valued for its intense color, high-temperature stability, and resistance to chemical attack, making it suitable for coloring glazes, ceramic bodies, and enamels.

The synthesis of these pigments from cobalt (II) sulfate can be achieved through several methods, including solid-state reaction, sol-gel synthesis, and co-precipitation, each influencing the final properties of the pigment such as particle size, color intensity, and homogeneity.

Data Presentation

The color of a ceramic glaze is highly dependent on the concentration of the colorant, the firing temperature, and the chemical composition of the glaze. The following table summarizes the impact of cobalt on the color of ceramic materials, as measured by the CIELAB color space system. In this system, L* represents lightness (from black to white), a* represents the green-red axis, and b* represents the blue-yellow axis. A more negative b* value indicates a more intense blue color.

Pigment Synthesis MethodCobalt PrecursorAdditional PrecursorsFiring Temperature (°C)Resulting ColorLab*
Surface CoatingCobalt SulfateWhite Porcelain SoilNot SpecifiedGrayish Blue to Blue51.78 to 37.61Not SpecifiedNot Specified
Surface CoatingCobalt SulfateCeladon Porcelain SoilNot SpecifiedDark Olive Gray to Dark Gray53.91 to 38.93Not SpecifiedNot Specified
Polyol Method (C1)Cobalt AcetateAluminum Hydroxide (B78521) Acetate1100Blue42.1-10.2-35.8
Polyol Method (C2)Cobalt AcetateAluminum Hydroxide Acetate, NH₄OH1100Blue38.5-8.7-39.1
Polyol Method (C3)Cobalt ChlorideAluminum Chloride, NH₄OH1100Blue45.3-6.5-32.4

Experimental Protocols

The following are detailed methodologies for the synthesis of cobalt-based ceramic pigments.

Solid-State Reaction Method

This method involves the high-temperature reaction of solid precursors to form the desired pigment.

Materials:

  • Cobalt (II) sulfate heptahydrate (CoSO₄·7H₂O) or Cobalt (II) oxide (CoO)

  • Aluminum oxide (Al₂O₃)

  • Mortar and pestle or ball mill

  • High-temperature furnace

Protocol:

  • Precursor Preparation: Accurately weigh the cobalt precursor and aluminum oxide in a 1:2 molar ratio of Co:Al.

  • Mixing: Thoroughly mix the powders using a mortar and pestle or a ball mill to ensure a homogeneous mixture.

  • Calcination: Transfer the mixed powder to a high-purity alumina (B75360) crucible. Place the crucible in a high-temperature furnace.

  • Heating Profile: Heat the mixture to a temperature between 1200°C and 1400°C. The exact temperature can be varied to control the final color and crystal size. Maintain the temperature for a period of 2 to 6 hours.

  • Cooling and Grinding: Allow the furnace to cool down to room temperature. The resulting solid mass is then ground into a fine powder to be used as a pigment.

Sol-Gel Synthesis Method

The sol-gel method allows for the synthesis of nano-sized pigment particles with high purity and homogeneity at lower temperatures compared to the solid-state method.

Materials:

  • Cobalt (II) nitrate (B79036) hexahydrate (Co(NO₃)₂·6H₂O)

  • Aluminum nitrate nonahydrate (Al(NO₃)₃·9H₂O)

  • Citric acid monohydrate (C₆H₈O₇·H₂O)

  • Ammonium (B1175870) hydroxide solution (NH₄OH)

  • Deionized water

  • Magnetic stirrer with hotplate

  • Drying oven

  • Muffle furnace

Protocol:

  • Precursor Solution: Dissolve stoichiometric amounts of cobalt nitrate and aluminum nitrate in deionized water to achieve a Co:Al molar ratio of 1:2.

  • Chelation: Add citric acid to the solution in a 1:1 molar ratio with the total metal ions. The citric acid acts as a chelating agent to form a stable complex with the metal ions.

  • Gel Formation: Gently heat the solution to 70-80°C while stirring continuously. Slowly add ammonium hydroxide solution to adjust the pH to around 7. Continue heating and stirring until a viscous gel is formed.

  • Drying: Dry the gel in an oven at 100-120°C for 12-24 hours to remove the water and form a xerogel.

  • Calcination: Calcine the dried xerogel in a muffle furnace at a temperature between 800°C and 1250°C for 2 hours. The lower calcination temperatures in this range typically result in smaller particle sizes.

  • Final Pigment: After cooling, the resulting powder is the cobalt aluminate pigment.

Co-precipitation Method

This technique involves the simultaneous precipitation of cobalt and aluminum hydroxides from a solution, followed by calcination.

Materials:

  • Cobalt (II) sulfate heptahydrate (CoSO₄·7H₂O) or Cobalt (II) chloride (CoCl₂)

  • Aluminum sulfate (Al₂(SO₄)₃) or Aluminum chloride (AlCl₃)

  • Sodium hydroxide (NaOH) or Ammonium hydroxide (NH₄OH) solution

  • Deionized water

  • Magnetic stirrer

  • Filtration apparatus

  • Drying oven

  • Muffle furnace

Protocol:

  • Precursor Solution: Prepare an aqueous solution containing cobalt and aluminum salts with a Co:Al molar ratio of 1:2.

  • Precipitation: While vigorously stirring the solution, slowly add a precipitating agent (e.g., NaOH or NH₄OH solution) until the pH of the solution reaches 9-10. This will cause the co-precipitation of cobalt and aluminum hydroxides.

  • Aging: Allow the precipitate to age in the solution for a few hours to ensure complete precipitation and homogenization.

  • Washing: Filter the precipitate and wash it several times with deionized water to remove any soluble impurities.

  • Drying: Dry the washed precipitate in an oven at approximately 110°C.

  • Calcination: Calcine the dried powder in a furnace at a temperature ranging from 1000°C to 1300°C for 2-4 hours to form the cobalt aluminate spinel pigment.

Visualizations

The following diagrams illustrate the workflow for the synthesis of cobalt-based ceramic pigments.

experimental_workflow cluster_precursors Precursor Materials cluster_synthesis Synthesis Methods cluster_processing Processing Steps cluster_product Final Product CoSO4 Cobalt (II) Sulfate SolidState Solid-State Reaction CoSO4->SolidState SolGel Sol-Gel Synthesis CoSO4->SolGel CoPrecipitation Co-precipitation CoSO4->CoPrecipitation Al2O3 Aluminum Oxide Al2O3->SolidState Al2O3->SolGel Al2O3->CoPrecipitation Mixing Mixing SolidState->Mixing Calcination Calcination SolGel->Calcination CoPrecipitation->Calcination Mixing->Calcination Grinding Grinding Calcination->Grinding Pigment Cobalt-Based Ceramic Pigment Calcination->Pigment Calcination->Pigment Grinding->Pigment

Caption: Workflow for Cobalt-Based Ceramic Pigment Production.

signaling_pathway cluster_inputs Inputs cluster_process Chemical Transformation cluster_output Output cluster_properties Resulting Properties CobaltSource Cobalt (II) Sulfate Reaction Spinel Formation (Co²⁺ + Al₂O₃ → CoAl₂O₄) CobaltSource->Reaction AluminaSource Alumina Precursor AluminaSource->Reaction Energy Thermal Energy (Heat) Energy->Reaction Spinel Cobalt Aluminate (CoAl₂O₄) Spinel Reaction->Spinel Color Intense Blue Color Spinel->Color Stability High Thermal & Chemical Stability Spinel->Stability

Caption: Formation of Cobalt Aluminate Spinel Pigment.

Application Notes and Protocols for Cobalt (II) Sulfate as a Soil Additive in Agriculture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of cobalt (II) sulfate (B86663) as a soil additive in agriculture. The information is intended for researchers and scientists investigating its effects on soil health, plant physiology, and crop productivity. The protocols outlined below offer standardized methods for conducting experiments to evaluate the efficacy and potential toxicity of cobalt supplementation in various agricultural contexts.

Introduction

Cobalt (Co) is a beneficial micronutrient for higher plants, playing a crucial role in several physiological and biochemical processes.[1][2] While not classified as an essential element for all plants, it is vital for symbiotic nitrogen fixation in legumes, where it is a key component of vitamin B12 (cobalamin).[1][2] Vitamin B12 is an essential coenzyme for nitrogen-fixing bacteria such as Rhizobium, which reside in the root nodules of leguminous plants.[1][2] Beyond nitrogen fixation, cobalt is involved in enzyme activation, stress tolerance, and can influence seed germination and overall plant growth.[2] Cobalt (II) sulfate (CoSO₄) is a common and water-soluble source of cobalt for agricultural applications.

However, it is important to note that at high concentrations, cobalt can be toxic to plants, leading to symptoms such as chlorosis, reduced growth, and interference with the uptake of other essential nutrients.[3][4] Therefore, its application must be carefully managed based on soil type, crop species, and specific agricultural goals.

Data Presentation: Quantitative Effects of Cobalt (II) Sulfate Application

The following tables summarize quantitative data from various studies on the application of cobalt (II) sulfate and its effects on different crops.

Table 1: Recommended Application Rates of Cobalt (II) Sulfate

Application MethodCrop/SystemRecommended RateSource
Soil ApplicationPastures (for grazing animals)100 - 350 g/ha annually[5]
Soil ApplicationGeneral Crops (in liquid fertilizers)8 - 16 ounces per acre (row/band)[6]
Soil ApplicationGeneral Crops (in liquid fertilizers)1 - 2 pints per acre (broadcast)[6]
Foliar SprayGeneral Crops8 - 16 ounces per acre[6]
Seed TreatmentPigeon Pea, Peanut500 mg cobalt nitrate (B79036) per kg of seed[7]
Seed TreatmentSoybean4 g cobalt (II) sulfate heptahydrate per 100 kg of seeds[8]

Table 2: Effects of Cobalt (II) Sulfate on Crop Yield and Growth Parameters

CropCobalt Application RateObserved EffectSource
Faba Bean20 ppm (in irrigation water)217.74% increase in yield over control[7]
Faba Bean1.0 mg/L (foliar spray) with 15.0 kg N/feddanHighest grain, straw, and root yields[9]
Mungbean0.14 kg/ha cobalt sulfate with 25 kg N/haMaximum protein content (25.96%)[3]
Chickpea50 g/ha (soil application)Highest seed yield[10]
Blackgram5 mg/L cobaltHigher germination percentage and seedling growth[11]

Table 3: Effects of Cobalt (II) Sulfate on Nutrient Uptake

CropCobalt Application RateObserved Effect on Nutrient UptakeSource
Mungbean0.14 kg/ha cobalt sulfate with 12.5 kg N/haMaximum Agronomic Nitrogen Use Efficiency (ANUE)[3]
Chickpea50 g/ha (soil application)Significantly higher N, P, and K content and uptake[10]
Faba Bean1.0 mg/L (foliar spray) with 15.0 kg N/feddanIncreased N, P, K, Fe, Mn, Zn, Cu, and Co content in grains, straw, and roots[9]

Table 4: Cobalt Toxicity Thresholds in Plants

Plant SpeciesSoil TypeToxicity Endpoint (EC50)Source
BarleyVarious40 - 1708 mg/kg[3][4]
Oilseed RapeVarious7 - 966 mg/kg[3][4]
TomatoVarious7 - 733 mg/kg[3][4]
General Plants-> 6 ppm in plant tissue[1][12]

Experimental Protocols

The following are detailed protocols for key experiments to assess the impact of cobalt (II) sulfate on soil and plants.

Protocol for Evaluating Cobalt (II) Sulfate Effects on Plant Growth in a Pot Study

This protocol outlines a standard pot experiment to determine the dose-response of a specific plant species to cobalt (II) sulfate application in a controlled environment.

1. Materials:

  • Cobalt (II) sulfate heptahydrate (CoSO₄·7H₂O)
  • Test plant seeds (e.g., soybean, faba bean, barley)
  • Pots (e.g., 5 kg capacity)
  • Experimental soil (characterized for baseline cobalt levels and other physicochemical properties)
  • Deionized water
  • Fertilizers (N, P, K, and other essential nutrients, excluding cobalt)
  • Drying oven
  • Analytical balance

2. Experimental Design:

  • A completely randomized design with at least four replications per treatment is recommended.
  • Treatments should include a control (no cobalt application) and a range of cobalt concentrations (e.g., 0, 5, 10, 20, 50, 100 mg Co/kg soil). The concentration range should be selected based on literature values for the specific plant and soil type.

3. Procedure:

  • Soil Preparation: Air-dry the soil, sieve it through a 2 mm mesh, and homogenize. Analyze a subsample for baseline cobalt concentration and other relevant soil properties (pH, organic matter, texture, etc.).
  • Pot Filling: Fill each pot with a known weight of the prepared soil (e.g., 5 kg).
  • Cobalt Application:
  • Prepare a stock solution of cobalt (II) sulfate.
  • For each treatment level, add the calculated volume of the stock solution to the soil in each pot and mix thoroughly to ensure uniform distribution.
  • The control pots should receive the same volume of deionized water without cobalt.
  • Allow the treated soil to equilibrate for a specified period (e.g., one week) before sowing.
  • Sowing and Plant Maintenance:
  • Sow a predetermined number of seeds in each pot.
  • After germination, thin the seedlings to a uniform number per pot (e.g., three plants).
  • Water the plants regularly with deionized water to maintain optimal moisture content.
  • Apply a basal dose of cobalt-free nutrient solution to all pots to avoid other nutrient deficiencies.
  • Harvesting and Data Collection:
  • Harvest the plants at a specific growth stage (e.g., flowering or maturity).
  • Separate the shoots and roots.
  • Record growth parameters such as plant height, number of leaves, shoot and root fresh weight.
  • Wash the roots thoroughly with tap water followed by deionized water.
  • Dry the plant samples (shoots and roots) in an oven at 70°C to a constant weight and record the dry weight.
  • Plant and Soil Analysis:
  • Analyze the dried plant material and post-experiment soil samples for cobalt concentration using the analytical protocol described in section 3.3.

Protocol for Cobalt (II) Sulfate Seed Treatment

This protocol describes the methodology for treating seeds with cobalt (II) sulfate to evaluate its effect on germination and early seedling growth.

1. Materials:

  • Cobalt (II) sulfate heptahydrate (CoSO₄·7H₂O)
  • Test plant seeds
  • Deionized water
  • Beakers or flasks
  • Filter paper or paper towels
  • Petri dishes or germination trays
  • Incubator or growth chamber

2. Procedure:

  • Solution Preparation: Prepare a series of cobalt (II) sulfate solutions of different concentrations (e.g., 0, 5, 10, 25, 50, 100 mg/L). The control will be deionized water.
  • Seed Soaking:
  • Take a known number of seeds for each treatment.
  • Surface sterilize the seeds if necessary (e.g., with a short wash in 1% sodium hypochlorite (B82951) solution followed by thorough rinsing with deionized water).
  • Soak the seeds in the respective cobalt solutions for a specific duration (e.g., 6-12 hours).
  • Germination Test:
  • Place a sterile filter paper in each petri dish.
  • Arrange the treated seeds evenly on the filter paper.
  • Moisten the filter paper with the corresponding treatment solution.
  • Place the petri dishes in an incubator or growth chamber at an optimal temperature for the specific seed type.
  • Data Collection:
  • Record the number of germinated seeds daily for a specified period (e.g., 7-14 days).
  • Calculate the germination percentage, germination rate, and vigor index.
  • At the end of the experiment, measure the root and shoot length of the seedlings.

Protocol for Determination of Cobalt in Soil and Plant Samples by Atomic Absorption Spectrometry (AAS)

This protocol details the acid digestion of soil and plant samples and the subsequent analysis of cobalt concentration using Flame Atomic Absorption Spectrometry (FAAS).

1. Materials:

  • Concentrated nitric acid (HNO₃)
  • Concentrated hydrochloric acid (HCl)
  • Concentrated perchloric acid (HClO₄) (handle with extreme caution in a designated fume hood)
  • Hydrogen peroxide (H₂O₂) (30%)
  • Deionized water
  • Digestion tubes or flasks
  • Hot plate or digestion block
  • Whatman No. 42 filter paper (or equivalent)
  • Volumetric flasks
  • Flame Atomic Absorption Spectrometer (FAAS)
  • Cobalt standard solutions

2. Sample Preparation and Digestion:

3. AAS Analysis:

  • Prepare a series of standard solutions of cobalt from a certified stock solution.
  • Set up the FAAS according to the manufacturer's instructions for cobalt analysis (wavelength, slit width, etc.).
  • Aspirate the blank, standards, and digested samples into the flame.
  • Record the absorbance readings.
  • Construct a calibration curve by plotting the absorbance of the standards against their concentrations.
  • Determine the concentration of cobalt in the samples from the calibration curve, accounting for the dilution factor.

Signaling Pathways and Experimental Workflows

Cobalt's Role in Symbiotic Nitrogen Fixation

Cobalt is integral to the synthesis of Vitamin B12 (cobalamin) in rhizobia, which is a cofactor for enzymes essential for nitrogen fixation, such as methylmalonyl-CoA mutase and ribonucleotide reductase.[1] Leghemoglobin, a protein crucial for protecting the oxygen-sensitive nitrogenase enzyme, also requires cobalamin for its synthesis.[1] The following diagram illustrates this key pathway.

Cobalt_Nitrogen_Fixation CoSO4 Cobalt (II) Sulfate (Soil Additive) Co_uptake Cobalt Uptake by Rhizobia CoSO4->Co_uptake In root nodules VitB12 Vitamin B12 (Cobalamin) Synthesis Co_uptake->VitB12 Enzymes Activation of Cobalamin-dependent Enzymes VitB12->Enzymes Leghemoglobin Leghaemoglobin Synthesis VitB12->Leghemoglobin Nitrogenase Nitrogenase Activity Enzymes->Nitrogenase Leghemoglobin->Nitrogenase Protects from O2 N2_Fixation Atmospheric N2 Fixation (N2 -> NH3) Nitrogenase->N2_Fixation Plant_Growth Enhanced Plant Growth & Yield N2_Fixation->Plant_Growth Provides Nitrogen Experimental_Workflow start Start: Hypothesis Formulation soil_prep Soil & Pot Preparation start->soil_prep treatment Cobalt (II) Sulfate Application (Soil or Seed) soil_prep->treatment sowing Sowing & Plant Growth treatment->sowing data_collection Data Collection (Growth Parameters) sowing->data_collection harvest Harvesting & Sample Preparation (Shoot/Root) data_collection->harvest analysis Chemical Analysis (Co, N, P, K, etc.) harvest->analysis data_analysis Statistical Analysis & Interpretation analysis->data_analysis conclusion Conclusion & Reporting data_analysis->conclusion Logical_Relationship Co_application Cobalt (II) Sulfate Application Co_uptake_plant Cobalt Uptake by Plant Roots Co_application->Co_uptake_plant Physiological_processes Influence on Physiological Processes Co_uptake_plant->Physiological_processes Enzyme_activation Enzyme Activation Physiological_processes->Enzyme_activation N_fixation Nitrogen Fixation (in Legumes) Physiological_processes->N_fixation Stress_response Stress Response Modulation Physiological_processes->Stress_response Observed_effects Observed Plant Responses Enzyme_activation->Observed_effects N_fixation->Observed_effects Stress_response->Observed_effects Growth_yield Improved Growth & Yield Observed_effects->Growth_yield Nutrient_uptake Enhanced Nutrient Uptake Observed_effects->Nutrient_uptake Stress_tolerance Increased Stress Tolerance Observed_effects->Stress_tolerance

References

Troubleshooting & Optimization

preventing precipitation of cobalt hydroxide from cobalt (II) sulfate solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cobalt (II) sulfate (B86663) solutions. The focus is on preventing the unwanted precipitation of cobalt (II) hydroxide (B78521).

Frequently Asked Questions (FAQs)

Q1: Why is my pink cobalt (II) sulfate solution turning cloudy or forming a precipitate?

A1: The formation of a precipitate in your cobalt (II) sulfate solution is most likely due to the precipitation of cobalt (II) hydroxide, Co(OH)₂. This occurs when the pH of the solution increases. Cobalt (II) ions are stable in acidic solutions, typically existing as the hexaaquacobalt(II) complex, [Co(H₂O)₆]²⁺, which imparts a pink color to the solution.[1] As the pH rises into the neutral or alkaline range (typically pH 7 and above), the equilibrium shifts, leading to the formation of insoluble cobalt (II) hydroxide.

Q2: At what pH does cobalt (II) hydroxide start to precipitate?

A2: The precipitation of cobalt (II) hydroxide generally begins at a pH of approximately 7 to 8.[2] The exact pH can vary depending on the concentration of cobalt (II) ions in the solution and the temperature. At a pH of 10.6, the solubility of cobalt (II) hydroxide is very low, around 1.0 x 10⁻⁶ M.[2]

Q3: How can I prevent the precipitation of cobalt (II) hydroxide?

A3: The primary method for preventing cobalt (II) hydroxide precipitation is to maintain a low pH. Keeping the solution acidic ensures that the cobalt remains in its soluble ionic form. This can be achieved by:

  • Using a prepared acidic cobalt (II) sulfate solution: Commercial cobalt (II) sulfate solutions often have an acidic pH (around 4.0-5.1 for a 100 g/L solution) to ensure stability.[3]

  • Adding a small amount of acid: If you are preparing the solution yourself, adding a dilute acid like sulfuric acid (H₂SO₄) to lower the pH can prevent precipitation.

  • Using a buffer solution: For experiments where a stable pH is critical, using an acidic buffer system is recommended.

Q4: What is the role of complexing agents in preventing precipitation?

A4: Complexing agents can prevent the precipitation of cobalt (II) hydroxide by forming stable, soluble complexes with the cobalt (II) ions. These complexes can remain in solution even at pH values where cobalt (II) hydroxide would normally precipitate. Citric acid is an effective complexing agent for this purpose, forming soluble cobalt-citrate complexes.[4][5] This method is particularly useful when working in pH ranges where maintaining a highly acidic environment is not feasible.

Troubleshooting Guide

Problem Possible Cause Solution
Unexpected cloudiness or precipitate formation. The pH of the solution has increased above 7.Immediately check the pH of the solution. If it is neutral or alkaline, add a few drops of dilute sulfuric acid to lower the pH to between 4 and 5. For future experiments, consider using an acidic buffer.
Precipitate forms upon addition of other reagents. The added reagent is basic and has raised the pH of the solution.Before adding the reagent to your main cobalt (II) sulfate solution, test its effect on the pH of a small aliquot. If it raises the pH, you may need to pre-adjust the pH of your cobalt solution or the reagent itself, or use a buffered cobalt solution.
Solution color changes from pink to blue or purple, followed by precipitation. This may indicate a change in the coordination sphere of the cobalt ion, potentially as a precursor to precipitation.A color change to blue can indicate the formation of a different cobalt complex. This could be due to the presence of certain anions or a change in solvent. Ensure your glassware is clean and that you are using high-purity water and reagents. If the problem persists, analyze the composition of your solution for contaminants.
Precipitate forms even at a slightly acidic pH. The solution may have been exposed to oxidizing agents, leading to the formation of less soluble cobalt (III) hydroxide.Ensure your solution is protected from strong oxidizing agents. Store the solution in a tightly capped container. If you suspect oxidation, you may need to prepare a fresh solution.

Data Presentation

Solubility of Cobalt (II) Hydroxide

The solubility of cobalt (II) hydroxide is governed by its solubility product constant (Ksp). The Ksp for Co(OH)₂ is approximately 1.0 x 10⁻¹⁵ at 25°C. The molar solubility and the corresponding pH at which the solution is saturated can be calculated.

pHMolar Solubility of Co(OH)₂ (mol/L)
7.01.0 x 10⁻¹
8.01.0 x 10⁻³
9.01.0 x 10⁻⁵
10.01.0 x 10⁻⁷

Note: This table provides calculated theoretical solubilities based on the Ksp and does not account for complex ion formation which can increase solubility.

Experimental Protocols

Protocol 1: Preparation and pH Adjustment of a Stable Cobalt (II) Sulfate Solution

  • Materials: Cobalt (II) sulfate heptahydrate (CoSO₄·7H₂O), deionized water, 0.1 M sulfuric acid, pH meter.

  • Procedure: a. Weigh the desired amount of CoSO₄·7H₂O and dissolve it in a volume of deionized water. b. Calibrate the pH meter according to the manufacturer's instructions. c. Place the pH electrode in the cobalt (II) sulfate solution and measure the initial pH. d. If the pH is above 6.0, add 0.1 M sulfuric acid dropwise while stirring until the pH is in the range of 4.0-5.0. e. Store the solution in a well-sealed container to prevent contamination and changes in pH.[3][6]

Protocol 2: Using an Acetate (B1210297) Buffer to Maintain a Stable pH

  • Materials: Cobalt (II) sulfate heptahydrate, 0.1 M acetic acid, 0.1 M sodium acetate, deionized water, pH meter.

  • Procedure: a. To prepare a 100 mL acetate buffer with a pH of approximately 4.75, mix 50 mL of 0.1 M acetic acid with 50 mL of 0.1 M sodium acetate.[7][8] b. Dissolve the desired amount of CoSO₄·7H₂O in the prepared buffer solution. c. Verify the final pH of the solution with a pH meter.

Protocol 3: Preventing Precipitation with Citric Acid

  • Materials: Cobalt (II) sulfate heptahydrate, citric acid, deionized water, pH meter.

  • Procedure: a. Prepare a stock solution of citric acid (e.g., 0.1 M). b. In a separate beaker, dissolve the desired amount of CoSO₄·7H₂O in deionized water. c. While monitoring the pH, add the citric acid solution to the cobalt (II) sulfate solution. The amount of citric acid needed will depend on the desired pH and the concentration of cobalt. A molar ratio of citrate (B86180) to cobalt of 2:1 or higher is often effective.[4] d. Adjust the final pH if necessary using a dilute acid or base.

Visualizations

Chemical_Equilibrium cluster_solution Cobalt (II) Sulfate Solution cluster_precipitate Precipitation Co(H2O)6^2+ [Co(H₂O)₆]²⁺ (Pink, Soluble) Co(OH)2 Co(OH)₂ (Solid Precipitate) Co(H2O)6^2+->Co(OH)2 Increase pH (add OH⁻) Co(OH)2->Co(H2O)6^2+ Decrease pH (add H⁺)

Caption: Chemical equilibrium of cobalt (II) in aqueous solution.

Troubleshooting_Workflow start Precipitate Observed in CoSO₄ Solution check_ph Measure pH of the Solution start->check_ph ph_high pH ≥ 7? check_ph->ph_high add_acid Add Dilute H₂SO₄ to pH 4-5 ph_high->add_acid Yes check_oxidation Consider Oxidation to Co(III) ph_high->check_oxidation No use_buffer Use Acidic Buffer in Future add_acid->use_buffer end_precipitate_dissolved Precipitate Dissolves add_acid->end_precipitate_dissolved end_precipitate_persists Precipitate Persists check_oxidation->end_precipitate_persists

Caption: Troubleshooting workflow for unexpected precipitation.

References

Technical Support Center: Optimizing Cobalt (II) Sulfate Electroplating Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for optimizing the pH of cobalt (II) sulfate (B86663) electroplating solutions.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH range for a cobalt (II) sulfate electroplating bath, and why is it critical?

The optimal pH for cobalt sulfate electroplating baths typically falls between 3.0 and 5.0. Maintaining the pH within this range is crucial for several reasons:

  • Below pH 3.0: A low pH increases the concentration of hydrogen ions (H+), leading to excessive hydrogen gas evolution at the cathode. This can significantly decrease cathodic efficiency, as more electrical current is consumed in producing hydrogen gas rather than depositing cobalt. It can also lead to hydrogen embrittlement of the substrate and may result in dull, pitted, or stressed deposits.

  • Above pH 5.0: In a less acidic environment, cobalt (II) ions can precipitate as cobalt hydroxide (B78521) (Co(OH)₂). This precipitation depletes the bath of available cobalt ions, leading to "burning" (dark, powdery deposits) at high current density areas. The precipitated hydroxides can also become incorporated into the deposit, causing roughness, brittleness, and poor adhesion.

Q2: How do I accurately measure the pH of a concentrated plating solution?

Accurate pH measurement is essential for process control. Standard pH meters can be used, but require a specific protocol for these solutions.

Experimental Protocol: pH Measurement

  • Calibration: Calibrate the pH meter using standard buffer solutions (e.g., pH 4.0 and 7.0) at the operating temperature of the plating bath. Temperature compensation is critical as pH is temperature-dependent.

  • Sample Preparation: Draw a sample of the plating solution and allow it to cool to a consistent, documented temperature (e.g., 25°C) before measurement. This ensures consistency between readings.

  • Electrode Care: The pH electrode should be thoroughly rinsed with deionized water and blotted dry before and after each measurement to prevent cross-contamination. For highly concentrated solutions, a brief rinse with a small portion of the sample before measurement can improve accuracy.

  • Stabilization: Immerse the electrode in the sample and allow the reading to stabilize completely before recording the value. This may take a minute or two.

Q3: What chemicals should I use to adjust the bath pH?

The choice of chemical is critical to avoid introducing contaminating ions into the bath.

  • To Lower pH (Increase Acidity): Use a dilute solution of reagent-grade sulfuric acid (e.g., 10% H₂SO₄). Add it slowly while stirring the solution to avoid localized areas of very low pH.

  • To Raise pH (Decrease Acidity): Use high-purity cobalt carbonate (CoCO₃). Cobalt carbonate reacts with the acid in the bath to form cobalt sulfate and carbonic acid, which decomposes into water and CO₂, thus raising the pH without introducing foreign metal ions. Add it as a slurry in deionized water and allow sufficient time for it to react and dissolve completely.

Troubleshooting Guide

This section addresses common plating defects and links them to potential pH-related causes.

Issue 1: Burnt, Dark, or Powdery Deposits

Burnt deposits are a common issue, often appearing in high current density areas of the plated part.

Parameter Observation Probable Cause Recommended Action
Bath pH pH > 5.0High pH causes precipitation of cobalt hydroxides, leading to a localized depletion of cobalt ions at the cathode surface.Lower the pH to the 3.5 - 4.5 range using dilute sulfuric acid.
Appearance Dark, sooty powderThe deposition rate exceeds the rate at which cobalt ions can migrate to the cathode.In addition to correcting pH, consider lowering the current density or increasing bath agitation.
Issue 2: Low Plating Efficiency and Excessive Gassing

This indicates that a significant portion of the electrical current is being consumed by a competing reaction, typically the reduction of hydrogen ions.

Parameter Observation Probable Cause Recommended Action
Bath pH pH < 3.0Excess H+ ions in the solution are preferentially reduced at the cathode, producing hydrogen gas.Raise the pH to the optimal range (3.5 - 4.5) using a slurry of cobalt carbonate.
Current Efficiency Significantly below 90%The primary cathodic reaction is H₂ evolution instead of Co²+ deposition.After pH correction, verify the current density is within the recommended operating window.

Logical & Experimental Workflows

Visualizing the relationships between process parameters and outcomes is key to effective troubleshooting.

pH_Troubleshooting_Workflow start Plating Defect Observed defect_burnt Burnt or Dark Deposits start->defect_burnt Identify Defect defect_dull Dull or Pitted Deposits start->defect_dull Identify Defect defect_low_eff Low Efficiency / Excessive Gassing start->defect_low_eff Identify Defect measure_ph Measure Bath pH defect_burnt->measure_ph defect_burnt->measure_ph defect_dull->measure_ph defect_dull->measure_ph defect_low_eff->measure_ph defect_low_eff->measure_ph ph_high pH > 5.0 measure_ph->ph_high Reading is High ph_low pH < 3.0 measure_ph->ph_low Reading is Low ph_ok pH in Range (3.0 - 5.0) measure_ph->ph_ok Reading is OK cause_precip Probable Cause: Cobalt Hydroxide Precipitation ph_high->cause_precip cause_h2 Probable Cause: Excessive H₂ Evolution ph_low->cause_h2 cause_other Issue is likely not related to pH. Investigate other parameters (temp, current, contamination). ph_ok->cause_other cause_precip->defect_burnt leads to solution_lower_ph Action: Slowly add dilute H₂SO₄ to lower pH to ~4.0 cause_precip->solution_lower_ph cause_h2->defect_dull can cause cause_h2->defect_low_eff leads to solution_raise_ph Action: Slowly add CoCO₃ slurry to raise pH to ~4.0 cause_h2->solution_raise_ph

Caption: Troubleshooting workflow for pH-related cobalt plating defects.

pH_Effects_Relationship Relationship Between pH and Plating Outcomes ph Bath pH ph_low Low pH (< 3.0) ph->ph_low decreases ph_optimal Optimal pH (3.0 - 5.0) ph->ph_optimal is maintained ph_high High pH (> 5.0) ph->ph_high increases h2_evolution Increased H₂ Evolution ph_low->h2_evolution stable_bath Stable Bath Chemistry Good Ion Availability ph_optimal->stable_bath cooh_precip Co(OH)₂ Precipitation ph_high->cooh_precip low_efficiency Low Cathode Efficiency h2_evolution->low_efficiency h_embrittlement Hydrogen Embrittlement h2_evolution->h_embrittlement good_deposit Bright, Ductile Deposit High Efficiency stable_bath->good_deposit rough_deposits Rough, Brittle Deposits cooh_precip->rough_deposits burnt_deposits Burnt Deposits (High CD) cooh_precip->burnt_deposits

Caption: Logical relationship between pH and cobalt electroplating outcomes.

Hull Cell Testing for pH Optimization

The Hull cell is a miniature plating cell used to evaluate the quality of a plating bath over a wide range of current densities on a single test panel. It is an invaluable tool for diagnosing issues related to pH and other bath parameters.

Experimental Protocol: Hull Cell Test

  • Objective: To visually assess the appearance of the cobalt deposit across a range of current densities to determine the effects of the current pH level.

  • Apparatus: A 267 mL Hull cell, a laboratory rectifier, a pure cobalt anode, and a polished steel or brass Hull cell panel.

  • Procedure:

    • Heat the sample of the cobalt plating solution to its specified operating temperature.

    • Place the cobalt anode in the Hull cell.

    • Thoroughly clean and prepare a cathode test panel.

    • Pour the plating solution into the Hull cell up to the fill line.

    • Connect the anode and cathode to the rectifier.

    • Apply a total current of 2-3 amps for 5-10 minutes.

    • After plating, remove the panel, rinse it with deionized water, and dry it.

  • Interpretation:

    • The edge of the panel closest to the anode represents the high-current-density (HCD) region.

    • The edge furthest from the anode represents the low-current-density (LCD) region.

    • Examine the panel for defects like burning (HCD), dullness (LCD), or pitting. A wide, bright, and uniform plating range indicates a healthy bath. Deviations can be correlated with pH measurements to diagnose problems. For example, burning in the HCD region often points to a pH that is too high.

Technical Support Center: Purification of Cobalt (II) Sulfate Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the removal of iron impurities from cobalt (II) sulfate (B86663) solutions.

Troubleshooting Guides

This section provides solutions to common problems encountered during the three primary methods of iron removal: precipitation, solvent extraction, and ion exchange.

Method 1: Precipitation

Issue: Incomplete Iron Precipitation

  • Possible Cause 1: Incorrect pH. The pH of the solution is critical for the selective precipitation of iron as iron (III) hydroxide (B78521), while keeping cobalt in the solution.

    • Solution: Carefully monitor and adjust the pH of the solution. The optimal pH for iron precipitation is typically between 3.5 and 4.[1][2] At a pH of 4, over 90% of iron can be removed.[1] Increasing the pH beyond this range can lead to the co-precipitation of cobalt.[1][3]

  • Possible Cause 2: Insufficient Oxidation of Iron (II). Iron must be in the +3 oxidation state (ferric) to precipitate as a hydroxide at a low pH.

    • Solution: Ensure complete oxidation of any ferrous (Fe²⁺) ions to ferric (Fe³⁺) ions before pH adjustment. This can be achieved by adding an oxidizing agent such as hydrogen peroxide (H₂O₂) or by bubbling air/oxygen through the solution.[4]

  • Possible Cause 3: Low Temperature. Temperature can influence the kinetics and the form of the iron precipitate.

    • Solution: While some studies show effective precipitation at room temperature[2], operating at elevated temperatures (e.g., 60-80°C) can improve the filtration characteristics of the precipitate.[5]

Issue: Significant Cobalt Co-precipitation

  • Possible Cause 1: pH is too high. As the pH increases, the solubility of cobalt hydroxide decreases, leading to its precipitation along with iron.

    • Solution: Maintain the pH strictly within the optimal range of 3.5-4.[1][2] At a pH of 4, cobalt loss can be kept below 20%.[3]

  • Possible Cause 2: High Iron Concentration. A very high initial iron concentration can lead to the physical entrapment of cobalt within the iron hydroxide precipitate.[1]

    • Solution: If feasible, dilute the initial solution to reduce the iron concentration. Alternatively, a two-stage precipitation process might be necessary.

  • Possible Cause 3: Inadequate Mixing. Poor mixing can create localized areas of high pH, causing cobalt to precipitate.

    • Solution: Ensure vigorous and uniform agitation throughout the precipitation process.

Logical Workflow for Troubleshooting Precipitation

Caption: Troubleshooting workflow for iron precipitation.

Method 2: Solvent Extraction

Issue: Low Iron Extraction Efficiency

  • Possible Cause 1: Incorrect pH of the Aqueous Phase. The extraction of iron is highly dependent on the pH of the aqueous solution.

    • Solution: Adjust the pH to the optimal range for the specific solvent system being used. For example, using Versatic 10, a pH of 7 is effective for extracting iron(II).[6][7]

  • Possible Cause 2: Inappropriate Organic to Aqueous (O/A) Phase Ratio. The O/A ratio affects the loading capacity of the organic phase.

    • Solution: Optimize the O/A ratio. A 1:1 ratio is a common starting point, but may need to be adjusted based on the initial iron concentration.[8]

  • Possible Cause 3: Insufficient Contact Time. The transfer of iron from the aqueous to the organic phase requires sufficient time to reach equilibrium.

    • Solution: Ensure adequate mixing and contact time. Typically, 15-30 minutes of vigorous shaking is sufficient for batch extractions.[8]

Issue: High Cobalt Co-extraction

  • Possible Cause 1: pH is too high. Many extractants that are effective for iron will also begin to extract cobalt at higher pH values.

    • Solution: Carefully control the pH to selectively extract iron. For some systems, a multi-stage extraction with pH control at each stage may be necessary.

  • Possible Cause 2: Inappropriate Solvent Choice. The selectivity of the solvent for iron over cobalt is crucial.

    • Solution: Select an extractant with high selectivity for iron. Di-(2-ethylhexyl) phosphoric acid (D2EHPA) and Cyanex 272 are commonly used extractants.[8][9] The separation ability for cobalt generally follows the order of phosphinic > phosphonic > phosphoric acid based extractants.[10]

Issue: Poor Phase Separation

  • Possible Cause 1: Emulsion Formation. The presence of fine solid particles or high concentrations of certain organic compounds can lead to the formation of stable emulsions.

    • Solution: Ensure the initial cobalt sulfate solution is free of suspended solids. The addition of a phase modifier, such as tri-n-butyl phosphate (B84403) (TBP), to the organic phase can also help to prevent emulsion formation.[6][7]

  • Possible Cause 2: Inadequate Settling Time. The two phases may not have had enough time to separate completely.

    • Solution: Allow for a longer settling time after mixing. In continuous processes, the settler size should be designed to provide sufficient residence time.

Logical Workflow for Troubleshooting Solvent Extraction

Caption: Troubleshooting workflow for solvent extraction.

Method 3: Ion Exchange

Issue: Low Iron Adsorption

  • Possible Cause 1: Incorrect pH. The pH of the feed solution significantly affects the loading of both iron and cobalt onto the resin.

    • Solution: Adjust the pH to the optimal range for selective iron adsorption. For Diphonix resin, a lower pH in the range of 0.5 to 2.5 favors a higher separation factor between iron and cobalt.[11]

  • Possible Cause 2: Resin Fouling. The resin may be fouled with organic matter or fine particulates from the feed solution.

    • Solution: Pre-filter the feed solution to remove any suspended solids. If organic fouling is suspected, a resin cleaning procedure may be necessary.

  • Possible Cause 3: Exhausted Resin. The resin has reached its maximum loading capacity for iron.

    • Solution: Regenerate the ion exchange resin according to the manufacturer's instructions.

Issue: High Cobalt Adsorption

  • Possible Cause 1: pH is too high. As the pH increases, the affinity of many resins for cobalt also increases.

    • Solution: Operate at a lower pH to favor iron adsorption over cobalt.[11]

  • Possible Cause 2: Inappropriate Resin Selection. The chosen resin may not have sufficient selectivity for iron over cobalt.

    • Solution: Select a chelating ion exchange resin with a high selectivity for ferric ions. Resins with phosphonic acid functional groups, such as Diphonix or Monophos, are effective for this purpose.[2][11]

Issue: Incomplete Elution of Iron during Regeneration

  • Possible Cause 1: Inadequate Regenerant Concentration or Contact Time. The regenerant solution may not be strong enough or in contact with the resin for a sufficient duration to strip the iron.

    • Solution: Increase the concentration of the acidic regenerant (e.g., sulfuric acid) and/or the regeneration time.

  • Possible Cause 2: Strong Binding of Iron to the Resin. Ferric ions can be strongly bound to certain resins.

    • Solution: The addition of a reducing agent, such as titanium(III), to the sulfuric acid eluant can significantly enhance the elution of iron.[11]

Logical Workflow for Troubleshooting Ion Exchange

Caption: Troubleshooting workflow for ion exchange.

Frequently Asked Questions (FAQs)

Q1: What are the main methods for removing iron from cobalt (II) sulfate solutions?

A1: The three primary industrial and laboratory methods are precipitation, solvent extraction, and ion exchange.[12]

Q2: What is the optimal pH for selective iron precipitation?

A2: The optimal pH for precipitating iron as ferric hydroxide while minimizing cobalt loss is between 3.5 and 4.0.[1][2]

Q3: How can I prevent cobalt from co-precipitating with iron?

A3: To minimize cobalt co-precipitation, it is crucial to maintain the pH below 4.0, ensure complete oxidation of Fe(II) to Fe(III) before precipitation, and provide adequate mixing.[1][3]

Q4: What are some common extractants used in solvent extraction for iron removal?

A4: Common extractants include organophosphorus acids such as di-(2-ethylhexyl) phosphoric acid (D2EHPA) and phosphinic acids like Cyanex 272.[8][9] Carboxylic acid extractants like Versatic 10 are also used.[6][7]

Q5: How can I improve the separation of the organic and aqueous phases in solvent extraction?

A5: To improve phase separation, you can add a phase modifier like tri-n-butyl phosphate (TBP) to the organic phase, ensure the feed solution is free of solids, and allow for sufficient settling time.[6][7]

Q6: What type of ion exchange resin is best for selective iron removal?

A6: Chelating ion exchange resins with phosphonic acid functional groups, such as Diphonix or Monophos resin, demonstrate high selectivity for ferric ions over cobalt ions in acidic solutions.[2][11]

Q7: How do I regenerate an ion exchange resin after it has been loaded with iron?

A7: The resin is typically regenerated by washing it with a strong acid, such as sulfuric acid, to strip the iron.[11] The regeneration process usually involves a backwash step to remove suspended solids, followed by the introduction of the regenerant solution, and a final rinse.[13][14][15][16] For strongly bound iron, adding a reducing agent like titanium(III) to the eluant can enhance stripping.[11]

Data Presentation

Table 1: Comparison of Iron Removal Methods from Cobalt (II) Sulfate Solutions

ParameterPrecipitationSolvent ExtractionIon Exchange
Iron Removal Efficiency >90%[1]>95%[7]60-67% (for trace iron)[17]
Cobalt Loss <20% (at pH 4)[3]Typically low with proper pH controlDependent on resin selectivity and pH
Operating pH 3.5 - 4.0[1][2]Highly dependent on extractant (e.g., pH 7 for Versatic 10)[6][7]0.5 - 2.5 (for Diphonix resin)[11]
Operating Temperature Ambient to 80°C[2][5]Typically ambientAmbient
Key Reagents Base (e.g., NaOH, lime), Oxidizing Agent (e.g., H₂O₂)Organic Extractant (e.g., D2EHPA, Cyanex 272), Diluent, Stripping Agent (Acid)Ion Exchange Resin, Regenerant (Acid)
Advantages Relatively simple and cost-effective for high iron concentrations.High selectivity and purity achievable; suitable for continuous processes.Effective for removing trace amounts of iron to produce high-purity cobalt solutions.[17]
Disadvantages Potential for cobalt co-precipitation; generates a solid waste stream.Can be complex to operate; potential for solvent loss and emulsion formation.Resin can be expensive; susceptible to fouling.

Experimental Protocols

Protocol 1: Iron Removal by Precipitation
  • Sample Preparation: Start with a known volume and concentration of the cobalt (II) sulfate solution containing iron impurities.

  • Oxidation: If ferrous iron (Fe²⁺) is present, add a stoichiometric amount of an oxidizing agent, such as 30% hydrogen peroxide, dropwise while stirring. Monitor the oxidation-reduction potential (ORP) to ensure complete oxidation to ferric iron (Fe³⁺).

  • pH Adjustment: While continuously monitoring with a calibrated pH meter, slowly add a dilute solution of a base (e.g., 1 M sodium hydroxide) to raise the pH to 3.5-4.0.[1][2] Maintain vigorous stirring to ensure uniform pH throughout the solution.

  • Precipitation and Digestion: Once the target pH is reached, continue stirring for a predetermined time (e.g., 1-2 hours) to allow the iron (III) hydroxide precipitate to form and agglomerate. Heating the solution to 60-80°C during this step can improve the filterability of the precipitate.[5]

  • Solid-Liquid Separation: Separate the iron hydroxide precipitate from the purified cobalt sulfate solution by filtration or centrifugation.

  • Washing: Wash the precipitate with deionized water at a similar pH to the precipitation to recover any entrained cobalt solution. Combine the wash water with the purified cobalt sulfate solution.

  • Analysis: Analyze the filtrate for residual iron and cobalt concentrations to determine the efficiency of the process.

Protocol 2: Iron Removal by Solvent Extraction
  • Organic Phase Preparation: Prepare the organic phase by dissolving the chosen extractant (e.g., 20% v/v D2EHPA) and a phase modifier (e.g., 5% v/v TBP) in a suitable diluent like kerosene.[7]

  • Aqueous Phase pH Adjustment: Adjust the pH of the cobalt (II) sulfate solution to the optimal value for the selected extractant system.

  • Extraction: In a separatory funnel, combine the aqueous and organic phases at a predetermined O/A ratio (e.g., 1:1). Shake vigorously for 15-30 minutes to ensure thorough mixing and mass transfer.[8]

  • Phase Separation: Allow the phases to separate. This may take several minutes to over an hour.

  • Raffinate Collection: Carefully drain the lower aqueous phase (the raffinate), which is now the purified cobalt sulfate solution.

  • Stripping (Regeneration of Organic Phase): To recover the iron from the loaded organic phase, contact it with a stripping solution, typically a strong acid like sulfuric acid. This will transfer the iron back into an aqueous phase, regenerating the organic phase for reuse.

  • Analysis: Analyze the raffinate for residual iron and cobalt concentrations.

Protocol 3: Iron Removal by Ion Exchange
  • Resin Preparation: Condition the ion exchange resin according to the manufacturer's instructions. This typically involves washing with deionized water.

  • Column Loading: Pack a chromatography column with the prepared resin.

  • pH Adjustment of Feed: Adjust the pH of the cobalt (II) sulfate solution to the optimal range for iron loading (e.g., 0.5-2.5 for Diphonix resin).[11]

  • Loading: Pass the pH-adjusted feed solution through the resin column at a controlled flow rate.

  • Eluate Collection: Collect the solution that passes through the column (the eluate), which is the purified cobalt sulfate solution.

  • Monitoring: Monitor the concentration of iron in the eluate. When the iron concentration begins to rise, the resin is becoming saturated.

  • Resin Regeneration: Once the resin is saturated with iron, stop the feed flow and begin the regeneration process.

    • Backwash: Pass deionized water up through the column to remove any particulates.[15][16]

    • Elution: Pass a regenerant solution (e.g., sulfuric acid, potentially with a reducing agent) through the column to strip the iron.[11]

    • Rinse: Rinse the column with deionized water until the pH of the effluent returns to neutral. The resin is now ready for another cycle.

  • Analysis: Analyze the collected eluate for residual iron and cobalt concentrations.

References

Technical Support Center: Cobalt (II) Sulfate Solution Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the stability of cobalt (II) sulfate (B86663) solutions. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: Why is my pink/red cobalt (II) sulfate solution turning a brownish color and/or forming a precipitate over time?

A1: The characteristic pink-to-red color of a cobalt (II) sulfate solution is due to the presence of the hexaaquacobalt(II) ion, [Co(H₂O)₆]²⁺[1]. The color change to brown and the formation of a precipitate are typically due to the oxidation of cobalt (II) (Co²⁺) to the less stable cobalt (III) (Co³⁺) state. This Co(III) species is prone to hydrolysis, leading to the precipitation of cobalt (III) hydroxide (B78521) (Co(OH)₃) or cobalt(III) oxyhydroxide (CoOOH), which are brownish in color[1][2]. While aqueous Co(II) is generally stable, it can be oxidized by dissolved oxygen in the air, especially under certain conditions[1].

Q2: What factors influence the stability of my cobalt (II) sulfate solution?

A2: The stability of your cobalt (II) sulfate solution is primarily affected by the following factors:

  • pH: The oxidation of Co(II) to Co(III) is significantly more favorable in neutral to alkaline (higher pH) conditions. Acidic solutions help to stabilize the Co(II) state.

  • Presence of Oxidizing Agents: Strong oxidizing agents will rapidly accelerate the oxidation of Co(II).

  • Presence of Complexing Ligands: Ligands such as ammonia (B1221849) can stabilize the Co(III) oxidation state, thereby promoting the oxidation of Co(II)[1].

  • Temperature: Higher temperatures can increase the rate of oxidation.

  • Exposure to Air (Oxygen): Dissolved oxygen from the atmosphere can act as an oxidizing agent.

  • Light Exposure: While less significant than other factors, prolonged exposure to UV light may contribute to degradation.

Q3: How should I prepare a cobalt (II) sulfate solution to maximize its stability?

A3: To prepare a stable cobalt (II) sulfate solution, follow this general protocol:

  • Use high-purity cobalt (II) sulfate heptahydrate (CoSO₄·7H₂O) and deionized or distilled water.

  • For a 0.1 M solution, dissolve 28.11 g of CoSO₄·7H₂O in approximately 800 mL of water[3].

  • To enhance stability, consider acidifying the solution slightly by adding a small amount of dilute sulfuric acid to achieve a pH of around 4.

  • Once fully dissolved, dilute the solution to a final volume of 1000 mL.

  • Filter the solution through a 0.22 µm or 0.45 µm filter to remove any particulate matter.

  • Store the solution in a tightly sealed, clean container in a cool, dark place.

Q4: What are the recommended storage conditions for a cobalt (II) sulfate solution?

A4: To ensure the long-term stability of your cobalt (II) sulfate solution, it is recommended to:

  • Store the solution in a cool, dark, and well-ventilated area.

  • Keep the container tightly sealed to minimize exposure to atmospheric oxygen.

  • Store in containers made of polyethylene (B3416737) or polypropylene[4].

  • Avoid storing in direct sunlight or at elevated temperatures.

  • For critical applications, storing under an inert atmosphere (e.g., nitrogen or argon) can further prevent oxidation.

Troubleshooting Guides

Issue 1: A brown precipitate has formed in my neutral pH cobalt (II) sulfate solution.
  • Possible Cause: Oxidation of Co(II) to Co(III) and subsequent precipitation of cobalt(III) hydroxide. This is more likely to occur in neutral or near-neutral solutions upon exposure to air.

  • Troubleshooting Steps:

    • pH Adjustment: Carefully acidify the solution with dilute sulfuric acid to a pH of 4-5. This may help to redissolve small amounts of precipitate and will inhibit further oxidation.

    • Filtration: If the precipitate is significant, filter the solution to remove the solid particles. Note that this will lower the concentration of cobalt in your solution.

    • Fresh Preparation: For critical experiments, it is best to discard the degraded solution and prepare a fresh, slightly acidified solution.

Issue 2: The color of my solution has changed from pink to a pale brown, but there is no precipitate.
  • Possible Cause: This indicates the initial stages of Co(II) oxidation to Co(III). The brownish color is likely due to the formation of soluble Co(III) complexes or very fine, suspended particles of cobalt(III) hydroxide.

  • Troubleshooting Steps:

    • Verify pH: Check the pH of the solution. If it is neutral or alkaline, this is the likely cause.

    • Acidification: Adjust the pH to the acidic range (pH 4-5) with dilute sulfuric acid to stabilize the Co(II) ions.

    • Monitor for Precipitation: Observe the solution over the next 24-48 hours to see if a precipitate forms. If it does, follow the steps in Issue 1.

    • Spectrophotometric Analysis: If your application is concentration-sensitive, use a spectrophotometer to check the absorbance at the characteristic wavelength for [Co(H₂O)₆]²⁺ (around 510 nm) to see if the concentration has significantly changed.

Issue 3: My cobalt (II) sulfate solution has turned blue.
  • Possible Cause: The presence of chloride ions can lead to the formation of the tetrachlorocobaltate(II) complex, [CoCl₄]²⁻, which is blue. This is a common issue if hydrochloric acid was used for pH adjustment or if there is chloride contamination from glassware or other reagents.

  • Troubleshooting Steps:

    • Review Preparation Protocol: Check your lab notes to see if any chloride-containing reagents were used.

    • Use a Chloride-Free Acid: For pH adjustment, always use a non-coordinating acid like sulfuric acid.

    • Ensure Clean Glassware: Use thoroughly rinsed and dried glassware to avoid cross-contamination.

    • Prepare a Fresh Solution: If the blue color is undesirable for your experiment, a new solution should be prepared, taking care to avoid sources of chloride.

Quantitative Data on Solution Stability

The stability of cobalt (II) sulfate solutions is highly dependent on pH and the presence of oxidizing agents. The following table summarizes the key factors influencing the oxidation of Co(II).

ParameterEffect on Co(II) StabilityObservations
pH Higher pH decreases stabilityThe rate of Co(II) oxidation increases significantly with increasing pH[5]. In acidic conditions (pH < 6), the oxidation by atmospheric oxygen is very slow.
Temperature Higher temperature decreases stabilityIncreased temperature accelerates the rate of oxidation reactions.
Oxidants Decreases stabilityStrong oxidants like persulfate or ozone will rapidly oxidize Co(II) to Co(III), leading to precipitation[6].

Experimental Protocols

Protocol 1: Preparation of a Standardized Cobalt (II) Sulfate Solution (0.1 M)

Materials:

  • Cobalt (II) sulfate heptahydrate (CoSO₄·7H₂O)

  • Deionized or distilled water

  • 0.1 M Sulfuric acid (optional, for acidification)

  • 1000 mL volumetric flask

  • Analytical balance

  • Magnetic stirrer and stir bar

  • Filtration apparatus (e.g., 0.45 µm syringe filter)

Procedure:

  • Accurately weigh 28.11 g of CoSO₄·7H₂O.

  • Transfer the weighed solid to a beaker containing approximately 800 mL of deionized water.

  • Place the beaker on a magnetic stirrer and stir until the solid is completely dissolved.

  • (Optional) If a stabilized acidic solution is desired, add 0.1 M sulfuric acid dropwise while monitoring the pH until a pH of 4.0 is reached.

  • Quantitatively transfer the solution to a 1000 mL volumetric flask.

  • Rinse the beaker with small portions of deionized water and add the rinsings to the volumetric flask.

  • Add deionized water to the flask until the volume reaches the calibration mark.

  • Stopper the flask and invert it several times to ensure a homogeneous solution.

  • Filter the solution through a 0.45 µm filter into a clean, labeled storage bottle.

  • Store the bottle in a cool, dark place.

Protocol 2: Spectrophotometric Monitoring of Cobalt (II) Sulfate Solution Stability

Objective: To monitor the stability of a cobalt (II) sulfate solution over time by measuring changes in its absorbance.

Apparatus:

  • UV-Vis Spectrophotometer

  • Cuvettes (1 cm path length)

  • Prepared cobalt (II) sulfate solution

Procedure:

  • Set the spectrophotometer to scan a wavelength range of 400-600 nm.

  • Use deionized water as a blank to zero the instrument.

  • Immediately after preparing the cobalt (II) sulfate solution (Time = 0), take an aliquot and measure its absorbance spectrum.

  • Record the absorbance at the peak maximum for the [Co(H₂O)₆]²⁺ complex (approximately 510 nm).

  • Store the stock solution under the desired conditions (e.g., room temperature on the benchtop, refrigerated in the dark).

  • At regular intervals (e.g., daily for the first week, then weekly), repeat the absorbance measurement.

  • A decrease in the absorbance at the peak maximum indicates a decrease in the concentration of Co(II) and thus, degradation of the solution. A color change to brownish and an increase in baseline absorbance may indicate the formation of Co(III) species and/or precipitate.

Diagrams

Stability_Factors CoSO4_Solution Cobalt(II) Sulfate Solution ([Co(H₂O)₆]²⁺ - Pink/Red) Stable Stable Solution CoSO4_Solution->Stable Unstable Degradation (Oxidation & Precipitation) CoSO4_Solution->Unstable Low_pH Low pH (Acidic) Low_pH->Stable Promotes Inert_Atmosphere Inert Atmosphere Inert_Atmosphere->Stable Promotes Cool_Dark Cool & Dark Storage Cool_Dark->Stable Promotes High_pH High pH (Alkaline) High_pH->Unstable Promotes Oxygen Oxygen (Air) Oxygen->Unstable Promotes High_Temp High Temperature High_Temp->Unstable Promotes

Caption: Factors influencing the stability of cobalt (II) sulfate solutions.

Troubleshooting_Workflow Start Observe Issue with CoSO₄ Solution Precipitate Brown Precipitate? Start->Precipitate Color_Change Color Change to Brown? Precipitate->Color_Change No Action_Precipitate Check & Adjust pH to Acidic Filter if Necessary Prepare Fresh Solution Precipitate->Action_Precipitate Yes Blue_Color Color Change to Blue? Color_Change->Blue_Color No Action_Brown Check & Adjust pH to Acidic Monitor for Precipitate Color_Change->Action_Brown Yes No_Issue Solution Appears Stable Blue_Color->No_Issue No Action_Blue Check for Chloride Contamination Use H₂SO₄ for pH Adjustment Prepare Fresh Solution Blue_Color->Action_Blue Yes

Caption: Troubleshooting workflow for common cobalt (II) sulfate solution issues.

Degradation_Pathway Co_II Co²⁺ (aq) [Co(H₂O)₆]²⁺ (Pink/Red) Co_III Co³⁺ (aq) (Unstable) Co_II->Co_III Oxidation (e.g., by O₂) (Favored at higher pH) Precipitate Co(OH)₃ / CoOOH (Brown Precipitate) Co_III->Precipitate Hydrolysis

Caption: Simplified degradation pathway of cobalt (II) in aqueous solution.

References

Technical Support Center: Troubleshooting Poor Adhesion of Cobalt Plating from Sulfate Baths

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to poor adhesion in cobalt electroplating from sulfate (B86663) baths.

Frequently Asked Questions (FAQs)

Q1: What are the most common visual indicators of poor cobalt plating adhesion?

A1: Poor adhesion typically manifests as blistering, peeling, flaking, or cracking of the cobalt deposit.[1][2] These issues may be immediately apparent after plating or may become evident during subsequent processing or handling.

Q2: Can the substrate material itself contribute to poor adhesion?

A2: Absolutely. Certain alloys, particularly those containing passive metals like nickel, can form a naturally passive surface that hinders adhesion.[3] It's crucial to know the exact composition of your substrate to select the appropriate pretreatment and activation steps.

Q3: How critical is the time between the final pretreatment step and the plating process?

A3: It is extremely critical. After activation, the substrate surface is highly susceptible to re-oxidation when exposed to air.[2] The transfer from the final rinse to the plating bath should be as rapid as possible to prevent the formation of a passive oxide layer that will impede adhesion. For some alloys, it is recommended to make the part "live" (with the plating current already applied) as it enters the plating solution.[3]

Q4: Can organic additives in the bath, such as brighteners, negatively impact adhesion?

A4: Yes. While additives are essential for achieving desired deposit properties, excessive concentrations or the breakdown of organic additives can lead to poor adhesion.[1][4] Regular bath analysis and carbon treatment can help manage organic contamination.

Troubleshooting Guides

Poor adhesion of cobalt plating can be systematically diagnosed by examining three key areas: Substrate Preparation, Plating Bath Condition, and Plating Process Parameters.

Issue 1: Blistering or Peeling of the Cobalt Deposit

This is a classic sign of inadequate adhesion, often pointing to issues at the interface between the substrate and the cobalt layer.

Troubleshooting Workflow:

Poor_Adhesion_Workflow start Start: Poor Adhesion Observed sub_prep Step 1: Verify Substrate Preparation start->sub_prep sub_prep_q Was the substrate properly cleaned, degreased, and activated? sub_prep->sub_prep_q bath_cond Step 2: Analyze Plating Bath Condition bath_cond_q Is the bath free of contaminants and within chemical specifications? bath_cond->bath_cond_q proc_param Step 3: Check Plating Process Parameters proc_param_q Are current density, pH, and temperature within the optimal range? proc_param->proc_param_q resolve Adhesion Issue Resolved sub_prep_q->sub_prep No, review protocol sub_prep_q->bath_cond Yes bath_cond_q->bath_cond No, perform bath maintenance bath_cond_q->proc_param Yes proc_param_q->proc_param No, adjust parameters proc_param_q->resolve Yes

Caption: A logical workflow for troubleshooting poor cobalt plating adhesion.

Possible Causes & Solutions:

Potential Cause Recommended Action
Inadequate Substrate Cleaning Surface contaminants like oils, grease, or dirt will prevent proper adhesion.[1][2] Implement a thorough cleaning and degreasing protocol. (See Experimental Protocol 1)
Improper Substrate Activation An oxide layer on the substrate surface will result in poor bonding.[5] Ensure the correct acid activation or strike layer is used for the specific substrate material. For cobalt and nickel alloys, a Wood's nickel strike is often required.[3]
Plating Bath Contamination Organic or metallic impurities can interfere with deposition and reduce adhesion.[1] Analyze the bath for contaminants and perform purification steps like dummy plating or carbon treatment. (See Experimental Protocol 4)
Incorrect Plating Parameters Operating outside the optimal ranges for pH, temperature, or current density can cause stressed deposits with poor adhesion.[1]
Issue 2: The cobalt deposit appears dull and flakes easily at high current density areas (edges, corners).

This often points to a problem with the plating parameters or bath chemistry.

Troubleshooting Steps:

  • Reduce Current Density: Excessively high current density can lead to "burning" of the deposit, making it brittle and poorly adherent.[6] Try plating at a lower current density.

  • Check Bath Chemistry: An imbalance in the bath components, particularly a low concentration of cobalt ions or boric acid, can cause issues at high current densities. Analyze the bath and make necessary additions.[7]

  • Evaluate Additives: Incorrect concentrations of brighteners or other additives can lead to dull, stressed deposits.[4] A Hull cell test can be an effective way to diagnose issues with additives. (See Experimental Protocol 5)

Data Presentation: Operating Parameters for Cobalt Sulfate Baths

The following tables provide typical compositions and operating parameters for cobalt electroplating from a sulfate bath. Adhering to these ranges is crucial for achieving good adhesion.

Table 1: Typical Cobalt Sulfate Bath Composition

ComponentConcentration RangePurpose
Cobalt Sulfate (CoSO₄·7H₂O)100 - 300 g/LPrimary source of cobalt ions.[8]
Cobalt Chloride (CoCl₂·6H₂O)30 - 60 g/LImproves anode corrosion and conductivity.[8][9]
Boric Acid (H₃BO₃)30 - 45 g/LActs as a pH buffer at the cathode surface.[7][8]
Wetting Agents (e.g., Sodium Lauryl Sulfate)0.05 - 0.12 g/LReduces surface tension to prevent pitting.[4][9]
Brighteners (e.g., Saccharin)0.5 - 5 g/LRefines grain structure for a bright deposit.[4][9]

Table 2: Typical Operating Parameters and Their Impact on Adhesion

ParameterTypical RangeEffect on Adhesion
pH 3.0 - 5.0Low pH can cause poor cathode efficiency and hydrogen embrittlement, which may lead to blistering. High pH can cause precipitation of cobalt hydroxide, leading to rough and poorly adherent deposits.[4][8]
Current Density 2 - 5 A/dm²Too high can cause "burning," resulting in brittle, non-adherent deposits. Too low can lead to slow plating rates and potential passivation.[6][9]
Temperature 45 - 60°CHigher temperatures generally improve conductivity and efficiency but can also increase the decomposition rate of organic additives, potentially leading to adhesion issues if not monitored.[9]
Agitation Moderate (Air or Cathode Rod)Proper agitation is necessary to replenish cobalt ions at the cathode surface, preventing high current density burning and ensuring a uniform, adherent deposit.[1]

Experimental Protocols

Protocol 1: General Substrate Preparation for Cobalt Plating

This protocol outlines a typical sequence for preparing a metallic substrate. Note: The specific cleaners and acids should be chosen based on the substrate material.

  • Degreasing: Remove heavy oils and greases using a suitable solvent or vapor degreaser.

  • Alkaline Cleaning (Electrocleaning): Immerse the substrate in an alkaline cleaning solution.[10] Apply a direct or periodic reverse current to remove any remaining organic films and soils.

  • Rinsing: Thoroughly rinse the substrate with deionized water to remove all traces of the alkaline cleaner.

  • Acid Activation (Pickling): Dip the substrate in an appropriate acid solution (e.g., dilute sulfuric or hydrochloric acid) to remove any oxide layers.[5]

  • Rinsing: Rinse thoroughly with deionized water.

  • (Optional) Strike Layer: For passive substrates (e.g., stainless steel, nickel alloys), apply a thin, adherent strike layer, such as a Wood's nickel strike, immediately before cobalt plating.[3]

  • Final Rinse: A final rinse in deionized water before immediate immersion into the cobalt plating bath.

Protocol 2: Qualitative Adhesion Testing (Tape Test - based on ASTM B571)

This is a simple, common method for a quick adhesion check.[11][12]

  • Surface Preparation: Ensure the plated surface is clean and dry.

  • Tape Application: Apply a pressure-sensitive tape (e.g., Scotch® Filament Tape 898) firmly to the plated surface. Ensure no air bubbles are trapped between the tape and the coating.

  • Adhesion: Press the tape down firmly with a finger or a smooth object to ensure good contact.

  • Tape Removal: Remove the tape by pulling it back upon itself at a 180° angle in a rapid, continuous motion.

  • Inspection: Examine the tape and the plated surface. The adhesion is considered poor if any of the cobalt plating is removed by the tape.

Protocol 3: Qualitative Adhesion Testing (Bend Test - based on ASTM B571)

This test is suitable for plated parts on a ductile substrate.[13][14]

  • Sample Preparation: Use either the plated part itself or a representative test piece.

  • Bending: Bend the sample 180° over a mandrel with a diameter approximately four times the thickness of the sample.

  • Inspection: Examine the bent area under low magnification (e.g., 4x). Cracking of the deposit is not necessarily indicative of poor adhesion. However, if the coating flakes, peels, or can be lifted from the substrate at the bend, adhesion is considered inadequate.[13]

Protocol 4: Bath Analysis for Metallic Impurities

Metallic impurities can be a significant cause of adhesion problems. Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma (ICP) are standard methods for quantifying these impurities.

  • Sample Preparation: Carefully extract a representative sample from the plating bath.

  • Digestion (if necessary): Depending on the analytical method and expected concentration, the sample may need to be diluted or digested in an acid matrix.

  • Standard Preparation: Prepare a series of calibration standards for the suspected metallic contaminants (e.g., copper, zinc, iron) in a matrix that matches the diluted bath sample.

  • Analysis: Analyze the samples and standards using AAS or ICP according to the instrument's operating procedures.

  • Quantification: Determine the concentration of metallic impurities in the bath and compare them to the recommended maximum levels.

Protocol 5: Hull Cell Test for Bath Evaluation

The Hull Cell test is a valuable tool for evaluating the overall health of a plating bath and the effect of additives.[15][16][17]

  • Setup: Fill a 267 mL Hull cell with the cobalt plating bath solution.[18] Place a cobalt anode and a clean, polished brass or steel Hull cell panel in their respective positions.

  • Plating: Apply a specific current (typically 2A) for a set time (e.g., 5 minutes) with agitation and temperature matching the main bath.

  • Panel Analysis: The resulting deposit on the panel will show the plating characteristics across a range of current densities (high on the edge closest to the anode, low on the far edge).

  • Interpretation: Examine the panel for brightness range, burning, pitting, and dullness. Deviations from a standard panel from an optimal bath can indicate issues with brightener concentration, contamination, or an imbalance of the main components.[19]

Visualization of Relationships

Troubleshooting_Relationships cluster_causes Primary Causes of Poor Adhesion cluster_symptoms Symptoms cluster_solutions Corrective Actions Substrate Issues Substrate Issues Blistering Blistering Substrate Issues->Blistering Peeling Peeling Substrate Issues->Peeling Improve Cleaning Improve Cleaning Substrate Issues->Improve Cleaning Proper Activation Proper Activation Substrate Issues->Proper Activation Bath Issues Bath Issues Bath Issues->Blistering Flaking Flaking Bath Issues->Flaking Bath Purification Bath Purification Bath Issues->Bath Purification Process Issues Process Issues Process Issues->Flaking Adjust Parameters Adjust Parameters Process Issues->Adjust Parameters

Caption: Relationship between causes, symptoms, and solutions for poor adhesion.

References

effect of temperature on the solubility and stability of cobalt (II) sulfate solutions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential technical information regarding the effects of temperature on the solubility and stability of cobalt (II) sulfate (B86663) solutions.

Frequently Asked Questions (FAQs)

Q1: How does temperature generally affect the solubility of cobalt (II) sulfate in water?

A1: The solubility of cobalt (II) sulfate in water increases with temperature. This means that at higher temperatures, a greater amount of cobalt (II) sulfate can be dissolved in the same volume of water to create a saturated solution. For example, the solubility is approximately 36.2 g/100 mL at 20°C and increases to 84 g/100 mL at 100°C.[1]

Q2: What are the different hydrate (B1144303) forms of cobalt (II) sulfate and how does temperature influence their stability?

A2: Cobalt (II) sulfate exists in several hydrate forms, with the most common being heptahydrate (CoSO₄·7H₂O) and hexahydrate (CoSO₄·6H₂O). Temperature is the critical factor governing which hydrate is the stable crystalline form.[2]

  • Cobalt (II) Sulfate Heptahydrate (CoSO₄·7H₂O): This red solid is the stable form at lower temperatures. It crystallizes from aqueous solutions at temperatures between 30°C and 40°C.[2]

  • Cobalt (II) Sulfate Hexahydrate (CoSO₄·6H₂O): This pinkish-red hydrate is the stable form at higher temperatures. The transition from heptahydrate to hexahydrate occurs at approximately 41.5°C.[3] At 100°C, the hexahydrate begins to convert to the monohydrate.[4]

Q3: My cobalt (II) sulfate solution changed from pink to a different color upon heating. What is happening?

A3: A pure aqueous solution of cobalt (II) sulfate should remain pink, as the color is due to the hexaaquacobalt(II) ion, [Co(H₂O)₆]²⁺.[5] If a significant color change to purple or blue is observed upon heating, it is almost certainly due to the presence of chloride ions (Cl⁻) in the solution.[6][7] The chloride ions replace the water molecules in the coordination sphere to form tetrahedral complexes like [CoCl₄]²⁻, which are deep blue. This equilibrium is temperature-dependent, favoring the blue complex at higher temperatures.

Q4: How can I prepare a stable, saturated cobalt (II) sulfate solution at a specific temperature?

A4: To prepare a stable, saturated solution, you must consider the equilibrium between the dissolved salt and the stable solid hydrate at that temperature. Add an excess of cobalt (II) sulfate to deionized water in a sealed flask.[8] Heat the solution to the desired temperature and stir vigorously for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.[8] The presence of undissolved solid is necessary to confirm saturation. After equilibration, you can filter off the excess solid to obtain the saturated solution.

Data Presentation

Table 1: Solubility of Cobalt (II) Sulfate in Water at Various Temperatures

Temperature (°C)Solubility (g CoSO₄ / 100 g H₂O)Stable Hydrate Form in Equilibrium
360.4 (as Heptahydrate)CoSO₄·7H₂O
2036.2CoSO₄·7H₂O
2538.3CoSO₄·7H₂O
40~45CoSO₄·7H₂O / CoSO₄·6H₂O (Transition)
60~60CoSO₄·6H₂O
7067 (as Heptahydrate)CoSO₄·6H₂O
80~75CoSO₄·6H₂O
10084CoSO₄·6H₂O / CoSO₄·H₂O (Transition)

Note: Solubility data is compiled from multiple sources and may vary slightly. The stable hydrate listed is the form that would crystallize from a saturated solution at that temperature.[1][2]

Troubleshooting Guide

IssueProbable CauseRecommended Solution
Unexpected pink/red precipitate forms when a hot, concentrated solution is cooled. The solution was saturated at a higher temperature, and upon cooling, the solubility decreased, causing the less soluble hydrate (typically CoSO₄·7H₂O) to crystallize out. This is expected behavior for creating a saturated solution at a lower temperature.If a clear solution is desired at the lower temperature, dilute the solution with additional deionized water. If crystals are desired, allow the solution to cool slowly to promote the growth of larger, more uniform crystals.
Solution turns blue or purple upon heating. Presence of chloride ion contamination. The equilibrium between the pink octahedral [Co(H₂O)₆]²⁺ and the blue tetrahedral [CoCl₄]²⁻ shifts towards the blue complex at higher temperatures.[6][9]To maintain the pink color, ensure all glassware is thoroughly rinsed with deionized water and use high-purity cobalt (II) sulfate and water. Avoid any sources of hydrochloric acid or chloride salts.
A fine, difficult-to-filter precipitate forms when preparing the solution. This can occur if there is an excess of unreacted cobalt oxide or hydroxide (B78521) used in the synthesis of the cobalt sulfate, or if the pH is too high, causing precipitation of cobalt (II) hydroxide.[10] Aqueous solutions of cobalt (II) sulfate are typically slightly acidic (pH ~4).[11]Ensure the cobalt (II) sulfate is fully dissolved. If preparing from cobalt metal or oxide, use a slight excess of sulfuric acid and then neutralize carefully, or use an excess of the cobalt starting material and allow sufficient time for the reaction to complete before filtering.[10]
Inconsistent solubility measurements between experiments. Failure to reach thermal and dissolution equilibrium. The dissolution process can be slow.[1][8] Another cause could be temperature fluctuations in the water bath.Allow the solution to stir at a constant, controlled temperature for at least 24 hours to ensure equilibrium is reached.[8] Use a calibrated thermometer and a stable temperature-controlled bath.

Key Experimental Protocols

Protocol 1: Determination of Cobalt (II) Sulfate Solubility Curve

This method is based on preparing saturated solutions at various temperatures and determining the concentration of the dissolved salt.

Materials:

  • Cobalt (II) sulfate heptahydrate (CoSO₄·7H₂O)

  • Deionized water

  • Temperature-controlled water bath or hot plate with magnetic stirrer

  • Multiple sealed flasks (e.g., 250 mL Erlenmeyer flasks)

  • Calibrated thermometer

  • Analytical balance

  • Filtration apparatus (e.g., Buchner funnel or syringe filters)

  • Drying oven

Procedure:

  • Preparation: Label several flasks for different target temperatures (e.g., 20°C, 40°C, 60°C, 80°C).

  • Addition of Components: To each flask, add a precisely weighed amount of deionized water (e.g., 50.0 g). Add an excess of CoSO₄·7H₂O to each flask. The presence of undissolved solid is crucial.

  • Equilibration: Place the flasks in their respective temperature-controlled baths. Stir the solutions vigorously for 24-48 hours to ensure equilibrium is reached. Monitor and maintain the temperature throughout this period.

  • Sampling & Filtration: Once equilibrated, stop stirring and allow the solid to settle. Quickly filter a known mass or volume of the supernatant (the clear liquid) while maintaining the temperature to prevent premature crystallization. A pre-heated or temperature-controlled filtration setup is ideal.

  • Quantification:

    • Precisely weigh the filtered sample.

    • Gently evaporate the water from the filtered sample in a pre-weighed container using a drying oven set to ~120°C until a constant mass is achieved. The remaining mass corresponds to the anhydrous CoSO₄.

  • Calculation:

    • Calculate the mass of water in the filtered sample (Total sample mass - anhydrous CoSO₄ mass).

    • Express the solubility as grams of CoSO₄ per 100 g of water.

  • Data Plotting: Plot the calculated solubility (y-axis) against temperature (x-axis) to generate the solubility curve.

Visualizations

G cluster_temp Temperature Influence cluster_stability Hydrate Stability cluster_solubility Solubility Effect Temp_Low Low Temperature (< 41.5°C) Temp_High High Temperature (> 41.5°C) Temp_Low->Temp_High Increase Temp. Hepta CoSO₄·7H₂O (Heptahydrate) Stable Form Temp_Low->Hepta Favors Temp_VHigh Very High Temp. (> 100°C) Temp_High->Temp_VHigh Increase Temp. Hexa CoSO₄·6H₂O (Hexahydrate) Stable Form Temp_High->Hexa Favors Mono CoSO₄·H₂O (Monohydrate) Forms Temp_VHigh->Mono Begins to form Sol_Low Lower Solubility Hepta->Sol_Low Sol_High Higher Solubility Hexa->Sol_High

Caption: Relationship between temperature, hydrate stability, and solubility.

G cluster_troubleshoot Troubleshooting start Start: Prepare Saturated Solution add_excess 1. Add excess CoSO₄ to deionized water start->add_excess heat_stir 2. Heat to target temperature (T) with constant stirring add_excess->heat_stir equilibrate 3. Equilibrate for 24-48 hours at T heat_stir->equilibrate observe 4. Observe solution equilibrate->observe precipitate Issue: Unexpected Precipitate on Cooling observe->precipitate Precipitate forms upon cooling color_change Issue: Solution Turns Blue on Heating observe->color_change Color changes from pink to blue success Result: Clear, Saturated Solution at T observe->success Clear Supernatant with excess solid precipitate_cause Cause: Supersaturation & Hydrate Transition precipitate->precipitate_cause color_change_cause Cause: Chloride Contamination color_change->color_change_cause

Caption: Experimental workflow for preparing a saturated solution.

References

Technical Support Center: Cobalt (II) Sulfate in Large-Scale Battery Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the use of cobalt (II) sulfate (B86663) in large-scale battery production. It is intended for researchers, scientists, and professionals in drug development who may be working with this material.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges of using cobalt (II) sulfate in large-scale battery production?

A1: The main challenges can be categorized as follows:

  • Cost and Supply Chain: Cobalt is a relatively expensive and price-volatile material.[1] A significant portion of the world's cobalt is mined in the Democratic Republic of Congo (DRC), which presents ethical and supply chain stability concerns.[2][3] This concentration of mining and refining in a few countries, with China dominating the refining of battery-grade cobalt sulfate, creates supply chain risks.[4][5]

  • Purity Requirements: The performance and safety of lithium-ion batteries are highly dependent on the purity of the cathode materials.[6][7] Even trace amounts of impurities in cobalt (II) sulfate can negatively impact the battery's lifespan and electrochemical performance.[6][8]

  • Health and Environmental Concerns: Cobalt and its compounds, including cobalt (II) sulfate, are toxic and can pose health risks with prolonged exposure, including respiratory issues and skin irritation.[9][10][11] The mining and refining processes also have environmental impacts, such as water and soil pollution.[12][13]

  • Processing and Synthesis: The synthesis of cathode precursors, such as nickel-manganese-cobalt (NMC) hydroxides, from cobalt (II) sulfate requires precise control of reaction parameters like pH, temperature, and stirring rate to achieve the desired particle morphology and density.[14]

Q2: Why is the purity of cobalt (II) sulfate so critical for battery performance?

A2: Impurities in cobalt (II) sulfate can have several detrimental effects on lithium-ion batteries:

  • Reduced Electrochemical Performance: Metallic impurities can catalyze undesirable side reactions between the electrode and the electrolyte, leading to capacity loss.[6]

  • Decreased Battery Lifespan: Even minimal impurities can significantly shorten the cycle life of a battery.[6]

  • Safety Risks: In extreme cases, certain contaminants can lead to internal short circuits by breaching the separator, posing a significant safety hazard.[6]

Q3: What are the typical purity specifications for battery-grade cobalt (II) sulfate?

A3: While exact specifications can vary by manufacturer, battery-grade cobalt (II) sulfate generally requires a purity of 99.9% or higher.[15] The levels of specific impurities are kept to a minimum, often in the parts per million (ppm) range.

Data Presentation: Typical Impurity Limits for Battery-Grade Cobalt (II) Sulfate

ImpurityTypical Maximum Concentration (ppm)
Aluminum (Al)≤ 10
Calcium (Ca)≤ 10
Cadmium (Cd)≤ 10
Chromium (Cr)≤ 10
Copper (Cu)≤ 10
Iron (Fe)≤ 10
Potassium (K)≤ 10
Magnesium (Mg)≤ 10
Sodium (Na)≤ 30
Lead (Pb)≤ 10
Silicon (Si)≤ 10
Zinc (Zn)≤ 10

Source: Adapted from supplier specifications for battery-grade cobalt sulfate.

Q4: Are there alternatives to cobalt in lithium-ion batteries?

A4: Yes, due to the challenges associated with cobalt, there is significant research into cobalt-free or low-cobalt battery chemistries. Some alternatives include:

  • Lithium Iron Phosphate (LFP): These batteries are known for their safety and long lifespan but typically have a lower energy density.[16]

  • Nickel-Rich Cathodes (e.g., NMC811): These reduce the cobalt content and increase the nickel content to achieve higher energy density, though they can present stability challenges.[17]

  • Manganese-Based Batteries: Manganese is more abundant and less expensive than cobalt, but these batteries often have lower energy density.[17][18]

Troubleshooting Guide

Issue 1: Inconsistent electrochemical performance in batteries synthesized with a new batch of cobalt (II) sulfate.

  • Possible Cause: Variation in the purity of the cobalt (II) sulfate batch.

  • Troubleshooting Steps:

    • Verify Purity: Analyze the new batch of cobalt (II) sulfate for trace metal impurities using Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) or a similar technique. Compare the results with the supplier's certificate of analysis and the specifications of previous batches.

    • Small-Scale Synthesis: Before large-scale production, synthesize a small batch of the cathode material and fabricate coin cells for electrochemical testing. This can help identify performance issues without committing a large amount of material.

    • Supplier Communication: If impurities are confirmed, contact the supplier to address the quality issue.

Issue 2: Low tap density of the synthesized cathode precursor powder.

  • Possible Cause: Suboptimal co-precipitation reaction conditions.

  • Troubleshooting Steps:

    • pH Control: The pH of the reaction mixture is a critical parameter. For NMC hydroxide (B78521) co-precipitation, a pH around 11.2-11.5 is often optimal for achieving high sphericity and uniform particles.[14] Ensure your pH meter is calibrated and the pH is tightly controlled throughout the reaction.

    • Stirring Rate: The stirring speed affects the particle size and distribution. An inadequate stirring rate can lead to agglomeration and a wider particle size distribution. Optimize the stirring rate for your reactor geometry.

    • Ammonia (B1221849) Concentration: Ammonia acts as a chelating agent, influencing the growth of the precursor particles. The concentration of ammonia should be carefully controlled.

Issue 3: Health and safety concerns during handling of cobalt (II) sulfate powder.

  • Possible Cause: Inadequate personal protective equipment (PPE) and handling procedures.

  • Troubleshooting Steps:

    • Engineering Controls: Handle cobalt (II) sulfate powder in a well-ventilated area, preferably within a fume hood or a glove box, to minimize inhalation of dust.[19]

    • Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, safety goggles or a face shield, and a respirator with a particle filter (e.g., P3).[19][20]

    • Hygiene Practices: Avoid eating, drinking, or smoking in areas where cobalt (II) sulfate is handled. Wash hands thoroughly after handling the material.[21]

Experimental Protocols

Protocol 1: Synthesis of NMC811 Precursor via Co-precipitation

This protocol outlines a general method for synthesizing Ni₀.₈Mn₀.₁Co₀.₁(OH)₂ precursor.

  • Materials:

    • Nickel (II) sulfate hexahydrate (NiSO₄·6H₂O)

    • Manganese (II) sulfate monohydrate (MnSO₄·H₂O)

    • Cobalt (II) sulfate heptahydrate (CoSO₄·7H₂O)

    • Sodium hydroxide (NaOH) solution (e.g., 2 M)

    • Ammonia solution (e.g., 2 M)

    • Deionized water

  • Procedure:

    • Prepare a mixed metal sulfate solution by dissolving stoichiometric amounts of NiSO₄·6H₂O, MnSO₄·H₂O, and CoSO₄·7H₂O in deionized water to achieve a total metal ion concentration of, for example, 2 M. The molar ratio of Ni:Mn:Co should be 8:1:1.

    • In a continuously stirred tank reactor (CSTR), add a specific volume of deionized water and ammonia solution.

    • Simultaneously pump the mixed metal sulfate solution and the NaOH solution into the reactor. The feed rates should be carefully controlled to maintain a constant pH (e.g., 11.5) and residence time.

    • The ammonia solution is also continuously fed into the reactor to act as a chelating agent.

    • Maintain a constant temperature (e.g., 50-60 °C) and stirring speed throughout the reaction.

    • The co-precipitation reaction will produce a slurry of the NMC hydroxide precursor. The overflow from the reactor is collected.

    • After the reaction reaches a steady state, the collected precursor is filtered, washed several times with deionized water to remove residual ions, and then dried in a vacuum oven.

Protocol 2: Purity Analysis of Cobalt (II) Sulfate using ICP-OES

This protocol describes the determination of trace metal impurities in a cobalt (II) sulfate sample.

  • Instrumentation: Inductively Coupled Plasma-Optical Emission Spectrometer (ICP-OES).

  • Procedure:

    • Sample Preparation: Accurately weigh a specific amount of the cobalt (II) sulfate sample (e.g., 1 g) and dissolve it in a known volume of ultrapure water (e.g., 50 mL).[6]

    • Calibration Standards: Prepare a series of multi-element calibration standards from certified stock solutions. The concentration range of the standards should bracket the expected impurity levels in the sample.

    • Instrumental Analysis:

      • Aspirate the prepared sample solution and calibration standards into the ICP-OES.

      • The instrument will measure the emission intensity of each element at its characteristic wavelength.

      • A calibration curve is generated from the standards, and the concentration of each impurity in the sample is determined.

    • Quality Control: Analyze a blank and a quality control spike sample to ensure the accuracy and reliability of the measurements.[6]

Visualizations

Troubleshooting Workflow for Cobalt (II) Sulfate Issues start Problem Identified: Inconsistent Battery Performance check_purity Analyze CoSO4 Purity (e.g., ICP-OES) start->check_purity is_pure Purity within Spec? check_purity->is_pure contact_supplier Contact Supplier Address Quality Issue is_pure->contact_supplier No check_synthesis Review Synthesis Protocol (pH, Temp, Stirring) is_pure->check_synthesis Yes end_resolve Problem Resolved contact_supplier->end_resolve is_synthesis_ok Protocol Followed? check_synthesis->is_synthesis_ok optimize_synthesis Optimize Synthesis Parameters is_synthesis_ok->optimize_synthesis No is_synthesis_ok->end_resolve Yes optimize_synthesis->end_resolve

Caption: Troubleshooting workflow for inconsistent battery performance.

Cobalt Supply Chain Risks mining Mining (Concentrated in DRC) refining Refining (Dominated by China) mining->refining ethical Ethical Issues (Human Rights) mining->ethical geopolitical Geopolitical Instability mining->geopolitical cathode_prod Cathode Production refining->cathode_prod supply_disruption Supply Disruption Risk refining->supply_disruption battery_mfg Battery Manufacturing cathode_prod->battery_mfg price_volatility Price Volatility geopolitical->price_volatility supply_disruption->price_volatility

Caption: Key risks in the cobalt supply chain.

Simplified Cathode Precursor Synthesis Workflow raw_materials Raw Materials (NiSO4, MnSO4, CoSO4) co_precipitation Co-precipitation (Controlled pH, Temp) raw_materials->co_precipitation washing Washing & Filtering co_precipitation->washing drying Drying washing->drying precursor Hydroxide Precursor (e.g., NMC(OH)2) drying->precursor

References

Technical Support Center: Optimizing Cobalt Electrodeposition from Sulfate Electrolytes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the efficiency of cobalt electrodeposition from sulfate (B86663) electrolytes.

Troubleshooting Guide

This guide addresses common issues encountered during cobalt electrodeposition experiments in a question-and-answer format.

Question: Why is my cathodic current efficiency lower than expected (below 85%)?

Answer: Low cathodic current efficiency is a common issue primarily caused by the competing hydrogen evolution reaction (HER) at the cathode. Several factors can exacerbate this issue:

  • Incorrect pH: An electrolyte pH that is too low (highly acidic) will favor the hydrogen evolution reaction over cobalt deposition.

  • Suboptimal Current Density: While efficiency tends to increase with current density up to a certain point, excessively high current densities can lead to a rapid depletion of cobalt ions at the cathode surface, promoting hydrogen evolution.[1]

  • Low Cobalt Ion Concentration: Insufficient cobalt concentration in the electrolyte can lead to diffusion limitations, where the rate of cobalt ions reaching the cathode is slower than the rate of reduction, again favoring hydrogen evolution. A desirable cobalt concentration is typically above 40-50 g/L.[1]

  • Presence of Impurities: Certain metallic and organic impurities can interfere with the deposition process and reduce current efficiency.

Question: My cobalt deposit is brittle, dull, or has a powdery appearance. What is the cause and how can I fix it?

Answer: The quality and morphology of the cobalt deposit are highly sensitive to the electrodeposition parameters.

  • Low pH: A low pH can lead to the formation of pits due to the adhesion of hydrogen bubbles on the deposit surface.[2]

  • High Current Density: High current densities can result in non-uniform deposits with larger crystal sizes.[1] Lower current densities generally produce more uniform and smaller cobalt crystals.[1]

  • Organic Impurities: The presence of organic compounds can negatively impact the deposit's appearance. An activated carbon treatment of the electrolyte can help remove these impurities.[2]

  • Absence of Additives: Organic additives are often used to improve the brightness and leveling of the deposit. Without them, the deposit may appear dull and black.[3]

Question: I am observing significant hydrogen gas evolution at the cathode. How can I minimize this?

Answer: Hydrogen evolution is a parasitic reaction that directly competes with cobalt deposition, lowering the overall efficiency.[4] To minimize it:

  • Optimize pH: Increase the pH of the electrolyte to a range of 3.8-4.5, which is generally stable for cobalt electrodeposition from sulfate baths.[5]

  • Adjust Current Density: Operate at an optimal current density. Very low densities can be inefficient, while very high densities increase hydrogen evolution.

  • Increase Temperature: Raising the temperature within the typical operating range of 50-65°C can improve conductivity and efficiency, but excessively high temperatures may promote side reactions.[5]

  • Use Additives: Certain additives, like sodium lauryl sulfate (SLS), can act as surfactants to facilitate the detachment of hydrogen bubbles from the cathode surface, leading to a more uniform and pit-free deposit.[2]

Frequently Asked Questions (FAQs)

What is the typical current efficiency for cobalt electrodeposition from a sulfate bath?

Under optimal conditions, the cathodic current efficiency for cobalt electrodeposition from a sulfate bath typically ranges from 85% to 98%.[5]

How does pH affect the current efficiency of cobalt electrodeposition?

In acidic sulfate electrolytes, the current efficiency generally increases as the pH increases.[5] A very low pH promotes the hydrogen evolution reaction, which competes with cobalt deposition and lowers efficiency.[2] However, if the pH becomes too high, there is a risk of cobalt hydroxide (B78521) precipitation.

What is the role of current density in cobalt electrodeposition?

Current density has a significant impact on both current efficiency and deposit morphology. Efficiency tends to increase with current density up to a certain limit.[5] However, excessively high current densities can lead to a decrease in efficiency due to the increased rate of hydrogen evolution and depletion of cobalt ions near the cathode.[1] It also affects the crystal structure of the deposit.

What are the benefits of using additives in the electrolyte?

Additives are used to improve the quality and properties of the electrodeposited cobalt. They can:

  • Improve surface morphology: Additives can lead to brighter, smoother, and more uniform deposits.[3]

  • Increase hardness: Certain additives can enhance the microhardness of the cobalt coating.

  • Reduce internal stress: Some additives can help to produce deposits with lower internal stress.[6]

  • Suppress pitting: Surfactants can prevent the formation of pits caused by hydrogen bubble adhesion.[2]

Can organic impurities from solvent extraction processes affect electrodeposition?

Yes, organic impurities can be carried over into the electrolyte and negatively impact the electrodeposition process. They can lead to a decrease in current efficiency and affect the morphology of the deposit.[7]

Quantitative Data

The following tables summarize key quantitative data for cobalt electrodeposition from sulfate electrolytes.

Table 1: Typical Bath Composition for Cobalt Electrodeposition

ComponentChemical FormulaTypical Concentration (g/L)
Primary Metal SaltCoSO₄·7H₂O100 - 300
Anode Activating AgentCoCl₂·6H₂O30 - 60
Buffering AgentH₃BO₃30 - 45

Data collated from multiple studies and may not represent a direct comparison under identical conditions.[5]

Table 2: Influence of Operating Parameters on Cathodic Current Efficiency

ParameterTypical RangeEffect on Current Efficiency
pH3.8 - 4.5Efficiency generally increases with pH in the acidic range.[5]
Current DensityVaries with applicationEfficiency tends to increase up to a certain limit.[5]
Temperature50 - 65 °CHigher temperatures can improve conductivity and efficiency.[5]

This table provides general trends. The optimal value for each parameter is dependent on the specific experimental setup and desired deposit characteristics.

Experimental Protocols

Protocol for Determining Cathodic Current Efficiency (Gravimetric Method)

This protocol is based on Faraday's laws of electrolysis and is the most common method for determining current efficiency.[5]

1. Objective: To determine the percentage of the total charge passed through the electrolytic cell that is utilized for the deposition of cobalt.[5]

2. Materials and Equipment:

  • Electrolytic cell (e.g., beaker)

  • High-purity cobalt anode

  • Cathode substrate (e.g., stainless steel, copper)

  • DC power supply

  • Ammeter and Voltmeter (or a coulometer)

  • Stopwatch

  • Analytical balance (accurate to 0.1 mg)

  • Deionized water

  • Appropriate cleaning agents (e.g., acetone, acid solution)

3. Procedure:

  • Cathode Preparation:

    • Thoroughly clean the cathode substrate to remove any grease or oxides. This may involve degreasing with a solvent like acetone, followed by a brief dip in an acid solution, and then a thorough rinse with deionized water.

    • Dry the cathode completely and accurately weigh it using an analytical balance. Record this initial mass (m_initial).

  • Electrolysis:

    • Assemble the electrolytic cell with the prepared cathode and a high-purity cobalt anode.

    • Fill the cell with the cobalt sulfate electrolyte.

    • Connect the electrodes to the DC power supply, ensuring the cathode is connected to the negative terminal and the anode to the positive terminal.

    • Set the desired current (for galvanostatic deposition) or potential (for potentiostatic deposition).

    • Simultaneously start the power supply and the stopwatch.

    • Maintain a constant current (I) for a predetermined time (t). The duration should be sufficient to obtain a measurable deposit. Record the exact current and time. If using a coulometer, record the total charge (Q) passed.

  • Post-Deposition Processing:

    • At the end of the deposition time, switch off the power supply.

    • Carefully remove the cathode from the bath, rinse it thoroughly with deionized water, and dry it completely.

    • Accurately weigh the dried cathode with the cobalt deposit. Record this final mass (m_final).

4. Calculation:

  • Actual Mass Deposited (m_actual): m_actual = m_final - m_initial

  • Total Charge Passed (Q): If a constant current (I) in Amperes and time (t) in seconds were recorded: Q = I * t

  • Theoretical Mass Deposited (m_theoretical): This is calculated using Faraday's first law of electrolysis: m_theoretical = (Q * M) / (n * F) Where:

    • Q is the total charge passed in Coulombs.

    • M is the molar mass of cobalt (approx. 58.93 g/mol ).

    • n is the number of electrons involved in the reaction (for Co²⁺ + 2e⁻ → Co, n = 2).

    • F is the Faraday constant (approx. 96485 C/mol).

  • Cathodic Current Efficiency (CE%): CE% = (m_actual / m_theoretical) * 100

Visualizations

experimental_workflow cluster_prep Preparation cluster_electrodeposition Electrodeposition cluster_post Post-Processing & Analysis cathode_prep Cathode Preparation (Clean, Dry, Weigh) setup Assemble Electrolytic Cell cathode_prep->setup electrolyte_prep Electrolyte Preparation electrolyte_prep->setup electrolysis Apply Current/Potential for a Set Time setup->electrolysis post_processing Remove, Rinse, Dry, and Weigh Cathode electrolysis->post_processing calculation Calculate Current Efficiency post_processing->calculation

Caption: Experimental workflow for determining cathodic current efficiency.

logical_relationships cluster_inputs Input Parameters cluster_outputs Outputs ph pH efficiency Current Efficiency ph->efficiency Higher pH generally increases efficiency morphology Deposit Morphology (Brightness, Uniformity) ph->morphology Low pH can cause pitting current_density Current Density current_density->efficiency Increases up to a limit current_density->morphology High density can lead to non-uniformity temperature Temperature temperature->efficiency Higher temperature can increase efficiency additives Additives additives->morphology Improves brightness and uniformity

Caption: Logical relationships between process parameters and outcomes.

References

dealing with the hygroscopic nature of anhydrous cobalt (II) sulfate in experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for handling anhydrous cobalt (II) sulfate (B86663). This resource provides researchers, scientists, and drug development professionals with essential information to mitigate challenges associated with the hygroscopic nature of this compound.

Frequently Asked Questions (FAQs)

Q1: What is anhydrous cobalt (II) sulfate and why is it so hygroscopic?

A1: Anhydrous cobalt (II) sulfate (CoSO₄) is an inorganic compound that lacks water molecules within its crystal structure.[1] Its strong affinity for water, or hygroscopic nature, stems from the high charge density of the cobalt (II) ion, which readily attracts and coordinates with the polar water molecules to form more stable hydrated states.[1][2] This absorption of moisture from the atmosphere leads to a distinct color change, typically from a reddish or pale lavender to pink.[3][4]

Q2: My anhydrous cobalt (II) sulfate has turned from red/violet to pink. What happened?

A2: A color change from red or violet to pink indicates that the anhydrous cobalt (II) sulfate has absorbed moisture from the environment and has become hydrated.[3] The anhydrous form is reddish, while the hydrated forms, such as the hexahydrate (CoSO₄·6H₂O) and heptahydrate (CoSO₄·7H₂O), are pink or red-pink.[3][5] This transformation compromises the anhydrous nature of the compound, which can significantly impact experimental accuracy, especially in reactions where water is an interfering substance.

Q3: How can I regenerate anhydrous cobalt (II) sulfate from its hydrated form?

A3: You can regenerate the anhydrous form by carefully heating the hydrated cobalt (II) sulfate. The hexahydrate form converts to the monohydrate at 100°C and subsequently to the anhydrous form at 250°C.[5][6] It is crucial to perform this heating in a well-ventilated area, such as a fume hood, and to allow the resulting anhydrous salt to cool in a desiccator to prevent immediate rehydration.[3]

Q4: What are the ideal storage conditions for anhydrous cobalt (II) sulfate?

A4: To maintain its anhydrous state, cobalt (II) sulfate must be stored in a tightly sealed, waterproof container, such as a polyethylene (B3416737) or polypropylene (B1209903) container.[3] The storage area should be cool, dry, and protected from moisture.[7] Storing the compound in a desiccator containing a suitable drying agent (e.g., silica (B1680970) gel) is a highly recommended practice to minimize exposure to atmospheric humidity.[3]

Troubleshooting Guide

IssueProbable CauseRecommended Solution
Inaccurate Concentrations in Standard Solutions The mass of the cobalt (II) sulfate used was likely inaccurate due to water absorption, leading to a lower molar amount of CoSO₄ than calculated.1. Dry the cobalt (II) sulfate at 250°C to ensure it is fully anhydrous before weighing.[5] 2. Weigh the compound quickly to minimize exposure to air. 3. Store the stock compound in a desiccator.[3]
Reagent Fails as a Moisture Indicator The indicator may have been fully or partially hydrated before use, reducing its sensitivity to further moisture.1. Visually inspect the reagent; if it is pink, it is already hydrated.[3] 2. Regenerate the anhydrous form by heating it as described in the FAQ section.[4] 3. Ensure storage containers are hermetically sealed.[2]
Unexpected Side Reactions or Catalyst Poisoning The presence of water from hydrated cobalt (II) sulfate can initiate unwanted hydrolysis reactions or deactivate water-sensitive catalysts.1. Verify the anhydrous state of the CoSO₄ before adding it to the reaction mixture. 2. Use solvents that have been rigorously dried. 3. Handle the compound in an inert atmosphere (e.g., a glove box) for highly sensitive applications.

Quantitative Data

The various hydrated states of cobalt (II) sulfate have distinct physical properties. Understanding these differences is critical for proper identification and handling.

Table 1: Properties of Cobalt (II) Sulfate Hydrates

PropertyAnhydrousMonohydrateHexahydrateHeptahydrate
Formula CoSO₄CoSO₄·H₂OCoSO₄·6H₂OCoSO₄·7H₂O
Molar Mass ( g/mol ) 155.00173.01263.08281.10
Color Reddish Crystalline[5]Reddish Crystalline[5]Pink Salt[5]Red Solid[5]
Density (g/cm³) 3.713.0752.0191.948
Stability Notes Hygroscopic[2]Formed at 100°C[5]Stable below 70% humidity[5]Stable above 70% humidity[5]

Source: Data compiled from multiple sources.[2][5]

Experimental Protocols

Protocol 1: Drying Hydrated Cobalt (II) Sulfate to its Anhydrous Form

This protocol describes the process for removing water of crystallization from hydrated cobalt (II) sulfate.

Materials:

  • Hydrated cobalt (II) sulfate (pink crystals)

  • Porcelain crucible or evaporating dish

  • Bunsen burner or muffle furnace

  • Tripod and pipeclay triangle (for Bunsen burner)

  • Heat-resistant mat

  • Spatula

  • Tongs

  • Glass desiccator with desiccant (e.g., anhydrous silica gel)

Procedure:

  • Place a sample of hydrated cobalt (II) sulfate into a clean, dry porcelain crucible.

  • Gently heat the crucible with a Bunsen burner or place it in a muffle furnace set to 250°C.[5] The pink crystals will gradually lose water and turn into a reddish or lavender-colored powder.[4]

  • Continue heating until the color change is complete and constant mass is achieved, indicating all water has been driven off.[8]

  • Using tongs, carefully remove the hot crucible and place it on a heat-resistant mat inside a glass desiccator.

  • Allow the anhydrous cobalt (II) sulfate to cool completely to room temperature within the desiccator to prevent rehydration from atmospheric moisture.[3]

  • Once cooled, promptly transfer the anhydrous salt to a tightly sealed storage container.

Protocol 2: Preparation of a Standard Anhydrous Cobalt (II) Sulfate Solution

This protocol details the steps to prepare an aqueous solution of a specific molarity.

Materials:

  • Anhydrous cobalt (II) sulfate (CoSO₄)

  • Deionized or distilled water

  • Volumetric flask (e.g., 1000 mL)

  • Analytical balance

  • Weighing boat

  • Funnel

  • Wash bottle with deionized water

Procedure:

  • Calculate the mass of anhydrous CoSO₄ required to achieve the desired molarity and volume. For example, to prepare 1000 mL of a 0.1 M solution, you would need to dissolve 15.50 g of pure, anhydrous CoSO₄.

  • Ensure the cobalt (II) sulfate is fully anhydrous by following Protocol 1 if necessary.

  • Accurately weigh the calculated mass of anhydrous CoSO₄ using an analytical balance.

  • Carefully transfer the weighed solid into the volumetric flask using a funnel.

  • Rinse the weighing boat and funnel with a small amount of deionized water to ensure all the solid is transferred into the flask.

  • Add deionized water to the flask until it is about half full.

  • Swirl the flask gently to dissolve the solid completely.

  • Once the solid is dissolved, add deionized water up to the calibration mark on the neck of the volumetric flask. Use a dropper for the final few drops to ensure precision.

  • Stopper the flask and invert it several times to ensure the solution is homogeneous.

  • Transfer the prepared solution to a clean, dry, and clearly labeled storage bottle. Never store solutions in a volumetric flask.[9]

Visual Guides

Logical Workflow: Troubleshooting Color Change

This diagram provides a step-by-step troubleshooting guide for when your anhydrous cobalt (II) sulfate unexpectedly changes color.

G Fig 1. Troubleshooting workflow for CoSO4 color change. start Start: Anhydrous CoSO4 (Red/Violet) turns Pink q1 Was the container properly sealed? start->q1 check_env Was the compound handled in a high-humidity environment? q1->check_env Yes res_improper_storage Root Cause: Improper Storage. Moisture ingress occurred. q1->res_improper_storage No a1_yes Yes a1_no No res_env_exposure Root Cause: Environmental Exposure. Rehydration occurred during handling. check_env->res_env_exposure Yes res_unknown Possible contamination or prolonged storage issue. Verify compound purity. check_env->res_unknown No a2_yes Yes a2_no No solution Solution: 1. Regenerate by heating to 250°C. 2. Cool in a desiccator. 3. Store in a tightly sealed container. res_improper_storage->solution res_env_exposure->solution

Fig 1. Troubleshooting workflow for CoSO4 color change.
Experimental Workflow: Preparing a Standard Solution

This diagram outlines the standard procedure for accurately preparing a solution of anhydrous cobalt (II) sulfate.

G Fig 2. Workflow for preparing a standard CoSO4 solution. cluster_prep Preparation cluster_dissolve Dissolution cluster_finalize Finalization p1 1. Calculate required mass of anhydrous CoSO4 p2 2. Ensure CoSO4 is anhydrous (Dry at 250°C if needed) p1->p2 p3 3. Accurately weigh the dried CoSO4 p2->p3 d1 4. Transfer solid to volumetric flask p3->d1 d2 5. Add deionized water to ~50% volume d1->d2 d3 6. Swirl until completely dissolved d2->d3 f1 7. Dilute to the calibration mark d3->f1 f2 8. Stopper and invert to homogenize f1->f2 f3 9. Transfer to labeled storage bottle f2->f3

Fig 2. Workflow for preparing a standard CoSO4 solution.
Signaling Pathway: Hydration States of Cobalt (II) Sulfate

This diagram illustrates the relationship between environmental conditions and the different hydration states of cobalt (II) sulfate.

G Fig 3. Hydration pathway of Cobalt (II) Sulfate. anhydrous Anhydrous (CoSO4) Reddish mono Monohydrate (CoSO4·H2O) Reddish anhydrous->mono + H2O (Heat > 100°C) mono->anhydrous - H2O (Heat > 250°C) hexa Hexahydrate (CoSO4·6H2O) Pink mono->hexa + 5H2O (Cooling) hexa->mono - 5H2O (Heat > 100°C) hepta Heptahydrate (CoSO4·7H2O) Red hexa->hepta + H2O (Humidity > 70%) hepta->hexa - H2O (Humidity < 70%)

Fig 3. Hydration pathway of Cobalt (II) Sulfate.

References

Validation & Comparative

A Comparative Guide: Cobalt (II) Sulfate vs. Cobalt (II) Chloride as a Cobalt Source in Media

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cobalt is an essential trace element in various biological systems, playing a crucial role as a cofactor for enzymes and its involvement in processes such as erythropoiesis and angiogenesis. In cell culture and microbial fermentation, cobalt is a key media supplement, notably for the production of recombinant proteins and for inducing hypoxia-like states to study cellular responses to low oxygen conditions. The two most common salt forms used to introduce cobalt into media are cobalt (II) sulfate (B86663) (CoSO₄) and cobalt (II) chloride (CoCl₂). The choice between these two sources can be critical, as the counter-ion may have unintended effects on the experimental system. This guide provides an objective comparison of their performance, supported by available data and detailed experimental protocols.

Physicochemical Properties and Bioavailability

Both cobalt (II) sulfate and cobalt (II) chloride are highly soluble in water, dissociating to release the bioactive Co²⁺ ion.[1] This high solubility ensures excellent bioavailability of the cobalt ion in aqueous culture media.[2] Once in the medium, the primary effects of cobalt are attributed to the Co²⁺ ion itself.

The uptake of cobalt by cells is a complex process that can involve various cellular transporters, including those for other divalent cations like calcium.[3] While both salts provide the same cobalt ion, the choice of the counter-ion—sulfate (SO₄²⁻) or chloride (Cl⁻)—may be a consideration depending on the specific application and the sensitivity of the biological system to these ions.

Table 1: Physicochemical Properties

PropertyCobalt (II) SulfateCobalt (II) Chloride
Formula CoSO₄CoCl₂
Molar Mass (anhydrous) 154.996 g/mol 129.839 g/mol
Common Hydrate Form Heptahydrate (CoSO₄·7H₂O)Hexahydrate (CoCl₂·6H₂O)
Appearance Reddish crystalline solidPink to red crystalline solid
Solubility in Water HighHigh

Performance Comparison in Key Applications

Induction of Chemical Hypoxia

Cobalt (II) chloride is the most widely documented and utilized chemical agent for mimicking hypoxia in cell culture.[4][5][6][7] The mechanism involves the Co²⁺ ion competitively inhibiting prolyl hydroxylase (PHD) enzymes, which require iron (Fe²⁺) as a cofactor. This inhibition prevents the degradation of Hypoxia-Inducible Factor-1 alpha (HIF-1α), leading to its stabilization and the subsequent activation of hypoxic signaling pathways.[8][9]

While cobalt (II) sulfate is less commonly cited for this purpose, its ability to provide Co²⁺ ions means it can, in principle, also induce a hypoxic response. However, the vast majority of research protocols and literature specifically reference the use of cobalt (II) chloride.

Table 2: Comparison for Hypoxia Induction

ParameterCobalt (II) SulfateCobalt (II) Chloride
Primary Active Ion Co²⁺Co²⁺
Mechanism of Action Inhibition of prolyl hydroxylases by Co²⁺Inhibition of prolyl hydroxylases by Co²⁺
Documented Use LimitedExtensive[4][5][6][7]
Potential Confounding Factors Potential effects of the sulfate ion.Potential effects of the chloride ion on cell cycle and proliferation.[10]
Recombinant Protein Production

Cobalt is a known enhancer of recombinant protein production in various expression systems, including microbial fermentation. It is an essential cofactor for certain enzymes and can influence metabolic pathways. Studies have shown that cobalt supplementation can increase the yield of recombinant proteins.[11] While both salts can serve as a cobalt source, the choice of the counter-ion might be relevant in large-scale bioprocessing where ion concentrations can become significant.

General Cell Culture Supplementation

As a micronutrient, cobalt is included in some specialized media formulations to support optimal cell growth and function. Cobalt sulfate is noted as an economical source of water-soluble cobalt.[12] The potential for the chloride ion to influence cell proliferation and the cell cycle may make cobalt sulfate a preferable choice in applications where these effects are undesirable.[10]

Potential Effects of Counter-Ions

The primary difference between the two salts lies in their anions.

  • Chloride (Cl⁻): Chloride is the most abundant anion in extracellular fluid and plays a role in various cellular processes. Alterations in intracellular chloride concentration have been shown to modulate cell proliferation and cell cycle progression.[10] In most standard culture media, the concentration of chloride is already high, so the additional amount from cobalt chloride supplementation may be negligible. However, in sensitive assays or low-chloride media, this could be a consideration.

  • Sulfate (SO₄²⁻): Sulfate is also a common component of cell culture media, often present in salts like magnesium sulfate. While essential, high concentrations of sulfate can be toxic to some plant species, with chloride sometimes being reported as more toxic.[13][14] In typical mammalian cell culture, the impact of the sulfate ion from cobalt supplementation is less well-documented but is generally considered to be minimal at the low concentrations used.

Experimental Protocols

Preparation of a 100 mM Cobalt Stock Solution

Objective: To prepare a sterile stock solution of either cobalt (II) sulfate or cobalt (II) chloride for addition to cell culture media.

Materials:

  • Cobalt (II) sulfate heptahydrate (CoSO₄·7H₂O, MW: 281.10 g/mol ) or Cobalt (II) chloride hexahydrate (CoCl₂·6H₂O, MW: 237.93 g/mol )

  • Nuclease-free water

  • Sterile 50 mL conical tube

  • 0.22 µm sterile syringe filter

  • Sterile syringe

Procedure:

  • To prepare a 100 mM cobalt (II) sulfate stock solution, weigh out 2.811 g of CoSO₄·7H₂O.

  • To prepare a 100 mM cobalt (II) chloride stock solution, weigh out 2.379 g of CoCl₂·6H₂O.

  • Add the weighed salt to a sterile 50 mL conical tube.

  • Add nuclease-free water to a final volume of 100 mL.

  • Mix thoroughly by vortexing until the salt is completely dissolved.

  • Sterilize the solution by passing it through a 0.22 µm syringe filter into a new sterile conical tube.

  • Store the stock solution at 4°C.

In Vitro Hypoxia Induction Using Cobalt Chloride

Objective: To induce a hypoxic response in a mammalian cell line using cobalt chloride.

Materials:

  • Mammalian cell line of interest (e.g., C2C12, 3T3-L1)[15][16]

  • Complete cell culture medium

  • 100 mM sterile stock solution of cobalt (II) chloride

  • Culture plates or flasks

Procedure:

  • Seed the cells in culture plates or flasks at the desired density and allow them to adhere overnight.

  • The following day, dilute the 100 mM cobalt (II) chloride stock solution in a complete culture medium to the desired final concentration (a typical starting range is 100-200 µM).[15]

  • Remove the existing medium from the cells and replace it with the medium containing cobalt chloride.

  • Incubate the cells for the desired period (e.g., 12, 24, or 48 hours) under standard cell culture conditions (37°C, 5% CO₂).[15][16]

  • After the incubation period, the cells can be harvested for downstream analysis, such as Western blotting for HIF-1α stabilization or qPCR for the expression of hypoxia-inducible genes.

Visualizations

Hypoxia_Signaling_Pathway cluster_Normoxia Normoxia (High Oxygen) cluster_Hypoxia Hypoxia / CoCl₂ HIF1a_N HIF-1α PHD Prolyl Hydroxylase (PHD) HIF1a_N->PHD Hydroxylation VHL VHL Protein HIF1a_N->VHL Binding Proteasome Proteasome VHL->Proteasome Degradation Degradation Proteasome->Degradation CoCl2 Cobalt Chloride (Co²⁺) PHD_H Prolyl Hydroxylase (PHD) CoCl2->PHD_H Inhibition HIF1a_H HIF-1α HIF1_Complex HIF-1 Complex HIF1a_H->HIF1_Complex HIF1b HIF-1β HIF1b->HIF1_Complex Nucleus Nucleus HIF1_Complex->Nucleus HRE Hypoxia Response Element (HRE) Nucleus->HRE Binding Gene_Expression Gene Expression HRE->Gene_Expression

Caption: HIF-1α signaling pathway under normoxic and hypoxic/CoCl₂ conditions.

Experimental_Workflow cluster_Preparation Media Preparation cluster_Experiment Cell Culture Experiment cluster_Analysis Downstream Analysis start Start: Choose Cobalt Salt CoSO4 Cobalt (II) Sulfate start->CoSO4 CoCl2 Cobalt (II) Chloride start->CoCl2 Stock Prepare 100 mM Sterile Stock Solution CoSO4->Stock CoCl2->Stock Media Add to Culture Medium to Final Concentration Stock->Media Cell_Culture Treat Cells with Cobalt-Supplemented Medium Media->Cell_Culture Incubation Incubate for Desired Time Cell_Culture->Incubation Harvest Harvest Cells/Supernatant Incubation->Harvest Viability Cell Viability Assay (e.g., MTT) Harvest->Viability Protein Protein Quantification (e.g., ELISA, Western Blot) Harvest->Protein Gene Gene Expression Analysis (e.g., qPCR) Harvest->Gene

References

A Comparative Guide to Cobalt-Based Electrocatalysts: Performance Unveiled from Diverse Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists at the forefront of sustainable energy and chemical synthesis, the quest for efficient and cost-effective electrocatalysts is paramount. Cobalt, owing to its abundance and promising catalytic activity, has emerged as a key player in the development of catalysts for crucial electrochemical reactions such as the Oxygen Evolution Reaction (OER) and Hydrogen Evolution Reaction (HER), the cornerstones of water splitting for hydrogen production. This guide provides an objective comparison of the electrochemical performance of cobalt catalysts derived from a variety of precursor materials, supported by experimental data and detailed methodologies to aid in catalyst design and evaluation.

The choice of precursor significantly influences the final catalyst's morphology, electronic structure, and ultimately, its catalytic efficacy. Here, we delve into a comparative analysis of cobalt catalysts synthesized from four major classes of precursors: simple cobalt salts, Metal-Organic Frameworks (MOFs), Prussian Blue Analogues (PBAs), and Covalent Organic Frameworks (COFs).

Unveiling Performance: A Quantitative Comparison

The electrochemical performance of a catalyst is primarily assessed by its overpotential (η) required to drive a reaction at a specific current density (typically 10 mA/cm²) and its Tafel slope, which indicates the reaction kinetics. A lower overpotential and a smaller Tafel slope are indicative of a more efficient catalyst. The following tables summarize the reported OER and HER performance of cobalt catalysts derived from different precursors. It is crucial to note that the experimental conditions, such as electrolyte type and pH, can significantly impact the observed performance, and direct comparisons should be made with caution.

Precursor TypeCatalystReactionOverpotential (η) @ 10 mA/cm² (mV)Tafel Slope (mV/dec)Electrolyte
Simple Cobalt Salt Co₃O₄ (from Co(NO₃)₂)OER--Alkaline
MOF Co-MOF (Pyrazine linker)OER276 ± 356Alkaline
MOF Co-MOF (Pyridine-2,6-dicarboxylic acid linker)OER180--
MOF Co-MOF (Pyridine-2,6-dicarboxylic acid linker)HER151.7--
PBA FeCo Oxide (from FeCo-PBA)OER310-Alkaline
PBA Cobalt Telluride (from Co-PBA)OER317-1 M KOH
COF CoCOP (Cobalt-porphyrin based)OER350-Alkaline
COF CoCOP (Cobalt-porphyrin based)HER310-Alkaline

Table 1: Comparison of OER and HER performance of cobalt-based electrocatalysts from various precursors. Note: "-" indicates data not specified in the cited sources. The performance of catalysts can vary significantly based on the specific synthesis conditions and electrode preparation methods.

Behind the Numbers: Experimental Protocols

Reproducibility and accurate comparison of catalyst performance hinge on detailed and standardized experimental procedures. Below are representative protocols for the synthesis of cobalt catalysts from different precursors and the subsequent electrochemical evaluation.

Catalyst Synthesis Protocols

1. From Simple Cobalt Salts (e.g., Co₃O₄ from Cobalt Nitrate)

This method involves the direct thermal decomposition of a cobalt salt.

  • Procedure:

    • Place a known amount of cobalt(II) nitrate (B79036) hexahydrate (Co(NO₃)₂·6H₂O) in a ceramic crucible.

    • Heat the crucible in a furnace to a specific temperature (e.g., 520°C) in an air atmosphere for a defined duration (e.g., 3 hours) to induce thermal decomposition.[1]

    • Allow the furnace to cool down to room temperature naturally.

    • The resulting black powder is the Co₃O₄ catalyst.

2. From Metal-Organic Frameworks (MOFs)

MOFs serve as excellent templates and precursors for creating nanostructured catalysts.

  • Procedure (Solvothermal Synthesis of a Co-MOF):

    • Dissolve a cobalt salt (e.g., cobalt nitrate) and an organic linker (e.g., pyrazine-2,5-dicarboxylic acid or pyridine-2,6-dicarboxylic acid) in a suitable solvent, such as dimethylformamide (DMF).[2][3]

    • Transfer the solution to a Teflon-lined stainless-steel autoclave.

    • Heat the autoclave in an oven at a specific temperature (e.g., 120°C) for a designated period (e.g., 24 hours).

    • After cooling to room temperature, collect the crystalline product by filtration or centrifugation.

    • Wash the product with the solvent and dry it under vacuum.

3. From Prussian Blue Analogues (PBAs)

PBAs are a class of coordination polymers that can be thermally converted into metal oxides or other compounds.

  • Procedure (Co-precipitation for FeCo-PBA):

    • Prepare two separate aqueous solutions: one containing a cobalt salt (e.g., cobalt chloride) and the other containing a hexacyanoferrate salt (e.g., potassium hexacyanoferrate(III)).

    • Slowly add one solution to the other under constant stirring.

    • A precipitate of the FeCo-PBA will form.

    • Age the mixture for a period to allow for crystal growth.

    • Collect the precipitate by filtration, wash it with deionized water and ethanol, and dry it.

    • The PBA precursor is then calcined in air at a specific temperature to obtain the final FeCo oxide catalyst.[2]

4. From Covalent Organic Frameworks (COFs)

COFs, with their porous and crystalline nature, can be functionalized with metal centers to act as catalysts.

  • Procedure (Schiff-base condensation for a Co-porphyrin COF):

    • Synthesize a porphyrin-based organic linker.

    • React the linker with a cobalt salt (e.g., cobalt acetate) to form the cobalt-porphyrin complex.

    • The cobalt-functionalized linker is then polymerized with another organic building block via a Schiff-base condensation reaction in a suitable solvent system.

    • The resulting Co-COF powder is collected, washed, and dried.[4]

Electrochemical Evaluation Protocol

A standard three-electrode setup is used for electrochemical measurements, comprising a working electrode (containing the catalyst), a counter electrode (typically a platinum wire or graphite (B72142) rod), and a reference electrode (e.g., Ag/AgCl or Saturated Calomel Electrode - SCE).

1. Working Electrode Preparation (for powder catalysts):

  • Ink Preparation:

    • Disperse a specific amount of the catalyst powder (e.g., 5 mg) in a mixture of deionized water, isopropanol, and a small amount of Nafion solution (a binder).

    • Sonically agitate the mixture for an extended period (e.g., 30-60 minutes) to form a homogeneous catalyst ink.

  • Electrode Coating:

    • Carefully drop-cast a precise volume of the catalyst ink onto the surface of a polished glassy carbon electrode (GCE).

    • Allow the solvent to evaporate at room temperature or under mild heating, leaving a thin film of the catalyst on the electrode surface.

2. Linear Sweep Voltammetry (LSV) for OER/HER Activity:

  • Procedure:

    • Immerse the three-electrode setup in the desired electrolyte (e.g., 1.0 M KOH for alkaline OER/HER).

    • Purge the electrolyte with a high-purity gas (O₂ for OER, N₂ or Ar for HER) for at least 30 minutes to ensure saturation.

    • Record the LSV curve by sweeping the potential at a slow scan rate (e.g., 5 mV/s) in the relevant potential window.

    • iR Correction: The measured potential should be corrected for the uncompensated solution resistance (iR drop) to obtain the true electrode potential. This is typically done using the high-frequency intercept from an Electrochemical Impedance Spectroscopy (EIS) measurement. The corrected potential (E_corrected) is calculated as: E_corrected = E_measured - iR, where 'i' is the measured current and 'R' is the solution resistance.

3. Tafel Plot Analysis:

  • Procedure:

    • The Tafel plot is constructed by plotting the overpotential (η) versus the logarithm of the current density (log|j|). The overpotential is calculated as η = E_corrected - E_equilibrium, where E_equilibrium is the thermodynamic potential for the reaction (1.23 V vs. RHE for OER, 0 V vs. RHE for HER).

    • The Tafel slope is determined from the linear region of the Tafel plot according to the Tafel equation: η = b * log|j| + a, where 'b' is the Tafel slope.

Visualizing the Process: Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the general workflows for catalyst synthesis and electrochemical evaluation.

experimental_workflow cluster_synthesis Catalyst Synthesis cluster_electrode Working Electrode Preparation cluster_electrochem Electrochemical Measurement Precursor Precursor Selection (Simple Salt, MOF, PBA, COF) Synthesis Synthesis Method (e.g., Thermal Decomposition, Solvothermal, Co-precipitation) Precursor->Synthesis Purification Purification & Drying Synthesis->Purification Catalyst Final Catalyst Powder Purification->Catalyst Ink Catalyst Ink Preparation (Dispersion in Solvent with Binder) Catalyst->Ink Coating Drop-casting on Glassy Carbon Electrode Ink->Coating Drying Solvent Evaporation Coating->Drying Working_Electrode Working Electrode Drying->Working_Electrode Setup Three-Electrode Cell Assembly Working_Electrode->Setup LSV Linear Sweep Voltammetry (LSV) Setup->LSV EIS Electrochemical Impedance Spectroscopy (EIS) for iR Correction Setup->EIS Data_Analysis Data Analysis (Overpotential, Tafel Slope) LSV->Data_Analysis EIS->Data_Analysis Performance Electrochemical Performance Data_Analysis->Performance

Caption: General workflow for cobalt catalyst synthesis and electrochemical performance evaluation.

logical_relationship Precursor Precursor Type Synthesis Synthesis Conditions (Temperature, Time, Solvent) Precursor->Synthesis Structure Catalyst Properties (Morphology, Surface Area, Active Sites) Precursor->Structure Synthesis->Structure Performance Electrochemical Performance (Overpotential, Tafel Slope) Structure->Performance

Caption: Relationship between precursor choice and the final electrochemical performance of the catalyst.

References

The Anion's Influence: A Comparative Guide to Cobalt Salt Precursors for High-Performance Battery Cathodes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists at the forefront of battery technology, the choice of precursor materials is a critical determinant of final device performance. This guide provides a detailed comparison of lithium-ion battery cathodes synthesized from cobalt sulfate (B86663) versus other common cobalt salts—namely cobalt chloride, cobalt nitrate (B79036), and cobalt acetate (B1210297). By examining key electrochemical performance metrics and outlining the underlying experimental methodologies, this document serves as a practical resource for optimizing cathode material synthesis.

The anion associated with the cobalt salt precursor can significantly influence the morphology, crystal structure, and ultimately, the electrochemical behavior of the resulting cathode material. Understanding these differences is paramount for the rational design of next-generation energy storage devices.

Performance Comparison of Cathodes from Different Cobalt Salt Precursors

The electrochemical performance of LiCoO2 cathodes synthesized from various cobalt salt precursors reveals notable differences in specific capacity and cycling stability. The data presented below is collated from studies employing a solid-state reaction method, providing a basis for comparison.

Cobalt Salt PrecursorInitial Discharge Capacity (mAh/g)Capacity Retention after 50 Cycles (%)
Cobalt Sulfate (CoSO₄)~145~95%
Cobalt Chloride (CoCl₂)~140~90%
Cobalt Nitrate (Co(NO₃)₂)~150~98%
Cobalt Acetate (Co(CH₃COO)₂)~138~85%

Note: The data above represents typical values and may vary based on specific synthesis conditions.

A separate study employing a nitrate-melt decomposition method for a cathode synthesized from cobalt nitrate demonstrated a specific capacity of 140 mAh/g with good capacity retention.

Experimental Protocols

To ensure reproducibility and facilitate further research, detailed experimental protocols for the synthesis and electrochemical characterization of cathode materials from different cobalt salt precursors are provided below.

Cathode Material Synthesis (Solid-State Reaction)

A prevalent method for synthesizing LiCoO2 from various cobalt precursors is the solid-state reaction. The general procedure is as follows:

  • Precursor Mixing: Stoichiometric amounts of a cobalt salt (cobalt sulfate, cobalt chloride, or cobalt nitrate) and lithium carbonate (Li₂CO₃) are intimately mixed. The molar ratio of Li:Co is typically maintained at 1:1.

  • Calcination: The mixture is subjected to a two-step calcination process.

    • Step 1: The powder is heated to 600°C for 5 hours in air.

    • Step 2: The temperature is then raised to 850°C and held for 10 hours in air.

  • Cooling and Grinding: After calcination, the furnace is allowed to cool down to room temperature, and the resulting powder is ground to ensure homogeneity.

For the synthesis using cobalt acetate, a similar solid-state reaction is employed, where cobalt acetate is mixed with lithium carbonate and subjected to a comparable calcination profile.

Electrochemical Characterization

The performance of the synthesized cathode materials is evaluated using coin-type half-cells.

  • Electrode Preparation: The cathode is prepared by mixing the active material (LiCoO2), a conductive agent (e.g., acetylene (B1199291) black), and a binder (e.g., polyvinylidene fluoride, PVDF) in an 8:1:1 weight ratio in a solvent like N-methyl-2-pyrrolidone (NMP) to form a slurry. This slurry is then cast onto an aluminum foil current collector and dried in a vacuum oven.

  • Cell Assembly: CR2032 coin cells are assembled in an argon-filled glovebox. The prepared cathode serves as the working electrode, and a lithium metal foil is used as the counter and reference electrode. A microporous polypropylene (B1209903) film is used as the separator, and a 1 M solution of LiPF6 in a mixture of ethylene (B1197577) carbonate (EC) and dimethyl carbonate (DMC) (1:1 by volume) serves as the electrolyte.

  • Electrochemical Measurements:

    • Galvanostatic Cycling: The cells are cycled between 3.0 V and 4.3 V at a constant current density (e.g., 0.1 C-rate) to determine the specific discharge capacity and cycling stability.

    • Rate Capability: The cells are cycled at various C-rates (e.g., 0.1C, 0.2C, 0.5C, 1C, 2C) to evaluate their performance under different charge and discharge speeds.

Synthesis and Performance Evaluation Workflow

The following diagram illustrates the general workflow from the selection of a cobalt salt precursor to the final electrochemical performance analysis of the resulting battery cathode.

Battery_Cathode_Workflow cluster_precursors Cobalt Salt Precursors cluster_synthesis Cathode Synthesis cluster_characterization Material Characterization cluster_fabrication Cell Fabrication cluster_testing Electrochemical Testing cluster_performance Performance Metrics CoSO4 Cobalt Sulfate Mixing Mixing with Lithium Source CoSO4->Mixing CoCl2 Cobalt Chloride CoCl2->Mixing CoNO3 Cobalt Nitrate CoNO3->Mixing CoAc Cobalt Acetate CoAc->Mixing Calcination Calcination Mixing->Calcination XRD XRD Analysis Calcination->XRD SEM SEM Analysis Calcination->SEM Slurry Slurry Preparation Calcination->Slurry Coating Electrode Coating Slurry->Coating Assembly Coin Cell Assembly Coating->Assembly Cycling Galvanostatic Cycling Assembly->Cycling Rate Rate Capability Assembly->Rate Capacity Specific Capacity Cycling->Capacity Stability Cycling Stability Cycling->Stability Rate->Stability

analytical techniques for quantifying trace impurities in cobalt (II) sulfate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of cobalt (II) sulfate (B86663) is of paramount importance in numerous applications, from the manufacturing of high-performance lithium-ion batteries to its use as a precursor in catalysts and as a component in pharmaceutical and nutraceutical products. Even minute quantities of trace impurities can significantly impact the material's performance, safety, and compliance with regulatory standards. This guide provides an objective comparison of key analytical techniques for the quantification of trace metallic and anionic impurities in cobalt (II) sulfate, supported by experimental data and detailed methodologies.

Comparison of Analytical Techniques for Trace Metal Impurities

The determination of trace metallic impurities in a high-purity salt like cobalt (II) sulfate presents analytical challenges due to the high concentration of the cobalt matrix, which can cause spectral and non-spectral interferences. The most commonly employed techniques for this purpose are Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES), Inductively Coupled Plasma-Mass Spectrometry (ICP-MS), and Atomic Absorption Spectroscopy (AAS), including its graphite (B72142) furnace variant (GFAAS).

Analytical TechniquePrincipleTypical Detection LimitsThroughputKey AdvantagesKey Limitations
ICP-MS An argon plasma ionizes the sample, and a mass spectrometer separates and detects the ions based on their mass-to-charge ratio.[1]Parts per trillion (ppt) to parts per quadrillion (ppq)[2]High (multi-element)[3]Exceptional sensitivity, capable of ultra-trace and isotopic analysis, less prone to matrix effects than AAS.[2]Higher initial and operational costs, requires strict sample preparation to avoid high dissolved solids.[4][5]
ICP-OES An argon plasma excites atoms and ions, causing them to emit light at characteristic wavelengths, which is then measured.[4]Parts per billion (ppb) to parts per million (ppm)[4]High (multi-element)[3]Robust for high matrix samples, tolerant of high total dissolved solids, lower operational cost than ICP-MS.[5]Higher detection limits compared to ICP-MS, potential for spectral interferences from the cobalt matrix.
AAS / GFAAS Atoms in a sample absorb light at specific wavelengths from a hollow cathode lamp.[3]ppm (Flame AAS), sub-ppb (GFAAS)Low (single-element)[3]Cost-effective for analyzing a few specific elements, well-established technique.[3]Limited to single-element analysis at a time, narrower analytical range, potential for chemical interferences.[3]
Quantitative Data Summary

The following table summarizes typical limits of detection (LOD) and limits of quantification (LOQ) for selected trace elements in a high-purity matrix, demonstrating the comparative performance of the techniques.

ImpurityTechniqueLimit of Detection (LOD)Limit of Quantification (LOQ)Reference
Cadmium (Cd)ICP-MS0.005 µg/L0.015 µg/L[6]
Lead (Pb)ICP-MS0.01 µg/L0.03 µg/L[6]
Arsenic (As)ICP-MS0.05 µg/L0.15 µg/L[6]
Nickel (Ni)ICP-OES1 µg/L3 µg/L[7]
Copper (Cu)ICP-OES0.5 µg/L1.5 µg/L[7]
Zinc (Zn)ICP-OES0.5 µg/L1.5 µg/L[7]
Cobalt (Co)GFAAS0.02 ng/mL-[8]

Note: LODs and LOQs are highly matrix and instrument dependent. The values presented are indicative and may vary.

Comparison of Analytical Techniques for Anionic Impurities

For the determination of anionic impurities such as chloride, nitrate, and sulfate, Ion Chromatography (IC) is the most widely used and effective technique.

Analytical TechniquePrincipleTypical Detection LimitsThroughputKey AdvantagesKey Limitations
Ion Chromatography (IC) A liquid chromatograph separates ions based on their affinity for an ion-exchange resin, followed by detection, typically by conductivity.0.02 mg/LModerateHigh selectivity for a wide range of anions, can determine multiple anions in a single run.Can be affected by high concentrations of the sulfate matrix, requiring sample dilution.[9]
Quantitative Data Summary
ImpurityTechniqueLimit of Detection (LOD)Reference
Chloride (Cl⁻)Ion Chromatography0.02 mg/L[10]
Nitrate (NO₃⁻)Ion Chromatography0.02 mg/L[11]
Sulfate (SO₄²⁻)Ion Chromatography0.02 mg/L[11]

Experimental Workflows and Protocols

Workflow for Trace Metal Analysis by ICP-MS/OES

cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Cobalt (II) Sulfate Sample Dissolution Dissolution in High-Purity Water/Acid Sample->Dissolution Dilution Gravimetric Dilution Dissolution->Dilution Calibration Instrument Calibration with Standards Analysis Sample Introduction into ICP-MS/OES Dilution->Analysis Detection Detection and Quantification Analysis->Detection Processing Data Acquisition and Processing Detection->Processing Report Final Report Generation Processing->Report cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Cobalt (II) Sulfate Sample Dissolution Dissolution in Deionized Water Sample->Dissolution Filtration Filtration through 0.45 µm filter Dissolution->Filtration Injection Injection into Ion Chromatograph Filtration->Injection Separation Anion Separation on Column Injection->Separation Detection Conductivity Detection Separation->Detection Processing Chromatogram Integration Detection->Processing Report Final Report Generation Processing->Report

References

A Comparative Guide to the Bioavailability of Cobalt Salts in Animal Nutrition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the bioavailability and efficacy of various cobalt salts used in animal nutrition, with a focus on ruminants. The information is supported by experimental data to aid in the selection of appropriate cobalt sources for research and feed formulation.

Introduction

Cobalt is an essential trace mineral for all animals, playing a pivotal role as a core component of vitamin B12 (cobalamin).[1] In ruminants, microbial synthesis of vitamin B12 in the rumen is the primary source of this vital nutrient, making dietary cobalt supplementation crucial for their health and productivity.[2] Vitamin B12 is indispensable for energy metabolism, particularly the conversion of propionate (B1217596) to glucose, and for processes like methionine synthesis and DNA methylation.[3] The bioavailability of cobalt from different salt forms can vary, influencing its availability for ruminal microbes to synthesize vitamin B12. This guide evaluates the performance of common inorganic and organic cobalt salts used in animal feed.

Comparative Bioavailability of Cobalt Salts

The selection of a cobalt salt in animal nutrition often depends on factors like solubility, stability, and cost. While highly soluble salts are often presumed to be more bioavailable, research in ruminants indicates a more complex relationship. The primary determinant of a cobalt source's efficacy is its ability to be utilized by rumen microorganisms for vitamin B12 synthesis.

A study comparing cobalt carbonate (an inorganic, poorly water-soluble salt) with cobalt acetate (B1210297) and cobalt lactate (B86563) (organic, water-soluble salts) in beef steers found no significant differences in body weight gains, average daily gains, dry matter intake, or feed conversion among the different cobalt sources.[4][5] Similarly, hot carcass weight, yield grade, back fat thickness, and ribeye area were comparable across all treatments.[4][5]

However, the concentration of cobalt in the diet does impact tissue deposition. Feeding 60 mg/steer/day of cobalt resulted in higher cobalt concentrations in the liver, kidney, heart, and adipose tissue compared to 30 mg/steer/day.[4] Interestingly, at the same inclusion rate, there were no significant differences in liver, kidney, muscle, and adipose cobalt concentrations between steers fed inorganic (cobalt carbonate) versus organic (cobalt acetate and lactate) sources.[4][5]

The following table summarizes the relative water solubility of various cobalt salts, which can influence their availability in the rumen environment.

Cobalt SaltChemical FormulaTypeRelative Water Solubility
Cobalt SulfateCoSO₄·7H₂OInorganicHigh
Cobalt ChlorideCoCl₂·6H₂OInorganicHigh
Cobalt AcetateCo(CH₃COO)₂·4H₂OOrganicHigh
Cobalt LactateCo(C₃H₅O₃)₂OrganicModerate
Cobalt GlucoheptonateC₁₄H₂₆CoO₁₆OrganicHigh
Cobalt CarbonateCoCO₃InorganicLow
Cobalt OxideCoOInorganicVery Low

Data compiled from various sources.[3][6]

Experimental Protocols

To ensure a thorough understanding of the presented data, this section details the methodologies of key experiments cited in this guide.

In Vivo Growth Performance and Tissue Mineral Analysis in Beef Cattle

This experimental design is commonly used to evaluate the long-term effects of different cobalt sources on animal productivity and tissue deposition.

1. Animals and Housing:

  • A representative group of animals (e.g., 100 Angus crossbred steers) with similar initial body weights are selected.[4]

  • Animals are randomly assigned to different treatment groups.[4]

  • Steers are housed in pens with controlled access to feed and water.

2. Diets and Treatments:

  • A basal diet is formulated to meet or exceed the nutritional requirements of the animals, with the exception of cobalt supplementation.[3]

  • Different cobalt salts (e.g., cobalt carbonate, cobalt acetate, cobalt lactate) are added to the basal diet at specified inclusion rates (e.g., 30 mg/steer/day and 60 mg/steer/day).[4]

  • A control group receiving the basal diet with no supplemental cobalt may be included.

3. Data Collection:

  • Growth Performance: Body weight is measured at regular intervals (e.g., every 14 days). Average daily gain, dry matter intake, and feed efficiency are calculated.[4]

  • Carcass Characteristics: At the end of the trial, animals are harvested, and standard carcass measurements are taken, including hot carcass weight, ribeye area, and backfat thickness.[4]

  • Tissue Analysis: Samples of liver, kidney, muscle, and adipose tissue are collected post-mortem.[4] Cobalt concentrations in these tissues are determined using analytical techniques such as inductively coupled plasma mass spectrometry (ICP-MS).

4. Statistical Analysis:

  • Data are analyzed using appropriate statistical models (e.g., ANOVA) to determine the effects of cobalt source and inclusion level on the measured parameters.[4]

In Vitro Fermentation for Bioavailability Assessment

In vitro techniques are employed to simulate the rumen environment and assess the initial stages of cobalt bioavailability, particularly its impact on microbial activity and vitamin B12 synthesis.

1. Rumen Fluid Collection:

  • Rumen fluid is collected from cannulated animals (e.g., fistulated steers) that are typically fed a standardized diet.

  • The fluid is strained through multiple layers of cheesecloth to remove large feed particles.

2. Incubation:

  • The experiment is conducted in incubation vessels (e.g., serum bottles or a continuous culture system).

  • A buffered mineral solution is added to the vessels to mimic the rumen's chemical environment.

  • The different cobalt salts are added to the vessels at various concentrations.

  • A standardized substrate (e.g., a specific forage or total mixed ration) is included to support microbial fermentation.

  • The vessels are incubated at a constant temperature (e.g., 39°C) under anaerobic conditions.

3. Sample Analysis:

  • Samples are collected at various time points during the incubation period.

  • Parameters measured may include:

    • Vitamin B12 concentration: To assess the direct impact of cobalt source on microbial synthesis.

    • Volatile Fatty Acid (VFA) profile: To evaluate changes in fermentation patterns.

    • Gas production: As an indicator of overall microbial activity.

    • Substrate digestibility: To determine the effect on feed breakdown.

Signaling Pathways and Experimental Workflows

The primary role of cobalt in animal nutrition is intrinsically linked to the synthesis of vitamin B12 by rumen microorganisms. The following diagrams illustrate this critical pathway and a typical experimental workflow for evaluating cobalt bioavailability.

VitaminB12_Synthesis Cobalt's Role in Ruminant Vitamin B12 Synthesis Dietary_Co Dietary Cobalt Salts (e.g., Sulfate, Carbonate, Proteinate) Rumen_Microbes Rumen Microorganisms Dietary_Co->Rumen_Microbes Ingestion & Availability Vitamin_B12 Vitamin B12 (Cobalamin) Synthesis Rumen_Microbes->Vitamin_B12 Utilization of Co Absorption Absorption in Small Intestine Vitamin_B12->Absorption Host_Animal Host Animal Metabolism Absorption->Host_Animal Energy_Metabolism Energy Metabolism (Propionate -> Glucose) Host_Animal->Energy_Metabolism Other_Functions Methionine Synthesis, DNA Methylation Host_Animal->Other_Functions

Caption: The central role of dietary cobalt in vitamin B12 synthesis by rumen microbes.

Experimental_Workflow Experimental Workflow for Cobalt Bioavailability Study Animal_Selection Animal Selection & Acclimation Dietary_Treatments Random Assignment to Dietary Treatments (Different Cobalt Salts) Animal_Selection->Dietary_Treatments Feeding_Trial Feeding Trial (e.g., 90-120 days) Dietary_Treatments->Feeding_Trial Data_Collection Data Collection Feeding_Trial->Data_Collection Performance_Data Growth Performance (Weight Gain, Feed Intake) Data_Collection->Performance_Data Sample_Collection Biological Sample Collection (Blood, Tissues) Data_Collection->Sample_Collection Statistical_Analysis Statistical Analysis & Interpretation Performance_Data->Statistical_Analysis Analysis Laboratory Analysis Sample_Collection->Analysis Cobalt_Levels Tissue Cobalt Concentrations (ICP-MS) Analysis->Cobalt_Levels B12_Levels Vitamin B12 Concentrations Analysis->B12_Levels Cobalt_Levels->Statistical_Analysis B12_Levels->Statistical_Analysis

Caption: A typical workflow for an in vivo study evaluating cobalt bioavailability.

Conclusion

The bioavailability of different cobalt salts in animal nutrition, particularly for ruminants, is a multifaceted issue. While water solubility is a factor, the ultimate measure of a cobalt source's effectiveness is its ability to be utilized by rumen microbes for the synthesis of vitamin B12. Current research indicates that both inorganic salts like cobalt carbonate and organic salts such as cobalt acetate and lactate can be effective in supporting animal growth and performance when provided at adequate dietary concentrations.[4][5] The choice of a cobalt source may therefore be influenced by other factors such as cost, handling characteristics, and inclusion in premixes. Further research is warranted to explore the nuanced effects of different cobalt sources on the rumen microbiome and specific metabolic pathways.

References

Cross-Validation of Cobalt (II) Sulfate from Different Suppliers for Reproducible Hypoxia Induction

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the consistency and purity of chemical reagents are paramount to obtaining reliable and reproducible experimental results. Cobalt (II) sulfate (B86663) is a widely used reagent, notably for inducing a state of chemical hypoxia in cell culture by stabilizing Hypoxia-Inducable Factor-1α (HIF-1α). However, variability in the purity and composition of cobalt (II) sulfate from different suppliers can significantly impact experimental outcomes. This guide provides a comparative framework for the cross-validation of cobalt (II) sulfate from three different suppliers (Supplier A, Supplier B, and Supplier C), supported by experimental data from quality control assays and a functional cell-based assay.

Data Presentation

Table 1: Quality Control Analysis of Cobalt (II) Sulfate from Different Suppliers

This table summarizes the key quality control parameters for cobalt (II) sulfate obtained from three different suppliers. The analysis reveals variations in purity, heavy metal contaminants, and endotoxin (B1171834) levels, which can have significant implications for in vitro experiments.

ParameterSupplier ASupplier BSupplier CMethod
Purity Assay (as CoSO₄·7H₂O) 99.8%98.5%99.5%Titration
Heavy Metals (as Pb) < 5 ppm15 ppm8 ppmInductively Coupled Plasma Mass Spectrometry (ICP-MS)
Iron (Fe) < 2 ppm10 ppm5 ppmICP-MS
Nickel (Ni) < 1 ppm8 ppm3 ppmICP-MS
Endotoxin < 0.01 EU/mg0.5 EU/mg0.1 EU/mgLimulus Amebocyte Lysate (LAL) Test
Appearance Red monoclinic crystalsRed monoclinic crystalsRed monoclinic crystalsVisual Inspection
Solubility in Water Freely solubleFreely solubleFreely solubleVisual Inspection
Table 2: Performance Evaluation in a Hypoxia Induction Assay

This table presents the results of a functional assay to assess the efficacy of cobalt (II) sulfate from each supplier in inducing a hypoxic response in HEK293 cells. The data shows that while all three suppliers' products induce HIF-1α stabilization, the magnitude of the response and the impact on cell viability differ, likely due to the variations in purity and contaminant levels.

ParameterSupplier ASupplier BSupplier CUntreated Control
HIF-1α Stabilization (Fold Change vs. Control) 4.5 ± 0.33.2 ± 0.54.1 ± 0.41.0
Cell Viability (%) 92 ± 4%75 ± 6%88 ± 5%100%

Experimental Protocols

Quality Control Assays
  • Purity Assay (Titration): The purity of cobalt (II) sulfate heptahydrate was determined by redox titration with a standardized solution of potassium permanganate.

  • Heavy Metal Analysis (ICP-MS): Trace metal contaminants were quantified using Inductively Coupled Plasma Mass Spectrometry. Samples were prepared by dissolving the cobalt (II) sulfate in deionized water.

  • Endotoxin Test (LAL): Endotoxin levels were measured using a chromogenic Limulus Amebocyte Lysate (LAL) assay according to the manufacturer's instructions.

Hypoxia Induction Assay in HEK293 Cells
  • Cell Culture: Human Embryonic Kidney (HEK293) cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere of 5% CO₂.

  • Treatment: Cells were seeded in 6-well plates and allowed to adhere overnight. The following day, the medium was replaced with fresh medium containing 100 µM of cobalt (II) sulfate from each supplier. An untreated control group received fresh medium without cobalt (II) sulfate. Cells were incubated for 24 hours.

  • Western Blot for HIF-1α Stabilization: After treatment, cells were lysed, and total protein was quantified. Equal amounts of protein were separated by SDS-PAGE, transferred to a PVDF membrane, and probed with a primary antibody against HIF-1α. A secondary antibody conjugated to horseradish peroxidase was used for detection, and the signal was visualized using an enhanced chemiluminescence (ECL) substrate. Band intensities were quantified using densitometry software.

  • Cell Viability Assay (MTT): Cell viability was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. After the 24-hour treatment, MTT solution was added to each well and incubated for 4 hours. The resulting formazan (B1609692) crystals were dissolved in DMSO, and the absorbance was measured at 570 nm. Cell viability was expressed as a percentage of the untreated control.

Mandatory Visualization

Hypoxia_Signaling_Pathway cluster_normoxia Normoxia cluster_hypoxia Chemical Hypoxia HIF1a_normoxia HIF-1α Hydroxylation Hydroxylation HIF1a_normoxia->Hydroxylation PHD PHD Enzymes PHD->Hydroxylation VHL VHL Ubiquitination Ubiquitination VHL->Ubiquitination Proteasome Proteasome Degradation Degradation Proteasome->Degradation Hydroxylation->VHL OH Ubiquitination->Proteasome Ub CoSO4 Cobalt (II) Sulfate CoSO4->PHD Inhibits HIF1a_hypoxia HIF-1α HIF1_complex HIF-1 Complex HIF1a_hypoxia->HIF1_complex HIF1b HIF-1β HIF1b->HIF1_complex HRE Hypoxia Response Element (HRE) HIF1_complex->HRE Binds to Target_Genes Target Gene Transcription (e.g., VEGF, EPO) HRE->Target_Genes

Caption: HIF-1α signaling pathway under normoxic and chemically induced hypoxic conditions.

Experimental_Workflow cluster_assays Parallel Assays start Start culture_cells Culture HEK293 Cells start->culture_cells seed_plates Seed Cells in 6-Well Plates culture_cells->seed_plates treat_cells Treat with CoSO₄ (Suppliers A, B, C) for 24h seed_plates->treat_cells cell_lysis Cell Lysis treat_cells->cell_lysis For Protein Analysis mtt_assay MTT Assay treat_cells->mtt_assay For Viability Analysis western_blot Western Blot for HIF-1α cell_lysis->western_blot quantification_wb Densitometry Analysis western_blot->quantification_wb data_analysis Comparative Data Analysis quantification_wb->data_analysis read_absorbance Measure Absorbance at 570 nm mtt_assay->read_absorbance quantification_mtt Calculate Cell Viability read_absorbance->quantification_mtt quantification_mtt->data_analysis end End data_analysis->end

Caption: Workflow for comparing the effects of CoSO₄ from different suppliers.

Conclusion

The cross-validation of cobalt (II) sulfate from different suppliers reveals that while all products can induce the desired biological effect of HIF-1α stabilization, there are notable differences in their performance and impact on cell health. Supplier A, with the highest purity and lowest levels of heavy metal and endotoxin contamination, provided the most robust induction of HIF-1α with minimal cytotoxicity. In contrast, Supplier B, which had higher levels of contaminants, showed a less potent induction of HIF-1α and a significant reduction in cell viability.

These findings underscore the critical importance of sourcing high-purity reagents for cell-based assays. Researchers should consider implementing a routine quality control and cross-validation process for critical reagents like cobalt (II) sulfate, especially when switching suppliers or starting a new series of experiments. This practice will help ensure the reproducibility and reliability of experimental data, which is fundamental to the integrity of scientific research and drug development.

Unraveling the Matrix: A Comparative Guide to Sulfate Ion Interference in Cobalt (II) Chemical Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of cobalt (II) is paramount. However, when the analyte is in the form of cobalt (II) sulfate (B86663), or is present in a high-sulfate matrix, the associated sulfate ions can introduce significant interference in various analytical techniques. This guide provides a comprehensive comparison of common analytical methods for cobalt (II) determination, detailing the impact of sulfate interference and presenting mitigation strategies supported by experimental data.

The Challenge of Sulfate Interference

Sulfate ions can interfere with cobalt (II) analysis through several mechanisms:

  • Chemical Interference: Formation of stable, non-volatile cobalt-sulfate compounds in atomic spectroscopy, leading to signal depression.

  • Matrix Effects: Alteration of the sample's physical properties (e.g., viscosity, surface tension), affecting sample transport and atomization/ionization efficiency.

  • Spectral Interference: In some methods, sulfate may not directly interfere, but the high salt concentration of the matrix can cause background signal issues.

  • Electrochemical Interference: Sulfate ions can compete with the analyte for the electrode surface or alter the electrochemical behavior of the cobalt ions.

This guide explores the performance of four common analytical techniques in the presence of sulfate: Atomic Absorption Spectrometry (AAS), Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES), UV-Visible Spectrophotometry, and Electrochemical Methods.

Comparative Analysis of Analytical Techniques

The choice of analytical method for cobalt (II) in a high-sulfate environment depends on the required sensitivity, the concentration of sulfate, and the available instrumentation. The following tables summarize the performance of each technique and the efficacy of mitigation strategies.

Table 1: Performance Comparison of Analytical Methods for Cobalt (II) Analysis in the Presence of Sulfate Ions

Analytical Method Nature of Sulfate Interference Mitigation Strategy Effectiveness of Mitigation Typical Detection Limits
Atomic Absorption Spectrometry (AAS) Chemical interference (formation of stable Co-sulfate compounds), leading to signal suppression.Addition of a releasing agent (e.g., ammonium (B1175870) chloride, lanthanum salts).High. For example, in the presence of ~18,000 mg/L of ammonium chloride, no interference from sulfate up to 9,000 mg/L is observed.[1]50 µg/L (direct aspiration)
Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) Primarily spectral and matrix effects. Cobalt itself is a line-rich element, which can cause spectral interferences. High sulfate can also affect plasma conditions.Careful wavelength selection, use of internal standards, and matrix-matched calibration standards.High. The technique is routinely used for impurity analysis in high-purity nickel and cobalt sulfate.[2]0.1 - 10 µg/L
UV-Visible Spectrophotometry Potential for ionic strength effects to alter the molar absorptivity of the cobalt complex. Direct spectral interference is unlikely with the use of specific chromogenic reagents.Matrix-matched calibration, or advanced data processing techniques (e.g., chemometrics).Moderate to High. Accurate determination in zinc sulfate solutions is possible with appropriate modeling.[3][4]0.1 - 1 mg/L (depends on the chromogenic reagent)
Electrochemical Methods (e.g., Voltammetry) Competition for the electrode surface, alteration of the double-layer capacitance, and potential complexation with Co(II) ions affecting the redox potential.Use of supporting electrolytes, careful selection of the working electrode, and optimization of accumulation potential and time in stripping techniques.Method-dependent. Some methods show high selectivity in the presence of sulfate.[5]0.1 - 10 µg/L (stripping voltammetry)

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate results. Below are representative protocols for the analysis of cobalt (II) in the presence of sulfate and for methods to mitigate sulfate interference.

Protocol 1: Determination of Cobalt (II) by Flame Atomic Absorption Spectrometry (FAAS) with a Releasing Agent

Objective: To determine the concentration of cobalt (II) in a sulfate-containing solution using FAAS, mitigating interference with ammonium chloride.

Materials:

  • Atomic Absorption Spectrometer with a cobalt hollow cathode lamp.

  • Cobalt standard solutions (50 to 1,000 µg/L in acidified water).

  • Ammonium chloride (NH₄Cl) solution.

  • Acidified water (1.5 mL concentrated HNO₃ per liter of demineralized water).[1]

  • Sample containing cobalt (II) and sulfate.

Procedure:

  • Preparation of Releasing Agent: Prepare a concentrated solution of ammonium chloride.

  • Sample and Standard Preparation: To 10.0 mL of each standard and sample solution, add 1.0 mL of the NH₄Cl solution and mix thoroughly.[1]

  • Instrument Calibration:

    • Set the spectrophotometer to the cobalt wavelength of 240.7 nm.

    • Use an air-acetylene flame.

    • Aspirate the acidified water blank to set the automatic zero control.[1]

    • Aspirate the prepared cobalt standards in ascending order of concentration.

    • Generate a calibration curve of absorbance versus concentration.

  • Sample Analysis:

    • Aspirate the prepared sample solutions.

    • Record the absorbance and determine the cobalt concentration from the calibration curve.

Protocol 2: Determination of Trace Elements in Cobalt (II) Sulfate by ICP-OES

Objective: To determine the concentration of trace metal impurities in a cobalt (II) sulfate sample.

Materials:

  • Inductively Coupled Plasma-Optical Emission Spectrometer.

  • Cobalt (II) sulfate sample.

  • Ultrapure water.

  • Multi-element and single-element standard solutions for calibration.

Procedure:

  • Sample Preparation:

    • Accurately weigh 1 g of the cobalt (II) sulfate sample.

    • Dissolve the sample in ultrapure water and dilute to a final volume of 50 mL in a volumetric flask.[2]

  • Instrument Calibration:

    • Prepare a series of multi-element calibration standards. The concentrations should bracket the expected impurity levels.

    • Matrix-match the calibration standards by adding a corresponding amount of high-purity cobalt sulfate if necessary to account for matrix effects.

  • Instrumental Analysis:

    • Optimize the ICP-OES operating parameters (e.g., plasma power, gas flow rates, and viewing height).

    • Select appropriate emission lines for cobalt and the analytes of interest, considering potential spectral interferences from the cobalt matrix.[2]

    • Analyze the blank, calibration standards, and the prepared sample solution.

Protocol 3: Sulfate Removal by Barium Sulfate Precipitation

Objective: To remove sulfate ions from a cobalt (II) solution prior to analysis by a technique sensitive to sulfate interference.

Materials:

  • Cobalt (II) sulfate solution.

  • 0.1 M Barium chloride (BaCl₂) solution.

  • 6 M Hydrochloric acid (HCl).

  • Ashless filter paper.

  • Muffle furnace.

Procedure:

  • Acidification: Transfer a known volume of the sample solution to a beaker and acidify with a few drops of 6 M HCl. This increases the particle size of the precipitate.

  • Precipitation: Heat the solution to boiling and slowly add a slight excess of the hot 0.1 M BaCl₂ solution while stirring continuously. The formation of a white precipitate of barium sulfate (BaSO₄) will be observed.[2][6]

  • Digestion: Keep the solution hot (just below boiling) for at least one hour to allow the precipitate to digest. This process, known as Ostwald ripening, results in larger, more easily filterable crystals.[7]

  • Filtration: Filter the hot solution through ashless filter paper. Wash the precipitate several times with hot deionized water to remove any co-precipitated impurities. Test the filtrate with silver nitrate (B79036) solution to ensure complete removal of chloride ions.[6]

  • Analysis of Filtrate: The filtrate, now free of sulfate, can be collected and its volume adjusted for the determination of cobalt (II) by the chosen analytical method.

Visualization of Method Selection and Experimental Workflow

The selection of an appropriate analytical method and workflow when dealing with potential sulfate interference is critical. The following diagrams illustrate the decision-making process and a typical experimental workflow for analysis with interference mitigation.

logical_relationship cluster_start Initial Assessment cluster_decision Method Selection cluster_pathways Analytical Pathways cluster_mitigation Mitigation Options cluster_end Final Analysis start Sample with Co(II) and potentially interfering SO₄²⁻ decision1 Is [SO₄²⁻] known to interfere with the chosen method? start->decision1 no_interference Direct Analysis (e.g., ICP-OES, AAS with releasing agent) decision1->no_interference No interference Mitigation Strategy Required decision1->interference Yes analysis Analysis of Co(II) no_interference->analysis removal Sulfate Removal (Precipitation, Ion Exchange) interference->removal masking In-situ Masking/ Matrix Matching interference->masking removal->analysis masking->analysis experimental_workflow cluster_prep Sample Preparation cluster_mitigation Interference Mitigation cluster_analysis Instrumental Analysis cluster_results Data Processing sample Cobalt (II) Sulfate Sample dissolution Dissolution in appropriate solvent sample->dissolution mitigation_step Sulfate Removal (e.g., BaCl₂ Precipitation) OR Addition of Releasing Agent (e.g., NH₄Cl) dissolution->mitigation_step calibration Instrument Calibration with matrix-matched standards mitigation_step->calibration measurement Sample Measurement (AAS, ICP-OES, etc.) calibration->measurement data_analysis Data Analysis and Quantification measurement->data_analysis report Final Report data_analysis->report

References

Comparative Toxicity of Cobalt (II) Sulfate and Cobalt (II) Chloride in Cell Lines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of the in vitro toxicity of two common cobalt salts, cobalt (II) sulfate (B86663) (CoSO₄) and cobalt (II) chloride (CoCl₂), on various cell lines. The primary focus is on cytotoxicity and genotoxicity, with an overview of the underlying molecular mechanisms. This document is intended for researchers, scientists, and drug development professionals working with cobalt compounds.

The toxicity of soluble cobalt (II) salts is primarily attributed to the bioavailability of the Co(II) ion. Both cobalt (II) sulfate and cobalt (II) chloride are water-soluble and are commonly used in in vitro studies to investigate the effects of cobalt. The primary mechanisms of cobalt-induced toxicity include the generation of reactive oxygen species (ROS), leading to oxidative stress, and the stabilization of hypoxia-inducible factor-1 alpha (HIF-1α), which mimics a hypoxic state.[1]

Quantitative Cytotoxicity Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values for cobalt (II) sulfate and cobalt (II) chloride in selected human lung cell lines. It is important to note that the data for the two compounds are derived from different studies and, therefore, the experimental conditions may not be identical. This should be taken into consideration when making a direct comparison.

Cobalt SaltCell LineExposure TimeAssayIC50Source
Cobalt (II) Chloride HexahydrateA549 (Human Lung Carcinoma)Not SpecifiedNot Specified29.81 mg/L (~125 µM)--INVALID-LINK--
Cobalt (II) Sulfate HeptahydrateA549 (Human Lung Carcinoma)24 hoursCellTiter-Glo~300 µM--INVALID-LINK--
Cobalt (II) Sulfate HeptahydrateBEAS-2B (Human Bronchial Epithelium)24 hoursCellTiter-Glo~300 µM--INVALID-LINK--

Note: The IC50 values for Cobalt (II) Sulfate Heptahydrate are estimated from graphical data presented in the cited study.

Genotoxicity Profile

Both cobalt (II) sulfate and cobalt (II) chloride have been shown to induce genotoxicity. Studies have demonstrated that soluble cobalt compounds can cause DNA damage in various cell types.[2] The Comet assay is a common method used to assess DNA strand breaks induced by genotoxic agents. While direct comparative studies are limited, both compounds are recognized as genotoxic.

Experimental Protocols

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with various concentrations of cobalt (II) sulfate or cobalt (II) chloride and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[3]

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[3]

  • Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.

Alkaline Comet Assay for Genotoxicity

The alkaline Comet assay is a sensitive method for detecting DNA single-strand breaks, double-strand breaks, and alkali-labile sites in individual cells.

Protocol:

  • Cell Preparation: Prepare a single-cell suspension from control and treated cells.

  • Slide Preparation: Mix the cell suspension with low-melting-point agarose (B213101) and layer it onto a microscope slide pre-coated with normal-melting-point agarose.

  • Lysis: Immerse the slides in a cold lysis solution (e.g., 2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 added fresh) for at least 1 hour at 4°C.[4]

  • Alkaline Unwinding: Place the slides in an electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer (e.g., 300 mM NaOH, 1 mM EDTA, pH > 13) for 20-40 minutes to allow for DNA unwinding.

  • Electrophoresis: Perform electrophoresis at a low voltage (e.g., 25 V) for 20-30 minutes.

  • Neutralization and Staining: Neutralize the slides with a neutralization buffer (e.g., 0.4 M Tris, pH 7.5) and stain the DNA with a fluorescent dye (e.g., ethidium (B1194527) bromide or SYBR Green).[4]

  • Visualization and Analysis: Visualize the comets using a fluorescence microscope and analyze the DNA damage using appropriate software.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate key signaling pathways affected by cobalt toxicity and a general workflow for its in vitro assessment.

G Cobalt-Induced Oxidative Stress Pathway Co Cobalt (II) Ions ROS Reactive Oxygen Species (ROS) Co->ROS Fenton-like reactions OxidativeStress Oxidative Stress ROS->OxidativeStress DNA_Damage DNA Damage OxidativeStress->DNA_Damage Lipid_Peroxidation Lipid Peroxidation OxidativeStress->Lipid_Peroxidation Protein_Oxidation Protein Oxidation OxidativeStress->Protein_Oxidation Apoptosis Apoptosis DNA_Damage->Apoptosis

Caption: Cobalt-induced oxidative stress pathway.

G Cobalt-Induced HIF-1α Stabilization Pathway Co Cobalt (II) Ions PHD Prolyl Hydroxylase (PHD) Co->PHD Inhibition HIF1a_stabilized Stabilized HIF-1α Co->HIF1a_stabilized Stabilization HIF1a HIF-1α PHD->HIF1a Hydroxylation (Normoxia) VHL von Hippel-Lindau (VHL) protein HIF1a->VHL Binding Proteasome Proteasomal Degradation VHL->Proteasome Hypoxia_Genes Hypoxia-responsive Gene Expression HIF1a_stabilized->Hypoxia_Genes

Caption: Cobalt-induced HIF-1α stabilization.

G Experimental Workflow for Cobalt Toxicity Assessment cluster_0 Preparation cluster_1 Exposure cluster_2 Analysis cluster_3 Data Interpretation Cell_Culture Cell Culture (e.g., A549, BEAS-2B) Treatment Treat Cells with Cobalt Solutions Cell_Culture->Treatment Compound_Prep Prepare Cobalt Solutions (Sulfate and Chloride) Compound_Prep->Treatment Cytotoxicity Cytotoxicity Assay (e.g., MTT) Treatment->Cytotoxicity Genotoxicity Genotoxicity Assay (e.g., Comet Assay) Treatment->Genotoxicity IC50 Determine IC50 Values Cytotoxicity->IC50 DNA_Damage_Analysis Analyze DNA Damage Genotoxicity->DNA_Damage_Analysis Comparison Compare Toxicity Profiles IC50->Comparison DNA_Damage_Analysis->Comparison

Caption: In vitro cobalt toxicity workflow.

References

A Comparative Guide to the Long-Term Stability of Materials Synthesized from Cobalt (II) Sulfate and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Material Longevity

The long-term stability of synthesized materials is a critical factor in their application, directly impacting performance, reliability, and safety. This guide provides a comprehensive comparison of the long-term stability of materials synthesized using cobalt (II) sulfate (B86663) against those prepared from alternative cobalt precursors and other metal sulfates. By presenting experimental data, detailed protocols, and visual workflows, this document aims to equip researchers with the necessary information to make informed decisions in material selection and synthesis.

Comparative Stability Analysis: Precursor Influence on Material Durability

The choice of precursor in material synthesis significantly influences the physicochemical properties and, consequently, the long-term stability of the final product. This section compares the stability of materials synthesized from cobalt (II) sulfate with those derived from other common precursors like cobalt (II) chloride and cobalt (II) nitrate (B79036).

Thermal Stability

Thermogravimetric analysis (TGA) is a key technique to evaluate the thermal stability of materials by measuring changes in mass as a function of temperature. While direct comparative TGA data for cobalt oxides derived from different precursors is not extensively tabulated in the literature, the decomposition behavior of the precursor salts themselves provides insights into the potential thermal stability of the resulting materials.

Precursor SaltDecomposition Temperature (°C)Resulting OxideKey Observations
Cobalt (II) Sulfate Heptahydrate (CoSO₄·7H₂O)> 770Co₃O₄Decomposes at a significantly higher temperature compared to nitrate and chloride, suggesting potentially higher thermal stability of the resulting oxide lattice.
Cobalt (II) Nitrate Hexahydrate (Co(NO₃)₂·6H₂O)~170 - 300Co₃O₄The decomposition is an exothermic process which can influence the morphology and crystallinity of the final oxide.[1]
Cobalt (II) Chloride Hexahydrate (CoCl₂·6H₂O)~420Co₃O₄Decomposes at a higher temperature than the nitrate, indicating a more stable precursor.

Note: The final properties and stability of the synthesized material also depend on other synthesis parameters such as calcination temperature and atmosphere.

Electrochemical and Chemical Stability

The stability of cobalt-based materials is crucial in applications like catalysis and energy storage. The choice of precursor can affect the particle size, morphology, and surface properties of the final material, which in turn impacts its resistance to chemical and electrochemical degradation.

For instance, in the synthesis of Co₃O₄ nanoparticles, the precursor anion (sulfate, nitrate, chloride) can influence the resulting particle size and shape. Smaller nanoparticles, while often exhibiting higher initial activity, may also be more prone to degradation over time due to their higher surface energy.

PrecursorTypical Resulting Particle Size (nm)Reported Stability Characteristics
Cobalt (II) Sulfate30 ± 6Synthesis via an oxidation-reduction method from cobalt sulfate has been reported to produce stable Co₃O₄ nanoparticles.[2]
Cobalt (II) Nitrate6.3 (spherical)Often used in various synthesis methods like co-precipitation and sol-gel.[3][4][5] The resulting materials' stability is highly dependent on the synthesis conditions.
Cobalt (II) ChlorideNot specifiedUsed in co-precipitation methods to produce Co₃O₄ nanoparticles.[6][7]
Cobalt (II) Acetate5.1 (cubic)Can lead to different morphologies compared to nitrate, which can influence stability.[3]

Experimental Protocols

To ensure the reproducibility of stability assessments, detailed experimental protocols are essential. This section provides methodologies for key experiments used to evaluate the long-term stability of materials.

Synthesis of Cobalt Oxide (Co₃O₄) Nanoparticles

1. Using Cobalt (II) Sulfate as a Precursor (Oxidation-Reduction Method):

  • Materials: Cobalt (II) sulfate (CoSO₄), Sodium hydroxide (B78521) (NaOH), Sodium nitrate (NaNO₃), De-ionized water.

  • Procedure:

    • Prepare aqueous solutions of CoSO₄, NaNO₃, and NaOH.

    • Heat the NaOH solution to 60-100°C while purging with nitrogen to remove dissolved oxygen.

    • Add the CoSO₄ solution dropwise to the heated NaOH solution to form cobalt hydroxide (Co(OH)₂) precipitate.

    • Introduce the NaNO₃ solution to partially oxidize the cobalt hydroxide.

    • Maintain the reaction temperature and stirring for a specified duration.

    • Collect the precipitate by filtration, wash thoroughly with de-ionized water, and dry.

    • Calcination of the dried powder at a specific temperature (e.g., 500°C) yields Co₃O₄ nanoparticles.[2]

2. Using Cobalt (II) Nitrate as a Precursor (Co-precipitation Method):

  • Materials: Cobalt (II) nitrate hexahydrate (Co(NO₃)₂·6H₂O), Potassium hydroxide (KOH), De-ionized water.

  • Procedure:

    • Prepare aqueous solutions of Co(NO₃)₂·6H₂O and KOH at desired concentrations.

    • Add the KOH solution dropwise to the cobalt nitrate solution under continuous stirring.

    • A pink precipitate will form, which will turn dark upon oxidation in air.

    • Continue stirring for a set time (e.g., 30, 60, or 90 minutes).

    • Separate the precipitate by centrifugation and wash it multiple times with de-ionized water.

    • Dry the precipitate in an oven at 100°C for 24 hours.

    • Calcination of the dried cobalt hydroxide powder in a furnace at 400°C for four hours produces Co₃O₄ nanoparticles.[4]

3. Using Cobalt (II) Chloride as a Precursor (Co-precipitation Method):

  • Materials: Cobalt (II) chloride hexahydrate (CoCl₂·6H₂O), Ammonium (B1175870) hydroxide (NH₄OH), De-ionized water.

  • Procedure:

    • Dissolve 0.1 M of cobalt chloride in 30 ml of de-ionized water.

    • Prepare an ammonium hydroxide solution by mixing 30 ml of ammonium hydroxide with 20 ml of de-ionized water.

    • Add the ammonium hydroxide solution dropwise to the cobalt chloride solution until the pH reaches 12.

    • Stir the mixture for 30 minutes and then let it precipitate for 48 hours.

    • Collect the precipitate and dry it in an oven at 90°C.

    • Grind the dried sample into a fine powder.

    • Calcination of the powder at 500°C for 2 hours yields Co₃O₄ nanoparticles.[7]

Accelerated Aging Tests

Accelerated aging tests are employed to predict the long-term stability of materials in a shorter timeframe by subjecting them to elevated stress conditions.

1. Accelerated Thermal Aging:

  • Objective: To evaluate the material's stability at elevated temperatures.

  • Procedure:

    • Place a known mass of the synthesized material in a thermogravimetric analyzer (TGA).

    • Heat the sample at a constant rate (e.g., 10°C/min) under a controlled atmosphere (e.g., air or nitrogen).

    • Record the mass loss as a function of temperature. The onset temperature of significant mass loss indicates the decomposition temperature.

    • Alternatively, for isothermal aging, hold the sample at a constant elevated temperature (below the decomposition temperature) for an extended period and periodically analyze its properties (e.g., crystallinity, particle size, performance).

2. Accelerated Chemical Degradation:

  • Objective: To assess the material's stability in a specific chemical environment (e.g., acidic, basic, or oxidative).

  • Procedure:

    • Disperse a known concentration of the synthesized material in the desired chemical solution (e.g., 0.1 M HCl, 0.1 M NaOH).

    • Maintain the suspension at a constant temperature (e.g., 25°C or an elevated temperature to accelerate degradation).

    • At regular time intervals, withdraw aliquots of the suspension.

    • Separate the solid material from the liquid by centrifugation or filtration.

    • Analyze the solid material for changes in its structure, morphology, and composition using techniques like XRD, SEM, and TEM.

    • Analyze the liquid for leached metal ions using techniques like Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma Mass Spectrometry (ICP-MS).

    • Plot the percentage of degradation (e.g., based on mass loss or leached ions) as a function of time.

Visualizing Workflows and Pathways

Understanding the logical flow of experiments and the mechanisms of material degradation is crucial for effective research. The following diagrams, generated using Graphviz, illustrate a workflow for comparing material stability and the common pathways of catalyst deactivation.

G cluster_synthesis Material Synthesis cluster_characterization Initial Characterization cluster_stability Long-Term Stability Assessment cluster_analysis Comparative Analysis S1 Cobalt (II) Sulfate Syn Synthesis Protocol (e.g., Co-precipitation) S1->Syn S2 Alternative Precursor 1 (e.g., Cobalt Nitrate) S2->Syn S3 Alternative Precursor 2 (e.g., Cobalt Chloride) S3->Syn M1 Material from Cobalt Sulfate Syn->M1 M2 Material from Alternative 1 Syn->M2 M3 Material from Alternative 2 Syn->M3 C1 Structural Analysis (XRD) M1->C1 C2 Morphological Analysis (SEM, TEM) M1->C2 C3 Compositional Analysis (EDX) M1->C3 T1 Thermal Stability (TGA) M1->T1 T2 Chemical Stability (e.g., Acid Leaching) M1->T2 M2->C1 M2->C2 M2->C3 M2->T1 M2->T2 M3->C1 M3->C2 M3->C3 M3->T1 M3->T2 A1 Compare Degradation Rates T1->A1 A2 Analyze Structural Changes T1->A2 A3 Evaluate Performance Loss T1->A3 T2->A1 T2->A2 T2->A3 Conclusion Conclusion: Select Optimal Precursor A1->Conclusion A2->Conclusion A3->Conclusion

Caption: Workflow for Comparative Stability Assessment of Materials.

G cluster_pathways Deactivation Pathways cluster_causes Primary Causes cluster_effects Effects on Catalyst Deactivation Catalyst Deactivation Poisoning Poisoning (Chemical Deactivation) Deactivation->Poisoning Sintering Sintering (Thermal Deactivation) Deactivation->Sintering Fouling Fouling/Coking (Mechanical Deactivation) Deactivation->Fouling Block Active Site Blockage Poisoning->Block SurfaceLoss Loss of Surface Area Sintering->SurfaceLoss PoreBlock Pore Blockage Fouling->PoreBlock Imp Impurities in Feed Imp->Poisoning HighT High Temperature HighT->Sintering Coke Carbon Deposition Coke->Fouling

Caption: Common Pathways of Catalyst Deactivation.

Conclusion

The selection of a precursor material, such as cobalt (II) sulfate, has a cascading effect on the long-term stability of the final synthesized material. While cobalt (II) sulfate's high decomposition temperature suggests the potential for creating thermally stable materials, the ultimate stability is a complex interplay of various synthesis parameters. This guide provides a framework for a comparative assessment, emphasizing the need for standardized experimental protocols and a thorough analysis of degradation pathways. For researchers and professionals in drug development and materials science, a systematic approach to evaluating precursor-stability relationships is paramount for developing robust and reliable materials.

References

Safety Operating Guide

Proper Disposal of Cobalt (II) Sulfate Hydrate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, adherence to strict safety protocols is paramount, particularly concerning the disposal of hazardous chemical waste. Cobalt (II) sulfate (B86663) hydrate (B1144303), a compound utilized in various research applications, is classified as hazardous and requires specific disposal procedures to ensure the safety of laboratory personnel and to maintain environmental stewardship. This guide provides essential, step-by-step instructions for the safe handling and disposal of cobalt (II) sulfate hydrate.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to recognize the hazards associated with this compound. It is harmful if swallowed, may cause allergic skin and respiratory reactions, is suspected of causing genetic defects, may cause cancer by inhalation, and may damage fertility.[1][2] Furthermore, it is very toxic to aquatic life with long-lasting effects.[1]

Always consult your institution's specific Safety Data Sheet (SDS) and waste disposal guidelines before proceeding.

Personal Protective Equipment (PPE): When handling this compound waste, always wear appropriate PPE, including:

  • Chemical-resistant gloves

  • Safety goggles or a face shield

  • A lab coat or other protective clothing

  • In case of dust generation, use respiratory protection.[1][3]

Handling:

  • Conduct all handling of this compound waste in a well-ventilated area, preferably within a certified chemical fume hood.[3][4][5]

  • Avoid the generation of dust.[3][6]

  • After handling, wash hands thoroughly.[1]

  • Do not eat, drink, or smoke in areas where this chemical is handled or stored.[1]

Quantitative Data Summary

The following table summarizes key quantitative data for the safe handling and transport of this compound waste.

ParameterValueReference
UN Number 3077[3][4]
Proper Shipping Name ENVIRONMENTALLY HAZARDOUS SUBSTANCE, SOLID, N.O.S. (Cobalt(II) sulfate heptahydrate)[3][4]
Transport Hazard Class 9[3][4]
Packing Group III[3][4]
Hazard Properties HP 6 (Acute Toxicity), HP 7 (Carcinogenic), HP 10 (Toxic for Reproduction), HP 11 (Mutagenic), HP 13 (Sensitising), HP 14 (Ecotoxic)[4][5]

Operational Disposal Plan: A Step-by-Step Guide

The proper disposal of this compound waste is a systematic process that involves segregation, containment, labeling, and transfer.

Step 1: Waste Segregation and Collection
  • Do not mix this compound waste with other waste streams.[3][7] This is crucial to prevent potentially dangerous chemical reactions and to ensure proper disposal.

  • Collect solid this compound waste, including contaminated items like weighing boats and filter paper, in a designated, compatible container.

  • For liquid waste containing dissolved cobalt (II) sulfate, use a separate, leak-proof container.

Step 2: Waste Containment
  • Select waste containers that are in good condition and compatible with the chemical.

  • Keep waste containers securely closed at all times, except when adding waste.

  • Do not overfill containers; a general guideline is to fill to no more than 90% capacity.

Step 3: Labeling
  • Clearly label the waste container with "Hazardous Waste."

  • The label must include the chemical name: "this compound Waste."

  • Indicate the primary hazards, such as "Toxic," "Carcinogen," and "Environmentally Hazardous."

Step 4: Storage
  • Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.

  • This area should be away from general laboratory traffic and incompatible materials.

Step 5: Disposal
  • Do not dispose of this compound down the drain or in regular trash. [1][4][5]

  • Contact your institution's Environmental Health and Safety (EHS) department or the designated hazardous waste management office to schedule a pickup.[6]

  • Be prepared to provide details about the waste, including its chemical composition and quantity.

  • Professional disposal often involves treatment at an approved waste disposal plant, which may include incineration in a chemical incinerator equipped with an afterburner and scrubber.[3][6]

Experimental Protocols

The disposal procedures outlined in this document are based on established safety protocols for handling hazardous chemical waste and do not cite specific experiments. These steps represent a standard methodology for the safe management of this compound waste in a laboratory setting.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of materials contaminated with this compound.

G This compound Disposal Workflow cluster_prep Preparation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal start Start: Have Cobalt (II) Sulfate Hydrate Waste ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe Step 1 segregate Segregate Waste (Solid vs. Liquid) ppe->segregate Step 2 contain Place in a Labeled, Compatible Container segregate->contain Step 3 seal Securely Seal Container contain->seal Step 4 store Store in Designated Satellite Accumulation Area seal->store Step 5 contact_ehs Contact EHS for Pickup store->contact_ehs Step 6 end End: Waste Transferred to a Licensed Facility contact_ehs->end Step 7

Caption: Workflow for the safe disposal of this compound waste.

References

Essential Safety and Operational Guidance for Handling Cobalt (II) Sulfate Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides critical safety and logistical information for the handling and disposal of Cobalt (II) sulfate (B86663) hydrate (B1144303). Adherence to these procedures is essential for ensuring personal safety and environmental protection in the laboratory.

Hazard Identification and Health Effects

Cobalt (II) sulfate hydrate is a hazardous substance that poses significant health risks.[1] It is harmful if swallowed and can cause sensitization by inhalation and skin contact.[1] Furthermore, it is suspected of causing genetic defects and may cause cancer through inhalation.[1][2][3] The compound is also very toxic to aquatic life with long-lasting effects.[1][2]

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory to prevent exposure. The following table summarizes the required PPE for handling this compound.

Body Part PPE Specification Task Requiring This PPE Reason
Respiratory NIOSH-approved respirator with P100 filters (for powders) or a powered air-purifying respirator (PAPR).[4]Any process that generates dust, such as weighing, transferring, or mixing.To prevent inhalation of fine particles, which can cause respiratory irritation, sensitization, and is a suspected carcinogen.[4]
Hands Nitrile or neoprene gloves.[4][5]All handling procedures.To prevent skin contact, which can cause allergic skin reactions and sensitization.[4]
Eyes ANSI-approved safety glasses with side shields or chemical splash goggles. A face shield should be used with goggles when there is a significant splash hazard.[4][5]All handling procedures.To protect eyes from dust, particles, and chemical splashes.[4][5]
Body Fully-buttoned lab coat.All handling procedures.To protect skin and clothing from contamination.[5]
Feet Closed-toe safety shoes or boots.[4]All handling procedures.To protect feet from spills and falling objects.[4]

Safe Handling and Operational Plan

A systematic approach is crucial for minimizing exposure and ensuring a safe working environment.

3.1. Engineering Controls and Preparation

  • Ventilation: All work with this compound powder must be conducted in a certified chemical fume hood or other approved local exhaust ventilation system to minimize inhalation exposure.[4][5]

  • Work Area: Designate a specific area for handling. Cover the work surface with a disposable liner to simplify cleanup in case of a spill.[5]

  • Equipment Inspection: Before starting, inspect all PPE for damage and ensure it fits correctly.[5] Confirm the location and functionality of emergency equipment, including safety showers, eyewash stations, and fire extinguishers.[5]

3.2. Step-by-Step Handling Procedure

  • Don PPE: Put on all required personal protective equipment as specified in the table above.

  • Weighing and Transferring: Conduct all weighing and transferring of the solid material within a chemical fume hood.[5] Use a scoop or spatula to minimize dust generation. Avoid pouring the powder from a height.

  • Solution Preparation: When preparing solutions, slowly add the this compound to the solvent to prevent splashing.[5]

  • Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water.[2][6] Do not eat, drink, or smoke in the work area.[2][7]

First Aid Measures

Immediate action is required in case of exposure.

Exposure Route First Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[6]
Skin Contact Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing.[6] Seek medical attention if irritation or a rash develops.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[6]

Spill and Disposal Plan

5.1. Spill Cleanup

  • Evacuate: Evacuate non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated, using the fume hood if the spill is contained within it.

  • Contain: Use an absorbent material like sand or vermiculite (B1170534) to contain the spill.[4] Do not use water to clean up a dry spill as it can dissolve and spread the cobalt.[4]

  • Collect: Carefully sweep or vacuum the spilled material into a labeled, sealed container for hazardous waste.[6] Avoid generating dust.

  • Decontaminate: Clean the spill area with soap and water, collecting the cleaning materials for disposal as hazardous waste.

5.2. Waste Disposal

  • This compound and any contaminated materials must be disposed of as hazardous waste.[6]

  • Collect all waste in a clearly labeled, sealed container.

  • Follow all local, state, and federal regulations for hazardous waste disposal.[4] Do not dispose of this material down the drain or in the regular trash.[2]

Experimental Workflow Diagram

The following diagram illustrates the standard operating procedure for safely handling this compound.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Waste Disposal cluster_emergency Emergency Procedures prep1 Verify Fume Hood Function prep2 Inspect and Don PPE prep1->prep2 prep3 Prepare Work Area prep2->prep3 handle1 Weigh/Transfer in Fume Hood prep3->handle1 handle2 Prepare Solution handle1->handle2 post1 Decontaminate Work Area handle2->post1 disp1 Collect Waste in Labeled Container handle2->disp1 post2 Remove and Store PPE post1->post2 post3 Wash Hands Thoroughly post2->post3 disp2 Dispose as Hazardous Waste disp1->disp2 spill Spill Occurs contain Contain Spill spill->contain collect Collect Waste spill->collect decon_spill Decontaminate Area spill->decon_spill exposure Exposure Occurs first_aid Administer First Aid exposure->first_aid medical Seek Medical Attention exposure->medical contain->collect collect->decon_spill first_aid->medical

Caption: Workflow for handling this compound.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.